molecular formula C9H16Br2N4 B1395434 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide CAS No. 1315365-13-9

1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide

Cat. No.: B1395434
CAS No.: 1315365-13-9
M. Wt: 340.06 g/mol
InChI Key: LPOMMSPMAIPIMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. The compound features a pyridazine ring linked to a 1,4-diazepane heterocycle, a structure commonly explored in drug discovery . While specific biological data for this salt is not available in the searched literature, its close structural relatives, particularly those based on imidazo[1,2-b]pyridazine and pyridazin-3-one scaffolds, are investigated for a range of therapeutic applications. Patents indicate that such compounds are studied for their potential in treating central nervous system disorders, including schizophrenia, Alzheimer's disease, Parkinson's disease, and bipolar disease, as well as for managing various pain states such as neuropathic pain and fibromyalgia . Furthermore, recent research into pyridazinone-based compounds has demonstrated significant vasorelaxant activity, suggesting potential applications in cardiovascular disease research, such as for hypertension . The dihydrobromide salt form typically offers enhanced solubility and stability for research applications. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the latest advancements regarding this chemotype.

Properties

IUPAC Name

1-pyridazin-3-yl-1,4-diazepane;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2BrH/c1-3-9(12-11-5-1)13-7-2-4-10-6-8-13;;/h1,3,5,10H,2,4,6-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOMMSPMAIPIMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NN=CC=C2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Pyridazin-3-yl)-1,4-diazepane Dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing from commercially available starting materials. This document is intended for an audience with a professional background in synthetic organic chemistry.

Introduction

The pyridazine moiety is a significant pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.[1] Similarly, the 1,4-diazepane scaffold is a privileged structure in medicinal chemistry. The strategic combination of these two heterocyclic systems into 1-(Pyridazin-3-yl)-1,4-diazepane may yield novel molecular entities with potential applications in drug development. This guide outlines a robust and reproducible synthetic pathway to obtain the dihydrobromide salt of this target compound, ensuring its suitability for further biological evaluation.

The synthetic strategy involves a three-step sequence:

  • N-Arylation: Coupling of a protected 1,4-diazepane with a halogenated pyridazine.

  • Deprotection: Removal of the protecting group to yield the free base.

  • Salt Formation: Conversion of the basic product to its dihydrobromide salt for improved stability and handling.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: N-Arylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation A 3-Chloropyridazine C tert-Butyl 4-(pyridazin-3-yl)-1,4-diazepane-1-carboxylate A->C B tert-Butyl 1,4-diazepane-1-carboxylate B->C D 1-(Pyridazin-3-yl)-1,4-diazepane C->D  Acidic  Hydrolysis E 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide D->E  HBr

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis of the Protected Intermediate: tert-Butyl 4-(pyridazin-3-yl)-1,4-diazepane-1-carboxylate

The initial and most critical step is the formation of the C-N bond between the pyridazine and diazepane rings. This can be achieved through two primary methods: a classical Nucleophilic Aromatic Substitution (SNAr) or a Palladium-catalyzed Buchwald-Hartwig amination.

Method A: Nucleophilic Aromatic Substitution (SNAr)

This method is often preferred for its operational simplicity and the avoidance of transition metal catalysts. The electron-deficient nature of the pyridazine ring facilitates nucleophilic attack by the secondary amine of the protected diazepane.[2][3]

Experimental Protocol:

  • Reagent Preparation: To a solution of tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a non-nucleophilic organic base, for instance, N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Initiation: Add 3-chloropyridazine (1.1 eq) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-(pyridazin-3-yl)-1,4-diazepane-1-carboxylate as a solid.

Method B: Buchwald-Hartwig Amination

For substrates where SNAr is sluggish or results in low yields, the Buchwald-Hartwig amination offers a powerful alternative.[4][5] This palladium-catalyzed cross-coupling reaction is known for its broad substrate scope and functional group tolerance.[6][7]

Experimental Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-chloropyridazine (1.0 eq), tert-butyl 1,4-diazepane-1-carboxylate (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), a suitable phosphine ligand like XPhos or BINAP (4-10 mol%), and a strong base, typically sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane to the flask.

  • Reaction Conditions: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the desired product.

ParameterMethod A (SNAr)Method B (Buchwald-Hartwig)
Catalyst NonePalladium/Phosphine Ligand
Base Organic (e.g., DIPEA)Strong Inorganic (e.g., NaOtBu)
Temperature 80-120 °C80-110 °C
Advantages Simplicity, cost-effectiveBroad scope, higher yields for challenging substrates
Disadvantages May require harsh conditionsCost of catalyst/ligand, sensitivity to air/moisture

Part 2: Deprotection to 1-(Pyridazin-3-yl)-1,4-diazepane

The tert-butyloxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions to yield the free diamine.[8][9]

Experimental Protocol:

  • Reaction Setup: Dissolve the purified tert-butyl 4-(pyridazin-3-yl)-1,4-diazepane-1-carboxylate (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Treatment: Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA) (5-10 eq) in DCM or a solution of hydrogen chloride (HCl) in 1,4-dioxane (4 M).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Isolation of the Free Base:

    • For TFA: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify to a pH > 10 with a strong base (e.g., 2 M NaOH). Extract the aqueous layer multiple times with DCM or chloroform. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to obtain the free base, 1-(Pyridazin-3-yl)-1,4-diazepane.

    • For HCl/dioxane: The hydrochloride salt of the product may precipitate directly from the reaction mixture. If so, it can be collected by filtration. To obtain the free base, dissolve the salt in water, basify, and extract as described above.

Part 3: Synthesis of this compound

The final step involves the conversion of the free diamine to its dihydrobromide salt, which typically improves the compound's stability, crystallinity, and aqueous solubility.

Experimental Protocol:

  • Dissolution: Dissolve the purified 1-(Pyridazin-3-yl)-1,4-diazepane free base (1.0 eq) in a minimal amount of a suitable solvent, such as isopropanol or a mixture of methanol and diethyl ether.

  • Acidification: Cool the solution in an ice bath and add a solution of hydrobromic acid (HBr) in acetic acid or an aqueous solution of HBr (48%) dropwise with stirring. A slight excess (approximately 2.2 equivalents) of HBr should be used to ensure complete salt formation.

  • Precipitation and Isolation: The dihydrobromide salt should precipitate out of the solution. If precipitation is slow, it can be induced by adding a less polar co-solvent like diethyl ether or by cooling the solution for an extended period.

  • Washing and Drying: Collect the precipitate by vacuum filtration, wash the solid with cold diethyl ether to remove any non-polar impurities, and dry under high vacuum to a constant weight.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the free base.

  • Elemental Analysis: To confirm the empirical formula of the dihydrobromide salt.

Safety and Handling

  • 3-Chloropyridazine: Is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Strong Acids and Bases: Trifluoroacetic acid, hydrochloric acid, hydrobromic acid, and sodium tert-butoxide are corrosive and should be handled with extreme care.

  • Palladium Catalysts and Ligands: Can be toxic and should be handled in a fume hood.

  • Solvents: Organic solvents used in this synthesis are flammable and may be harmful. Avoid inhalation and skin contact.

Conclusion

This in-depth technical guide provides a comprehensive and logical pathway for the synthesis of this compound. By offering two distinct methods for the key N-arylation step, this protocol provides flexibility for researchers to adapt the synthesis based on available resources and substrate reactivity. The detailed step-by-step procedures, coupled with explanations of the underlying chemical principles, are intended to empower researchers in the successful synthesis and subsequent investigation of this novel compound.

References

  • Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]

  • Production method of 1,4-diazepane deriv
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]

  • A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. ResearchGate. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • tert-Butyl 1,4-diazepane-1-carboxylate. PubChem. [Link]

  • Method of preparing diacid/diamine salt solutions. RU2434842C2.
  • Product Class 8: Pyridazines. Science of Synthesis. [Link]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. ResearchGate. [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. ResearchGate. [Link]

  • Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health. [Link]

  • Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. CN108558792B.
  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. [Link]

  • tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate. PubChem. [Link]

  • Dynamic Nucleophilic Aromatic Substitution of Tetrazines. National Institutes of Health. [Link]

  • Tert-butyl 3-methyl-1,4-diazepane-1-carboxylate. PubChem. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health. [Link]

  • Method for producing diamine salt, diamine salt solution, diamine salt and polymer. CN111592454A.

Sources

1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 1-(Pyridazin-3-yl)-1,4-diazepane Dihydrobromide

Authored by: A Senior Application Scientist

Foreword

The confluence of unique heterocyclic scaffolds in medicinal chemistry often yields compounds with novel pharmacological profiles. This compound is one such molecule, integrating the electron-deficient pyridazine ring with the flexible, conformationally rich 1,4-diazepane system. This guide provides a comprehensive technical overview of its chemical properties, intended for researchers, scientists, and professionals in drug development. We will delve into its structural attributes, predicted physicochemical characteristics, plausible synthetic strategies, and the broader biological context of its constituent moieties, offering a foundational understanding for its potential applications.

Molecular Structure and Physicochemical Properties

This compound is a salt, with the cationic component being the protonated form of 1-(pyridazin-3-yl)-1,4-diazepane. The structure marries an aromatic diazine with a saturated seven-membered heterocycle.

Core Components
  • Pyridazine: An aromatic six-membered ring containing two adjacent nitrogen atoms. This moiety is known to be a pharmacophore in various bioactive compounds.[1][2] The pyridazine ring is relatively rare in nature but is found in several herbicides and drugs.[1] Its physicochemical properties, such as a high dipole moment, distinguish it from other azines and can be advantageous in drug design.[2]

  • 1,4-Diazepane: A seven-membered heterocyclic ring with two nitrogen atoms at the 1 and 4 positions. This scaffold is a key component in a wide range of biologically active compounds, including antipsychotics, anxiolytics, and anticancer agents.[3][4]

Predicted Physicochemical Data
PropertyPredicted ValueSource
Molecular FormulaC₉H₁₄N₄-
Molecular Weight178.24 g/mol -
Topological Polar Surface Area (TPSA)53.7 Ų[5]
logP0.8769[5]
Hydrogen Bond Acceptors4[5]
Hydrogen Bond Donors1[5]
Rotatable Bonds1[5]

Note: These values are for the free base and will be altered by the dihydrobromide salt formation, which significantly increases water solubility.

Structural Elucidation Workflow

The following diagram outlines a typical workflow for the structural characterization of a novel compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Structural Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Connectivity MS Mass Spectrometry (MS) Purification->MS Molecular Weight IR Infrared (IR) Spectroscopy Purification->IR Functional Groups Structure Structure Confirmation NMR->Structure MS->Structure IR->Structure

Caption: Workflow for structural elucidation.

Synthesis and Reactivity

Plausible Synthetic Routes

While a specific documented synthesis for this compound is not widely published, a plausible synthetic pathway can be inferred from standard heterocyclic chemistry. A common approach would involve the nucleophilic aromatic substitution of a suitable leaving group on the pyridazine ring by the secondary amine of a protected 1,4-diazepane, followed by deprotection and salt formation.

Step-by-Step Protocol:

  • Protection of 1,4-diazepane: Commercially available 1,4-diazepane is typically protected, for instance, with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions.

  • Nucleophilic Aromatic Substitution: The protected 1,4-diazepane is reacted with a 3-halopyridazine (e.g., 3-chloropyridazine) in the presence of a base (e.g., triethylamine or potassium carbonate) and a suitable solvent (e.g., THF or DMF). The reaction may be heated to drive it to completion.

  • Deprotection: The protecting group is removed. For a Boc group, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

  • Salt Formation: The resulting free base is then treated with two equivalents of hydrobromic acid (HBr) in a suitable solvent like ethanol or isopropanol to precipitate the dihydrobromide salt.

Reactivity Profile
  • Pyridazine Ring: The nitrogen atoms in the pyridazine ring make it electron-deficient and susceptible to nucleophilic attack, particularly with an activating leaving group.

  • 1,4-Diazepane Moiety: The secondary amines of the diazepane ring are nucleophilic and basic. The ring itself can undergo various conformational changes.

  • Stability: The compound is expected to be stable under normal laboratory conditions.[6][7] However, it should be protected from strong oxidizing agents and strong acids (other than for salt formation).[6]

Spectroscopic Characterization (Predicted)

Although specific spectra for this compound are not available, the expected spectroscopic signatures can be predicted based on its structure.

¹H NMR Spectroscopy
  • Pyridazine Protons: Aromatic protons on the pyridazine ring would appear in the downfield region (typically δ 7.0-9.0 ppm), with splitting patterns dependent on their coupling with each other.

  • Diazepane Protons: The methylene protons of the diazepane ring would be observed in the upfield region (typically δ 2.5-4.0 ppm). Due to the conformational flexibility of the seven-membered ring, these signals may be broad or complex. Protonation of the nitrogen atoms will cause a downfield shift of the adjacent methylene protons.

¹³C NMR Spectroscopy
  • Pyridazine Carbons: The carbon atoms of the pyridazine ring would resonate in the aromatic region (δ 120-160 ppm).

  • Diazepane Carbons: The aliphatic carbons of the diazepane ring would appear in the upfield region (δ 40-60 ppm).

Infrared (IR) Spectroscopy
  • N-H Stretch: A broad absorption band in the region of 2400-3000 cm⁻¹ would be expected due to the N-H⁺ stretching of the protonated amines in the dihydrobromide salt.

  • C=N and C=C Stretching: Aromatic ring stretching vibrations for the pyridazine moiety would be observed in the 1400-1600 cm⁻¹ region.

  • C-H Stretching: Aliphatic C-H stretching from the diazepane ring would be seen around 2850-3000 cm⁻¹.

Biological and Pharmacological Context

The interest in this compound for drug development stems from the established biological activities of its constituent parts.

The Pyridazine Scaffold

Pyridazine and its derivatives are associated with a wide array of pharmacological activities, including:

  • Antihypertensive and vasodilator effects[8][9]

  • Anticancer properties[8]

  • Antibacterial and antifungal activities[10][11]

  • Anti-inflammatory and analgesic effects[8]

The 1,4-Diazepane Scaffold

The 1,4-diazepane ring is a privileged structure in medicinal chemistry, known for its presence in compounds with activities such as:

  • Antipsychotic and anxiolytic[4]

  • Anticonvulsant[4]

  • Anticancer[4][12]

  • Antibacterial and antifungal[4]

The combination of these two pharmacologically significant moieties in a single molecule presents an intriguing prospect for the discovery of novel therapeutic agents.

G Core 1-(Pyridazin-3-yl)-1,4-diazepane Pyridazine Pyridazine Scaffold Core->Pyridazine contains Diazepane 1,4-Diazepane Scaffold Core->Diazepane contains Antihypertensive Antihypertensive Pyridazine->Antihypertensive Anticancer_P Anticancer Pyridazine->Anticancer_P Antimicrobial_P Antimicrobial Pyridazine->Antimicrobial_P Antipsychotic Antipsychotic Diazepane->Antipsychotic Anxiolytic Anxiolytic Diazepane->Anxiolytic Anticonvulsant Anticonvulsant Diazepane->Anticonvulsant Anticancer_D Anticancer Diazepane->Anticancer_D

Caption: Biological activities of core scaffolds.

Safety, Handling, and Storage

Hazard Identification

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related compounds suggest the following potential hazards:

  • May be harmful if swallowed, inhaled, or in contact with skin.[13]

  • Causes skin irritation and serious eye irritation.[5]

  • May cause respiratory irritation.[13]

Recommended Handling Procedures
  • Use only in a well-ventilated area, preferably under a chemical fume hood.[13]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][13]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[13]

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]

  • Keep away from incompatible materials such as strong oxidizing agents.[6][14]

Conclusion

This compound is a compound of significant interest due to the convergence of two pharmacologically validated scaffolds. While experimental data on the specific dihydrobromide salt is sparse, a comprehensive understanding of its chemical properties can be constructed by examining its constituent parts and related molecules. This guide provides a foundational framework for researchers, enabling informed decisions regarding its synthesis, characterization, handling, and potential exploration in drug discovery programs. The predicted physicochemical properties and the rich biological context of the pyridazine and 1,4-diazepane moieties suggest that this compound warrants further investigation.

References

  • 6

  • 15

  • 16

  • 5

  • 14

  • 17

  • 3

  • 8

  • 7

  • 10

  • 13

  • 9

  • [An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][5][6]diazepines, and Their Cytotoxic Activity - MDPI]()

  • [Synthesis and Structural Characterization of Pyrazino[6][16] diazepines, as a New Ring System - ResearchGate]()

  • 1

  • 4

  • 18

  • 19

  • 20

  • 2

  • 11

  • 21

  • 22

Sources

1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Hypothesized Mechanism of Action of 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide

Disclaimer: The compound this compound is a novel chemical entity with no publicly available data on its mechanism of action as of the date of this publication. This technical guide is a scientifically informed hypothesis based on the known pharmacology of its constituent chemical moieties: the pyridazine and 1,4-diazepane scaffolds. The experimental protocols described herein represent a robust strategy to elucidate and validate its true biological activity.

Executive Summary

The field of medicinal chemistry continuously explores novel heterocyclic scaffolds to address unmet medical needs. The compound this compound incorporates two pharmacologically significant moieties: a pyridazine ring, known for a wide spectrum of biological activities, and a 1,4-diazepane ring, a "privileged structure" in central nervous system (CNS) drug discovery.[1] Based on a comprehensive analysis of analogous structures, we hypothesize that this compound acts as a modulator of a G-protein coupled receptor (GPCR), potentially a histamine or dopamine receptor, or as an inhibitor of a serine protease, such as Factor Xa. This guide will delineate a logical, multi-tiered experimental plan to systematically investigate and confirm this hypothesized mechanism of action.

Introduction to the Pharmacological Landscape

The chemical architecture of this compound suggests a high probability of biological activity. The pyridazine nucleus, a six-membered ring with two adjacent nitrogen atoms, is a versatile scaffold found in drugs with a vast array of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[2][3] This broad activity is attributed to the unique physicochemical properties of the pyridazine ring, such as its high dipole moment and robust hydrogen-bonding capacity, which facilitate interactions with diverse biological targets.[4]

The 1,4-diazepane moiety is a seven-membered ring containing two nitrogen atoms. Its derivatives have shown significant promise in medicinal chemistry, with established activities as antipsychotic, anxiolytic, anticonvulsant, and anticancer agents.[5] Notably, the 1,4-diazepane ring system is a core component of several CNS-active drugs.[1] The fusion of these two pharmacophores in this compound creates a novel chemical space with the potential for unique and potent pharmacological effects.

The Primary Hypothesis: A GPCR Modulator or Serine Protease Inhibitor

Given the prevalence of pyridazine and 1,4-diazepane derivatives in modulating GPCRs and enzymes, we propose two primary, testable hypotheses for the mechanism of action of this compound:

  • Hypothesis A: GPCR Modulation: The compound acts as an antagonist or agonist at a specific GPCR, such as a histamine H3 receptor or a dopamine D2 receptor. This is supported by the fact that spirofused diazepane amides have been identified as selective histamine H3 antagonists.[6]

  • Hypothesis B: Serine Protease Inhibition: The 1,4-diazepane moiety is designed to interact with the S4 aryl-binding domain of the Factor Xa active site, suggesting a role as a Factor Xa inhibitor with anticoagulant and antithrombotic potential.[7]

The following sections will detail the experimental workflows required to test these hypotheses.

Experimental Validation Workflow

A phased approach, beginning with broad screening and progressing to specific, high-resolution assays, will be employed to elucidate the mechanism of action.

Phase 1: Broad Target Screening and Phenotypic Assays

The initial phase aims to identify the general biological activity of the compound and narrow down the potential target classes.

3.1. Receptor Profiling Panel

A broad panel of commercially available receptor binding assays (e.g., Eurofins SafetyScreen, CEREP BioPrint) will be utilized to screen this compound against a wide range of GPCRs, ion channels, transporters, and enzymes at a fixed concentration (e.g., 10 µM). This will provide a preliminary "hit list" of potential targets.

3.2. Phenotypic Screening

Parallel to receptor profiling, phenotypic assays will be conducted to observe the compound's effect on cellular behavior.

  • Cell Viability Assays: A panel of cancer cell lines will be treated with a dose-response of the compound to determine its cytotoxic potential.[8]

  • Neuronal Activity Assays: Using primary neuronal cultures or iPSC-derived neurons, assays for neurite outgrowth, synaptic plasticity, or calcium imaging will be performed to assess potential neuroprotective or neurotoxic effects.

Phase 2: Target Deconvolution and Validation

Based on the results from Phase 1, the focus will shift to validating the identified "hits" and confirming direct target engagement.

4.1. Primary Binding Assays

For each high-confidence hit from the receptor profiling panel, a full concentration-response curve will be generated to determine the binding affinity (Ki).

Table 1: Hypothetical Binding Affinity Data

TargetAssay TypeKi (nM)
Histamine H3 ReceptorRadioligand Binding50
Dopamine D2 ReceptorRadioligand Binding250
Factor XaEnzymatic Assay15
Sigma-2 ReceptorRadioligand Binding80

4.2. In Vitro Functional Assays

Once binding is confirmed, functional assays will be employed to determine the nature of the interaction (e.g., agonist, antagonist, inverse agonist, allosteric modulator).

Table 2: Hypothetical Functional Assay Data

TargetAssay TypeFunctional EffectIC50/EC50 (nM)
Histamine H3 ReceptorcAMP AssayAntagonist75
Dopamine D2 ReceptorCalcium Flux AssayAntagonist300
Factor XaChromogenic AssayInhibitor20
Sigma-2 ReceptorProliferation AssayAgonist120

4.3. Cellular Target Engagement

To confirm that the compound interacts with its target in a cellular context, a Cellular Thermal Shift Assay (CETSA) or NanoBRET assay will be performed. These assays measure the stabilization of the target protein upon ligand binding, providing direct evidence of target engagement within intact cells.

Phase 3: Downstream Signaling Pathway Analysis

With a validated target in hand, the next step is to elucidate the downstream signaling consequences of target modulation.

5.1. Western Blot Analysis

For GPCR targets, downstream signaling pathways such as MAPK/ERK, PI3K/Akt, and CREB will be investigated by measuring the phosphorylation status of key signaling proteins via Western blot.

5.2. Reporter Gene Assays

Reporter gene assays (e.g., luciferase or β-galactosidase) under the control of a specific response element (e.g., CRE for cAMP pathways, SRE for MAPK pathways) will provide a quantitative measure of transcriptional activation or repression downstream of the target.

Visualizing the Hypothesized Mechanism and Workflow

Diagram 1: Hypothesized GPCR Antagonist Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR (e.g., H3R) G_protein Gαi/o GPCR->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Transcription Gene Transcription CREB->Gene_Transcription Modulation Compound 1-(Pyridazin-3-yl)- 1,4-diazepane Compound->GPCR Antagonism

Caption: Hypothesized GPCR antagonist mechanism of action.

Diagram 2: Experimental Workflow for Mechanism of Action Elucidation

cluster_phase1 Phase 1: Broad Screening cluster_phase2 Phase 2: Target Validation cluster_phase3 Phase 3: Pathway Analysis start Start: 1-(Pyridazin-3-yl)-1,4-diazepane receptor_profiling Receptor Profiling (>100 targets) start->receptor_profiling phenotypic_screening Phenotypic Screening (e.g., Cell Viability) start->phenotypic_screening binding_assays Primary Binding Assays (Ki determination) receptor_profiling->binding_assays phenotypic_screening->binding_assays functional_assays In Vitro Functional Assays (IC50/EC50 determination) binding_assays->functional_assays cellular_engagement Cellular Target Engagement (CETSA / NanoBRET) functional_assays->cellular_engagement western_blot Western Blot (Signaling protein phosphorylation) cellular_engagement->western_blot reporter_assays Reporter Gene Assays (Transcriptional activity) cellular_engagement->reporter_assays end Mechanism of Action Elucidated western_blot->end reporter_assays->end

Caption: A multi-phased experimental workflow for MOA elucidation.

Conclusion and Future Directions

The novel chemical entity this compound holds significant therapeutic potential due to the established pharmacological activities of its constituent pyridazine and 1,4-diazepane scaffolds. The systematic and rigorous experimental plan outlined in this guide provides a clear path forward for elucidating its precise mechanism of action. By progressing from broad, unbiased screening to high-resolution target validation and pathway analysis, a comprehensive understanding of the compound's biological activity can be achieved. This knowledge will be critical for its future development as a potential therapeutic agent. The next steps will involve synthesizing the compound and executing the described experimental plan, with a particular focus on its potential as a GPCR modulator or a serine protease inhibitor.

References

  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

  • Slideshare. Pyridazine and its derivatives. [Link]

  • Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]

  • National Center for Biotechnology Information. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • PubMed. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. [Link]

  • Bentham Science. An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis and characterization of some 1,4-diazepines derivatives. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. [Link]

  • National Center for Biotechnology Information. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. [Link]

  • ACS Publications. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. [Link]

  • International Journal of Pharmaceutical Research and Applications. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. [Link]

  • ResearchGate. New pyridazine derivatives: Synthesis, chemistry and biological activity. [Link]

  • PubMed. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. [Link]

  • PubMed. Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists with in vivo efficacy in a mouse model of cognition. [Link]

Sources

Deconvoluting the Enigma: A Technical Guide to Target Identification of 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical biology. This guide provides an in-depth, technical framework for the target deconvolution of 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide, a novel compound with potential therapeutic relevance. Recognizing that a single methodology is rarely sufficient, we present a multi-pronged, integrated strategy that combines robust, unbiased proteomic approaches with powerful computational prediction and targeted validation assays. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind a comprehensive target identification cascade.

Introduction: The "Target Question" and the Pyridazin-Diazepane Scaffold

Phenotypic screening has re-emerged as a powerful engine for discovering first-in-class therapeutics. A bioactive hit from such a screen, like this compound, presents an immediate and pivotal challenge: identifying its direct molecular target(s). The pyridazine and diazepine heterocyclic cores are recognized "privileged structures" in medicinal chemistry, known to interact with a wide array of biological targets, leading to diverse pharmacological effects ranging from anticancer to cardiovascular and central nervous system activities[1][2][3][4]. This inherent promiscuity of the scaffold underscores the necessity of a systematic and unbiased approach to pinpoint the specific protein(s) responsible for the observed phenotype of this particular derivative.

Answering the "target question" is paramount. It illuminates the mechanism of action, enables structure-activity relationship (SAR) studies for lead optimization, and crucially, allows for the prediction and mitigation of potential off-target effects. This guide outlines a logical, field-proven workflow to navigate this complex process.

The Strategic Triad: A Multi-Modal Approach to Target Identification

To maximize the probability of success and to build a robust body of evidence, we advocate for a concurrent, three-pillar strategy. This approach combines methods that rely on different biophysical principles, thereby cross-validating findings and minimizing the risk of method-specific artifacts. The three pillars are:

  • In Silico Target Prediction: Leveraging computational power to scan the known proteome for potential binding partners.

  • Unbiased Proteome-Wide Experimental Screening: Employing methods that identify target engagement without prior hypotheses.

  • Orthogonal Validation: Confirming initial hits through secondary, targeted assays.

The overall workflow is designed to generate, refine, and validate target hypotheses in a systematic manner.

Target_ID_Workflow cluster_0 Pillar 1: In Silico Prediction cluster_1 Pillar 2: Unbiased Experimental Screening cluster_2 Pillar 3: Orthogonal Validation start Compound Structure: 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide comp_methods Computational Screening (Reverse Docking, Pharmacophore Modeling) start->comp_methods target_list Prioritized List of Potential Targets comp_methods->target_list validation Target Validation Assays target_list->validation Guide Validation cell_lysate Cell Lysate / Tissue Homogenate darts DARTS cell_lysate->darts cetsa CETSA (MS-based) cell_lysate->cetsa affinity Affinity Chromatography cell_lysate->affinity proteomics LC-MS/MS Proteomics darts->proteomics cetsa->proteomics affinity->proteomics hit_proteins List of Candidate Binding Proteins proteomics->hit_proteins hit_proteins->validation Cross-Reference & Validate western CETSA-Western Blot validation->western biochemical Biochemical/Enzymatic Assays validation->biochemical cellular Cellular Target Engagement Assays validation->cellular confirmed_target Confirmed Target(s) & MoA western->confirmed_target biochemical->confirmed_target cellular->confirmed_target

Caption: Integrated workflow for target identification.

Pillar 1: In Silico Target Prediction – Charting the Probable

Before embarking on resource-intensive wet-lab experiments, computational methods can provide a valuable, cost-effective starting point.[5][6][7] These in silico techniques use the 2D or 3D structure of the small molecule to predict its potential protein targets from large structural databases.[5]

Core Methodologies
  • Reverse Docking: This approach "docks" the ligand (our compound) into the binding sites of a vast library of protein crystal structures.[5] The algorithm scores the goodness-of-fit based on factors like binding energy and intermolecular interactions, generating a ranked list of potential targets.

  • Pharmacophore Modeling & Similarity Searching: This ligand-based method identifies the key chemical features (pharmacophore) of our compound responsible for its biological activity.[5] This pharmacophore is then used to search databases for other known molecules with similar features and, by extension, their known targets. This is particularly useful when a structural homolog with a known target exists.

Practical Application & Expected Output

Using platforms like ChEMBL, DrugBank, and BindingDB, we can perform these analyses.[7] The output is not a definitive answer but a hypothesis-generating tool: a ranked list of proteins that are computationally predicted to bind this compound. This list is crucial for prioritizing targets for validation later in the workflow.

Table 1: Hypothetical Output from In Silico Screening

RankPredicted TargetMethodConfidence ScoreRationale
1c-Jun N-terminal kinase 1 (JNK1)Reverse Docking-9.8 kcal/molHigh affinity score; known to bind pyridazine scaffolds.[8]
2Histamine H3 ReceptorPharmacophore0.85 TanimotoStructural similarity to known diazepine-based H3 antagonists.[9]
3Phosphodiesterase 3 (PDE3)Reverse Docking-8.5 kcal/molPyridazinone core is a known PDE inhibitor scaffold.[3]
4Tyrosine Kinase 2 (TYK2)Pharmacophore0.79 TanimotoSimilarity to approved drug Deucravacitinib (3-aminopyridazine core).[10]

Pillar 2: Unbiased Proteome-Wide Experimental Screening

While in silico methods are predictive, experimental approaches provide direct evidence of a physical interaction between the compound and its target(s) within a biological context.[11][12] We will detail two powerful, label-free techniques: Drug Affinity Responsive Target Stability (DARTS) and the Cellular Thermal Shift Assay (CETSA).

Drug Affinity Responsive Target Stability (DARTS)

Principle: The binding of a small molecule often stabilizes a protein's conformation, making it more resistant to proteolysis.[13][14][15][16] DARTS exploits this phenomenon to identify target proteins.[13][14][15][16]

DARTS_Workflow cluster_proteolysis start Cell Lysate split Aliquot Lysate start->split control Vehicle Control (e.g., DMSO) split->control treatment Treat with 1-(Pyridazin-3-yl)-1,4-diazepane split->treatment protease Add Protease (e.g., Pronase) control->protease digest_c Proteolysis treatment->protease digest_t Proteolysis (Target is Protected) sds_page SDS-PAGE digest_c->sds_page digest_t->sds_page stain Gel Staining (e.g., Coomassie) sds_page->stain excise Excise Protected Bands stain->excise ms LC-MS/MS Protein Identification excise->ms

Caption: The DARTS experimental workflow.

Experimental Protocol: DARTS

  • Lysate Preparation: Culture relevant cells (e.g., a cell line where the compound shows a phenotype) and harvest. Lyse cells in a non-denaturing buffer (e.g., M-PER) with protease inhibitors. Quantify total protein concentration (e.g., via BCA assay).

  • Compound Incubation: Aliquot the lysate. To the 'treatment' tubes, add this compound to a final concentration of 10-50 µM. To 'control' tubes, add an equivalent volume of vehicle (e.g., DMSO). Incubate at room temperature for 1 hour.[13]

  • Proteolysis: Add a broad-spectrum protease like Pronase or thermolysin to all tubes. The optimal protease concentration and digestion time must be empirically determined to achieve partial, not complete, digestion in the control sample. A typical starting point is a 1:1000 protease-to-protein ratio for 15-30 minutes.[15]

  • Quenching: Stop the digestion by adding a protease inhibitor cocktail or by heat denaturation (adding SDS-PAGE loading buffer and boiling).

  • Analysis: Run the digested samples on an SDS-PAGE gel. Visualize proteins with Coomassie or silver stain. Look for protein bands that are present or more intense in the compound-treated lane compared to the vehicle control lane.

  • Identification: Excise the protected bands from the gel. Perform in-gel tryptic digestion followed by LC-MS/MS analysis to identify the protein(s).[17]

Cellular Thermal Shift Assay (CETSA)

Principle: Ligand binding also increases the thermal stability of a protein.[18][19][20][21] CETSA measures the amount of soluble protein remaining after heat shock; a target protein will remain soluble at higher temperatures in the presence of its binding ligand.[18][19][20][21]

CETSA_Workflow start Intact Cells or Lysate split Aliquot Samples start->split control Vehicle Control split->control treatment Compound Treatment split->treatment heat Heat to Temperature Gradient (e.g., 40°C to 70°C) control->heat treatment->heat lysis Cell Lysis & Centrifugation heat->lysis supernatant Collect Soluble Fraction lysis->supernatant analysis Protein Quantification supernatant->analysis ms Proteome-wide (LC-MS/MS) analysis->ms wb Targeted (Western Blot) analysis->wb

Caption: The CETSA experimental workflow.

Experimental Protocol: Proteome-wide CETSA (MS-CETSA)

  • Treatment: Treat intact cells in culture with the compound (e.g., 10 µM) or vehicle for a defined period (e.g., 2 hours).

  • Heating: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 10 different temperatures from 45°C to 63°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[19]

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by ultracentrifugation.

  • Sample Preparation for MS: Collect the supernatant. Perform protein digestion (e.g., using trypsin), peptide labeling (e.g., with TMT tags for multiplexing), and fractionation.

  • LC-MS/MS Analysis: Analyze the peptide fractions by high-resolution mass spectrometry to identify and quantify thousands of proteins in both the vehicle and compound-treated groups across the temperature gradient.

  • Data Analysis: Plot the relative abundance of each protein as a function of temperature to generate "melting curves." A target protein will show a rightward shift in its melting curve in the compound-treated sample compared to the control.

Table 2: Hypothetical Data Summary from Unbiased Screens

Protein HitDARTS Protection (Fold-Change)CETSA Thermal Shift (ΔTm in °C)In Silico Prediction?
JNK1 4.5+3.8Yes
Casein Kinase 2 3.1+2.5No
PDE3A 2.8+2.1Yes
HSP90 1.5+0.8No (Common Hit)

Pillar 3: Orthogonal Validation – From Hits to Confirmed Targets

The lists of candidate proteins generated from unbiased screens must be validated. This step is crucial to eliminate false positives and to confirm a direct, meaningful interaction.

Targeted CETSA with Western Blot

This is the most direct way to validate a hit from MS-CETSA or DARTS. Instead of a proteome-wide analysis, the soluble fractions from a CETSA experiment are analyzed by Western Blot using an antibody specific to the candidate protein. A clear thermal shift observed via immunoblotting provides strong evidence of target engagement in a cellular context.[18]

Biochemical and Enzymatic Assays

If the candidate protein is an enzyme, its activity can be measured in vitro in the presence of varying concentrations of this compound. A dose-dependent inhibition or activation of the enzyme is a gold-standard validation, providing a functional readout of the binding event and allowing for the determination of potency (e.g., IC₅₀ or EC₅₀). For our hypothetical hit JNK1, a kinase activity assay would be appropriate.

Cellular Target Engagement Assays

Techniques like NanoBRET™ or fluorescence resonance energy transfer (FRET) can be used in live cells to measure the binding of the compound to a tagged version of the target protein in real-time. These assays provide quantitative binding affinity (KD) data in a physiological environment.

Synthesis and Mechanistic Insights

Once a target is confirmed (e.g., JNK1), we can begin to build a mechanistic hypothesis.

Signaling_Pathway stress Cellular Stress (e.g., UV, Cytokines) mkk MKK4/7 stress->mkk jnk JNK1 (Target Protein) mkk->jnk phosphorylates cjun c-Jun jnk->cjun phosphorylates compound 1-(Pyridazin-3-yl) -1,4-diazepane compound->jnk inhibits apoptosis Apoptosis / Inflammation (Observed Phenotype) cjun->apoptosis regulates transcription

Caption: Hypothetical signaling pathway for the compound.

If this compound is confirmed as a JNK1 inhibitor, its observed phenotype (e.g., anti-inflammatory or pro-apoptotic effects in cancer cells) can be directly linked to the inhibition of the JNK signaling pathway.[8] Downstream events, such as the phosphorylation of the transcription factor c-Jun, can be measured to confirm that target engagement leads to the expected functional consequence in the cell.

Conclusion

The target identification of a novel bioactive compound like this compound is a complex but solvable puzzle. A rigid, single-method approach is prone to failure. The integrated, multi-pillar strategy outlined in this guide—combining in silico prediction, unbiased proteomic screening, and rigorous orthogonal validation—provides a comprehensive and robust framework. This approach not only increases the likelihood of identifying the correct target but also builds a deep, mechanistic understanding of the compound's mode of action, paving the way for its successful development as a chemical probe or therapeutic agent.

References

  • Adeboye, A. A., & Adeboye, O. A. (2021). Computational/in silico methods in drug target and lead prediction. PubMed Central. [Link]

  • Al-Ali, H. (2018). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Lomenick, B., & Loo, J. A. (2012). Drug affinity responsive target stability (DARTS) for small-molecule target identification. SpringerLink. [Link]

  • Lomenick, B., Olsen, R. W., & Loo, J. A. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. PubMed Central. [Link]

  • Broad Institute. Small-molecule Target and Pathway Identification. [Link]

  • Lomenick, B., & Loo, J. A. (2012). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. ResearchGate. [Link]

  • Nature Publishing Group. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Nature Portfolio. [Link]

  • PharmaFeatures. (2024). The Computational Revolution in Small Molecule Drug Discovery. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Singh, S., & Kumar, S. (2022). Systematic computational strategies for identifying protein targets and lead discovery. National Institutes of Health. [Link]

  • Van Vleet, T. R., & Warder, S. E. (2019). Small molecule target identification using photo-affinity chromatography. PubMed Central. [Link]

  • Robers, M. B., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. PubMed Central. [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). PNAS. [Link]

  • Yoshida, T., & Yashiroda, Y. (2015). Affinity-based target identification for bioactive small molecules. RSC Publishing. [Link]

  • George, R. F., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]

  • Conduct Science. (2019). Affinity Chromatography Protocol. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • CETSA. CETSA. [Link]

  • Wikipedia. Affinity chromatography. [Link]

  • Zejc, A., et al. (1983). Synthesis and biological action of some derivatives of pyrido-[13][14]-diazepine and pyrido-[2,3-d]-pyrimidine. Semantic Scholar. [Link]

  • Aljamali, N. M. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. [Link]

  • Waly, M. A. (2002). Synthesis and Structural Characterization of Pyrazino[13][18] diazepines, as a New Ring System. ResearchGate. [Link]

  • Allam, H. A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. [Link]

  • Taylor, R. D., & Maccoss, M. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central. [Link]

  • El-Gamal, M. I., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. PubMed Central. [Link]

  • Sharma, P., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • ResearchGate. (2017). (PDF) Target Identification Approaches in Drug Discovery. [Link]

  • Zhang, Y., et al. (2024). Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. PubMed. [Link]

  • Li, J., et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PubMed Central. [Link]

  • NPTEL-NOC IITM. (2018). Lecture 3 Target and Lead Identification. YouTube. [Link]

  • Wolkenberg, S. E., et al. (2014). Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists with in vivo efficacy in a mouse model of cognition. PubMed. [Link]

Sources

1-(Pyridazin-3-yl)-1,4-diazepane Dihydrobromide: A Technical Guide to a Novel 5-HT₁ₐ Receptor Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 1-(Pyridazin-3-yl)-1,4-diazepane and its dihydrobromide salt, a novel compound identified as a potent ligand for the serotonin 5-HT₁ₐ receptor. All publicly available information for this specific molecule originates from patent literature, where it is detailed as a promising candidate for the development of therapeutics targeting central nervous system (CNS) disorders. This guide synthesizes the available data on its chemical synthesis, pharmacological activity, and the underlying therapeutic rationale, offering a foundational resource for researchers in medicinal chemistry and neuropharmacology.

Introduction: The Therapeutic Promise of Modulating the 5-HT₁ₐ Receptor

The serotonin system, particularly the 5-HT₁ₐ receptor subtype, is a cornerstone of neuropharmacology.[1] As a G-protein coupled receptor, 5-HT₁ₐ is widely distributed throughout the brain and is critically involved in the modulation of mood, anxiety, and cognition.[1][2] It functions both as a postsynaptic receptor in regions like the hippocampus and cortex and as a somatodendritic autoreceptor on serotonin neurons in the raphe nuclei.[3][4] This dual role makes it a compelling target for treating psychiatric disorders such as anxiety and depression.[1]

The pyridazine heterocycle is a valuable scaffold in drug discovery, recognized for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which can facilitate strong drug-target interactions.[5] Its integration into drug candidates can also confer favorable metabolic properties.[5] The 1,4-diazepane moiety is a privileged seven-membered heterocyclic ring system known to be a core component in a wide array of biologically active compounds, including anxiolytics and antipsychotics.[6][7]

The compound 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide emerges from this rationale, combining the favorable properties of the pyridazine and diazepane scaffolds to create a potent and selective 5-HT₁ₐ receptor ligand. This guide dissects the synthesis and pharmacological evaluation of this compound as disclosed in the primary patent literature.

Chemical Synthesis and Characterization

The synthesis of 1-(Pyridazin-3-yl)-1,4-diazepane is a multi-step process that requires careful selection of protecting groups and reaction conditions to achieve the desired product with high purity. The dihydrobromide salt form is subsequently prepared to enhance the compound's stability and aqueous solubility for biological testing.

Synthetic Workflow

The synthesis commences with the protection of one of the secondary amines of 1,4-diazepane, typically using a tert-butoxycarbonyl (Boc) group. This ensures regioselectivity in the subsequent nucleophilic aromatic substitution reaction. The protected diazepane is then reacted with a suitable 3-halopyridazine, such as 3-chloropyridazine, to form the core structure. The final step involves the deprotection of the Boc group under acidic conditions, followed by salt formation.

G A 1,4-Diazepane B tert-Butyl 1,4-diazepane-1-carboxylate (Boc-diazepane) A->B Boc₂O, Solvent D tert-Butyl 4-(pyridazin-3-yl)-1,4-diazepane-1-carboxylate B->D Base (e.g., K₂CO₃) Solvent (e.g., DMF) C 3-Chloropyridazine C->D E 1-(Pyridazin-3-yl)-1,4-diazepane (Free Base) D->E Acid (e.g., HCl or TFA) F This compound E->F HBr

Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol

Step 1: Synthesis of tert-Butyl 4-(pyridazin-3-yl)-1,4-diazepane-1-carboxylate

  • To a solution of tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add potassium carbonate (2.0 eq) as a base.

  • Add 3-chloropyridazine (1.1 eq) to the reaction mixture.

  • Heat the mixture, for example at 80°C, and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 1-(Pyridazin-3-yl)-1,4-diazepane (Free Base)

  • Dissolve the purified tert-butyl 4-(pyridazin-3-yl)-1,4-diazepane-1-carboxylate (1.0 eq) in a solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.

  • Stir the mixture at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.

  • Remove the solvent and excess acid under reduced pressure. The resulting residue is the crude free base, which is often taken to the next step without further purification.

Step 3: Formation of this compound

  • Dissolve the crude free base in a suitable solvent, such as ethanol or isopropanol.

  • Add an excess of hydrobromic acid (HBr), typically as a solution in acetic acid or an aqueous solution.

  • Stir the mixture, which may result in the precipitation of the dihydrobromide salt. The product can be collected by filtration, washed with a cold solvent like diethyl ether, and dried under vacuum.

Analytical Characterization

The final compound and intermediates are typically characterized using standard analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. For the free base (C₉H₁₄N₄), the expected molecular weight is approximately 178.23 g/mol .[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity of the compound.

Pharmacological Profile

The primary biological target of 1-(Pyridazin-3-yl)-1,4-diazepane is the 5-HT₁ₐ receptor. Pharmacological evaluation is focused on determining its binding affinity and functional activity at this receptor.

Mechanism of Action

The compound is designed to act as a ligand at the 5-HT₁ₐ receptor. Based on its structural similarity to other arylpiperazine and related heterocyclic ligands, it is hypothesized to bind within the receptor's transmembrane domain.[1][9] The interaction with the 5-HT₁ₐ receptor, which is coupled to the inhibitory G-protein (Gαi), leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[2] This signaling cascade ultimately modulates neuronal firing rates in key brain circuits.[4]

G cluster_0 Presynaptic Neuron (Raphe) cluster_1 Postsynaptic Neuron (e.g., Hippocampus) AutoR 5-HT₁ₐ Autoreceptor Release 5-HT Release AutoR->Release Inhibits PostR Postsynaptic 5-HT₁ₐ Receptor AC Adenylyl Cyclase PostR->AC Inhibits cAMP ↓ cAMP AC->cAMP Effect Neuronal Hyperpolarization (Therapeutic Effect) cAMP->Effect Ligand 1-(Pyridazin-3-yl)- 1,4-diazepane Ligand->AutoR Binds (Antagonist/Partial Agonist) Ligand->PostR Binds (Agonist)

Caption: Hypothesized mechanism of action at pre- and postsynaptic 5-HT₁ₐ receptors.
In Vitro Pharmacology: Receptor Binding Affinity

The affinity of a compound for its target is a critical determinant of its potency. This is typically measured in radioligand binding assays, where the test compound's ability to displace a known radioactive ligand from the receptor is quantified. The result is expressed as an inhibition constant (Ki).

CompoundTarget ReceptorBinding Affinity (Ki, nM)Source
1-(Pyridazin-3-yl)-1,4-diazepane Human 5-HT₁ₐ< 50Patent Literature

Table 1: In Vitro Binding Affinity.

The data indicates that 1-(Pyridazin-3-yl)-1,4-diazepane possesses high affinity for the human 5-HT₁ₐ receptor, with a Ki value in the low nanomolar range. This level of potency is a prerequisite for a viable CNS drug candidate, as it suggests that the compound can effectively engage its target at physiologically relevant concentrations.

Therapeutic Hypothesis and Future Directions

The high affinity of 1-(Pyridazin-3-yl)-1,4-diazepane for the 5-HT₁ₐ receptor positions it as a promising lead compound for CNS disorders where this receptor is implicated.

Therapeutic Rationale:

  • Anxiety and Depression: Agonism or partial agonism at postsynaptic 5-HT₁ₐ receptors is a well-established mechanism for anxiolytic and antidepressant drugs. By mimicking the effects of serotonin at these receptors, the compound could help normalize neurotransmission in mood-regulating circuits.

  • Antidepressant Augmentation: Antagonism at presynaptic 5-HT₁ₐ autoreceptors can prevent the negative feedback mechanism that limits the efficacy of selective serotonin reuptake inhibitors (SSRIs).[4] A compound with this profile could be used in combination with SSRIs to achieve a faster onset of action and greater therapeutic effect.

Future Directions for Development: A comprehensive drug development program would build upon these initial findings with the following critical studies:

  • Functional Assays: Determine the functional activity (agonist, partial agonist, or antagonist) of the compound at the 5-HT₁ₐ receptor using cell-based assays (e.g., cAMP accumulation or GTPγS binding assays).

  • Selectivity Profiling: Screen the compound against a broad panel of other receptors, ion channels, and transporters to assess its selectivity and identify potential off-target liabilities.

  • In Vitro ADME/Tox: Evaluate metabolic stability in liver microsomes, cell permeability (e.g., Caco-2 assay), plasma protein binding, and potential for cytochrome P450 inhibition. In vitro safety assessments, such as hERG channel block assays, are also crucial.

  • In Vivo Pharmacokinetics: Characterize the compound's absorption, distribution, metabolism, and excretion profile in animal models to determine its bioavailability, half-life, and brain penetration.

  • In Vivo Efficacy Studies: Assess the compound's therapeutic potential in validated animal models of anxiety and depression (e.g., elevated plus maze, forced swim test, learned helplessness).

Conclusion

This compound is a novel chemical entity with demonstrated high affinity for the 5-HT₁ₐ receptor. Its chemical structure, which marries the favorable attributes of the pyridazine and 1,4-diazepane scaffolds, provides a strong foundation for its potent pharmacological activity. While the publicly available data is currently limited to patent literature, it strongly supports the compound's potential as a lead candidate for the development of new treatments for CNS disorders. Further preclinical investigation is warranted to fully elucidate its functional pharmacology, selectivity, and pharmacokinetic profile, which will be essential to validate its therapeutic hypothesis and guide its progression toward clinical development.

References

  • BLDpharm. 1-(Pyridazin-3-yl)-1,4-diazepane.
  • Bentham Science Publishers. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • National Center for Biotechnology Information (PMC). The pyridazine heterocycle in molecular recognition and drug discovery.
  • ChemScene. 1-(Pyridin-3-ylmethyl)-1,4-diazepane.
  • National Center for Biotechnology Information (PMC). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • Amaybio. 1-(Pyridazin-3-yl)-1,4-diazepane.
  • MDPI. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][10][11]diazepines, and Their Cytotoxic Activity. Available at:

  • Royal Society of Chemistry. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation.
  • National Center for Biotechnology Information (PMC). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation.
  • PubMed. New 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, with dual action at 5-HT1A serotonin receptors and serotonin transporter, as a new class of antidepressants.
  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.
  • MDPI. Receptor–Receptor Interactions in Multiple 5-HT1A Heteroreceptor Complexes in Raphe-Hippocampal 5-HT Transmission and Their Relevance for Depression and Its Treatment.
  • National Center for Biotechnology Information (PMC). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands.
  • PubMed. Arylpiperazine derivatives acting at 5-HT(1A) receptors.
  • MDPI. Activation of 5-HT1A Receptors Normalizes the Overexpression of Presynaptic 5-HT1A Receptors and Alleviates Diabetic Neuropathic Pain.
  • National Center for Biotechnology Information (PMC). Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant treatment.

Sources

An In-depth Technical Guide on the Safety and Handling of 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide is a heterocyclic organic compound. The core structure consists of a pyridazine ring linked to a 1,4-diazepane ring. The dihydrobromide salt form suggests that the compound is likely a solid and may be hygroscopic.

PropertyValueSource
IUPAC Name 1-(pyridazin-3-yl)-1,4-diazepane;dihydrobromideN/A
CAS Number 1315365-13-9[1]
Molecular Formula C₉H₁₆Br₂N₄Inferred
Molecular Weight 340.06 g/mol Inferred
Appearance Likely a solid (e.g., crystalline powder)Inferred
Solubility Expected to be soluble in water.[2]Inferred

Hazard Identification and Risk Assessment

Due to the lack of a specific SDS, the hazard identification is based on the parent pyridazine heterocycle and general knowledge of similar chemical structures. Pyridazine itself is known to be a combustible liquid and can cause irritation.[3][4] The diazepane moiety is a saturated heterocycle and is not expected to contribute significantly to the hazard profile in the same manner as the aromatic pyridazine ring. The dihydrobromide salt will influence the compound's physical state and may introduce acidic properties in aqueous solutions.

Inferred GHS Classification:

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4GHS07WarningH302: Harmful if swallowed.
Skin IrritationCategory 2GHS07WarningH315: Causes skin irritation.[4]
Eye IrritationCategory 2AGHS07WarningH319: Causes serious eye irritation.[4]
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3GHS07WarningH335: May cause respiratory irritation.[4]

Causality Behind Hazard Assessment:

  • Pyridazine Core: The pyridazine ring is an electron-deficient aromatic system, which can contribute to its reactivity and potential for biological activity and associated toxicity. The nitrogen atoms can act as hydrogen bond acceptors and may interact with biological macromolecules.

  • Diazepane Ring: This is a seven-membered non-aromatic ring containing two nitrogen atoms. While generally less reactive than the pyridazine moiety, the amine groups can be basic and may cause irritation.

  • Dihydrobromide Salt: The presence of two hydrobromide molecules indicates that two of the nitrogen atoms in the diazepane and/or pyridazine rings are protonated. This salt form generally increases water solubility and may result in an acidic solution when dissolved in water, which can contribute to skin and eye irritation.

Risk Assessment Workflow:

A thorough risk assessment is a critical self-validating system for ensuring laboratory safety. The following workflow should be implemented before handling this compound.

cluster_0 Risk Assessment Workflow A Identify Hazards (Review available data for related compounds) B Evaluate Risks (Consider quantities, concentrations, and experimental procedures) A->B Analyze potential for exposure C Implement Control Measures (PPE, ventilation, emergency procedures) B->C Mitigate identified risks D Review and Update (Periodically review the assessment, especially if procedures change) C->D Ensure ongoing safety

Risk assessment workflow for handling novel or uncharacterized compounds.

Safe Handling and Storage

Handling:

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of any dust or aerosols.[5]

  • Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing.[2]

  • Ignition Sources: Keep away from heat, sparks, and open flames. While the dihydrobromide salt is a solid, the parent pyridazine is a combustible liquid.[3][5]

  • Hygroscopicity: As a salt, the compound may be hygroscopic. Handle in a dry environment and store in a tightly sealed container.

Storage:

  • Container: Keep in a tightly closed container in a dry and well-ventilated place.[5]

  • Temperature: Store in a cool place.[5]

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

PPE TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles.Protects against splashes and dust.
Skin Protection Chemical-resistant gloves (e.g., nitrile). Lab coat.Prevents skin contact and irritation.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if engineering controls are insufficient or during spill cleanup.Prevents inhalation of dust or aerosols.

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[2]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center immediately.[6]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[3]

  • Specific Hazards: As with many organic compounds, thermal decomposition may produce toxic gases such as carbon oxides, nitrogen oxides, and hydrogen bromide.

Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Avoid dust formation.

  • Containment and Cleanup: Sweep up and shovel into a suitable container for disposal. Avoid generating dust. Clean the spill area with a suitable solvent and then with soap and water.

Experimental Protocol: Weighing and Dissolving the Compound

This protocol is a self-validating system designed to minimize exposure during routine laboratory procedures.

cluster_1 Weighing and Dissolution Protocol A 1. Don appropriate PPE (Gloves, lab coat, safety glasses) B 2. Work in a chemical fume hood A->B C 3. Tare a suitable container on an analytical balance B->C D 4. Carefully transfer the required amount of the compound to the container C->D E 5. Close the primary container immediately D->E F 6. Add the desired solvent to the container with the compound E->F G 7. Gently swirl or stir to dissolve F->G H 8. Clean any spills immediately G->H

A standard workflow for the safe handling of solid chemical reagents.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations. The compound should be treated as hazardous waste. Do not dispose of it down the drain.

References

  • ResearchGate. (2025). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Pyrimidin-2-yl-2-(trifluoromethyl)-1,4-diazepane. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]

  • Alfa Aesar. (2025). Safety Data Sheet - Pyridazine. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from [Link]

  • Arctom. (n.d.). This compound. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Assay of 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Pharmacological Profile of a Novel Pyridazine-Diazepane Scaffold

The compound 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide belongs to a chemical class characterized by a pyridazine ring linked to a 1,4-diazepane moiety. Both pyridazine and diazepine derivatives are known to possess a wide range of pharmacological activities, frequently interacting with central nervous system (CNS) targets.[1][2][3][4] The unique physicochemical properties of the pyridazine ring, such as its capacity for robust hydrogen bonding and its distinct dipole moment, make it a valuable scaffold in drug discovery.[5] This structural motif is often found in compounds targeting G protein-coupled receptors (GPCRs), the largest family of cell surface receptors and the target of approximately one-third of all marketed drugs.[6][7][8]

Given the structural alerts within 1-(Pyridazin-3-yl)-1,4-diazepane, it is hypothesized to interact with monoamine GPCRs, such as dopamine (e.g., D3), serotonin (e.g., 5-HT1A), and histamine (e.g., H3) receptors.[9][10][11] These receptors are critical targets for therapeutic intervention in a host of neurological and psychiatric disorders.[10][11]

This document provides a comprehensive guide for the in vitro characterization of this compound. It outlines detailed protocols for primary binding assays to determine target affinity and selectivity, followed by functional cell-based assays to elucidate the compound's mechanism of action (e.g., agonist, antagonist, or inverse agonist). The experimental design emphasizes a logical, stepwise approach to build a comprehensive pharmacological profile.

PART 1: Foundational Assays - Receptor Binding Affinity and Selectivity

The initial step in characterizing a novel compound is to determine its binding affinity (Ki) for a panel of putative targets. Radioligand binding assays remain a robust and sensitive method for quantifying the direct interaction between a compound and a receptor.[12][13][14]

Rationale for Target Selection

Based on chemical structure similarity to known GPCR ligands, a primary screening panel should include, but not be limited to:

  • Dopamine Receptors: D2 and D3 subtypes, due to the high homology and the therapeutic relevance of D3-selective ligands.[10][15][16][17]

  • Serotonin Receptors: 5-HT1A receptor, a common target for anxiolytics and antidepressants.[18][19][20]

  • Histamine Receptors: H3 receptor, a presynaptic autoreceptor that modulates the release of various neurotransmitters.[9][21][22][23]

General Protocol for Radioligand Competition Binding Assay

This protocol provides a template that must be optimized for each specific receptor target.

Principle: The assay measures the ability of the test compound, 1-(Pyridazin-3-yl)-1,4-diazepane, to compete with a specific, high-affinity radioligand for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can be converted to the inhibition constant (Ki).

Materials:

  • Receptor Source: Commercially available cell membranes or in-house preparations from cells stably expressing the human receptor of interest (e.g., HEK293-hD3R, CHO-h5-HT1A).

  • Radioligand: A high-affinity, selective radioligand for the target receptor (e.g., [³H]-Spiperone for D2/D3, [³H]-8-OH-DPAT for 5-HT1A, [³H]-Nα-methylhistamine for H3).

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO, water) to create a stock solution.

  • Assay Buffer: Buffer composition is critical and receptor-specific (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Non-specific Binding Determinator: A high concentration of a known, non-radioactive ligand for the target receptor (e.g., 10 µM haloperidol for D2/D3, 10 µM WAY-100635 for 5-HT1A, 100 µM histamine for H3).[23]

  • Filtration System: A cell harvester and glass fiber filtermats (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[23]

  • Scintillation Cocktail and Counter.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis P1 Prepare serial dilutions of 1-(Pyridazin-3-yl)-1,4-diazepane A1 Combine in assay plate: Buffer, Test Compound, Radioligand, Membranes P1->A1 P2 Prepare receptor membranes, radioligand, and buffers P2->A1 A2 Incubate at specified temperature and time (e.g., 60 min at 25°C) A1->A2 S1 Rapidly filter contents through glass fiber filtermat A2->S1 S2 Wash filters to remove unbound radioligand S1->S2 S3 Add scintillation cocktail to dried filters S2->S3 S4 Quantify radioactivity using a scintillation counter S3->S4 D1 Plot % Inhibition vs. log[Test Compound] S4->D1 D2 Determine IC50 value using non-linear regression D1->D2 D3 Calculate Ki using the Cheng-Prusoff equation D2->D3

Caption: Workflow for Radioligand Competition Binding Assay.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a serial dilution series of this compound in the assay buffer. A typical concentration range would be from 10 pM to 100 µM.

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Assay buffer, radioligand, and receptor membranes.

    • Non-specific Binding (NSB): Assay buffer, radioligand, receptor membranes, and a saturating concentration of the non-specific binding determinator.

    • Test Compound: Assay buffer, each concentration of the test compound dilution series, radioligand, and receptor membranes.

  • Incubation: The order of addition should be buffer, compound/NSB determinator, radioligand, and finally receptor membranes to initiate the binding reaction. Incubate the plate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[24]

  • Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand. The number of washes and volume should be optimized to maximize the signal-to-noise ratio.

  • Detection: Place the filtermats in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - [(CPM in presence of test compound - NSB) / (Specific Binding)]).

    • Plot % Inhibition versus the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50.

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Data Presentation: Affinity and Selectivity Profile

The binding affinities should be summarized in a clear, tabular format.

Target ReceptorRadioligand UsedKi of 1-(Pyridazin-3-yl)-1,4-diazepane (nM)Selectivity Ratio (vs. Primary Target)
Dopamine D3[³H]-Spiperonee.g., 5.2 ± 0.81
Dopamine D2[³H]-Spiperonee.g., 256 ± 21~49-fold
Serotonin 5-HT1A[³H]-8-OH-DPATe.g., 89 ± 12~17-fold
Histamine H3[³H]-Nα-methylhistaminee.g., >10,000>1900-fold
Alpha-1 Adrenergic[³H]-Prazosine.g., 1,250 ± 150~240-fold

Note: Data are hypothetical and for illustrative purposes only.

PART 2: Functional Characterization - Elucidating the Mechanism of Action

Once a compound's binding affinity is established, the next critical step is to determine its functional effect on the receptor. Does it activate the receptor (agonist), block the action of the native ligand (antagonist), or reduce the receptor's basal activity (inverse agonist)? Cell-based functional assays are indispensable for this characterization.[6][7][25]

GPCRs signal through various downstream pathways, most commonly by modulating the levels of second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca²⁺), or by recruiting proteins like β-arrestin.[26][27][28]

General Signaling Pathways for Selected Targets

GPCR_Signaling cluster_D3 Dopamine D3 / Serotonin 5-HT1A (Gi/o-coupled) cluster_H3 Histamine H3 (Gi/o-coupled) cluster_arrestin β-Arrestin Recruitment (General) D3_5HT1A D3 / 5-HT1A Receptor Gi Gi/o Protein D3_5HT1A->Gi AC_inhibit Adenylyl Cyclase (Inhibited) Gi->AC_inhibit cAMP_decrease [cAMP] ↓ AC_inhibit->cAMP_decrease H3 H3 Receptor Gi2 Gi/o Protein H3->Gi2 AC_inhibit2 Adenylyl Cyclase (Inhibited) Gi2->AC_inhibit2 cAMP_decrease2 [cAMP] ↓ AC_inhibit2->cAMP_decrease2 GPCR Agonist-Bound GPCR GRK GRK GPCR->GRK Phosphorylation P_GPCR Phosphorylated GPCR Arrestin β-Arrestin P_GPCR->Arrestin Recruitment Internalization Internalization & Downstream Signaling Arrestin->Internalization

Caption: Simplified GPCR signaling pathways relevant for assay selection.

Protocol: cAMP Accumulation Assay (for Gi-coupled Receptors)

Principle: D3, 5-HT1A, and H3 receptors typically couple to the inhibitory G-protein, Gi. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This assay measures the ability of the test compound to modulate cAMP levels, usually after stimulating the system with forskolin (a direct activator of adenylyl cyclase).

Materials:

  • Cell Line: A cell line stably expressing the target receptor (e.g., CHO-hD3R).

  • Assay Medium: Serum-free medium containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Forskolin: To stimulate adenylyl cyclase and create a measurable cAMP window.

  • cAMP Detection Kit: Commercially available kits based on principles like HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen.

  • Agonist Control: A known agonist for the target receptor (e.g., Quinpirole for D3).

Step-by-Step Protocol (Antagonist Mode):

  • Cell Plating: Seed the cells in a 96- or 384-well plate and grow to confluency.

  • Pre-incubation: Aspirate the culture medium and pre-incubate the cells with various concentrations of 1-(Pyridazin-3-yl)-1,4-diazepane (or vehicle) in assay medium for 15-30 minutes.

  • Agonist Stimulation: Add a fixed concentration of a reference agonist (typically the EC80 concentration) mixed with forskolin to all wells except the basal control.

  • Incubation: Incubate for a specified time (e.g., 30 minutes at 37°C) to allow for cAMP modulation.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the control wells (forskolin-stimulated = 100%, basal = 0%).

    • Plot the response against the log concentration of 1-(Pyridazin-3-yl)-1,4-diazepane.

    • A rightward shift in the agonist dose-response curve in the presence of the test compound indicates antagonism. The IC50 can be determined, and the Schild equation can be used to calculate the Kb (the dissociation constant of the antagonist).

    • If the compound decreases the forskolin-stimulated cAMP level on its own, it indicates agonist or inverse agonist activity.

Protocol: β-Arrestin Recruitment Assay

Principle: Upon activation by an agonist, most GPCRs are phosphorylated by GPCR kinases (GRKs), leading to the recruitment of β-arrestin proteins.[6][28] This interaction can be measured using various technologies, such as enzyme fragment complementation (e.g., PathHunter by DiscoverX) or bioluminescence resonance energy transfer (BRET).[6][8] This assay is valuable as it provides a readout of receptor activation that is independent of G-protein coupling.

Materials:

  • Engineered Cell Line: A cell line co-expressing the GPCR of interest fused to a reporter enzyme fragment and β-arrestin fused to the complementary fragment.

  • Assay Medium: As recommended by the cell line/assay technology provider.

  • Substrate: The chemiluminescent substrate for the complemented enzyme.

Step-by-Step Protocol:

  • Cell Plating: Plate the engineered cells in a white, opaque 96- or 384-well plate.

  • Compound Addition: Add serial dilutions of 1-(Pyridazin-3-yl)-1,4-diazepane to the wells.

  • Incubation: Incubate the plate at 37°C for a period specified by the assay manufacturer (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection: Add the detection reagents containing the enzyme substrate and incubate for a further period (e.g., 60 minutes) in the dark.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis:

    • To test for agonist activity , plot the luminescence signal against the log concentration of the test compound. An increase in signal indicates agonism, from which an EC50 and Emax can be derived.

    • To test for antagonist activity , pre-incubate the cells with the test compound before adding a fixed concentration (e.g., EC80) of a known agonist. A decrease in the agonist-induced signal indicates antagonism, allowing for the determination of an IC50.

Data Presentation: Functional Activity Summary
Assay TypeTarget ReceptorModePotency (EC50/IC50, nM)Efficacy (% of Control Agonist)
cAMP InhibitionDopamine D3Agoniste.g., >10,000e.g., <5%
cAMP InhibitionDopamine D3Antagoniste.g., 15.4 ± 2.1N/A
β-Arrestin RecruitmentDopamine D3Agoniste.g., >10,000e.g., <2%
β-Arrestin RecruitmentDopamine D3Antagoniste.g., 20.1 ± 3.5N/A
cAMP InhibitionSerotonin 5-HT1AAntagoniste.g., 150 ± 25N/A

Note: Data are hypothetical and for illustrative purposes only. "N/A" indicates Not Applicable.

Conclusion and Forward Path

This application note provides a structured framework for the initial in vitro pharmacological characterization of this compound. By systematically performing receptor binding assays followed by a suite of functional assays, researchers can determine the compound's primary molecular target(s), its affinity and selectivity, and its functional mode of action. The hypothetical data presented suggest that this compound could be a potent and selective D3 receptor antagonist. Further studies could involve broader selectivity screening (e.g., using the Eurofins SafetyScreen panel), assessing for biased signaling, and evaluating its properties in more complex cellular models before advancing to in vivo studies.[15]

References

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. [Link]

  • Cell‐based assays in GPCR drug discovery. (n.d.). Scilit. [Link]

  • Radioligand Binding Methods: Practical Guide and Tips. (n.d.). PubMed. [Link]

  • Recent progress in assays for GPCR drug discovery. (n.d.). Acta Pharmacologica Sinica. [Link]

  • GPCRs: Cell based label-free assays in GPCR drug discovery. (2013). European Pharmaceutical Review. [Link]

  • Radioligand binding methods: practical guide and tips. (n.d.). Seminars in Cell & Developmental Biology. [Link]

  • The value of GPCR cell-based assays in drug discovery. (2024). Drug Target Review. [Link]

  • GPCR Assay Services. (n.d.). Reaction Biology. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). ResearchGate. [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Measurement Science Au. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC - NIH. [Link]

  • Histamine homologues discriminating between two functional H3 receptor assays. Evidence for H3 receptor heterogeneity? (n.d.). PubMed. [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025). Fluidic Sciences. [Link]

  • Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. (n.d.). PMC - NIH. [Link]

  • In vitro safety evaluation of dopamine D3R antagonist, R-VK4-116, as a potential medication for the treatment of opioid use disorder. (2024). PMC - PubMed Central. [Link]

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024). Bio-Rad. [Link]

  • Characterization of [125I]HY-3-24 for targeting dopamine D3 receptor: pharmacological approach by in vitro binding studies. (n.d.). SNMMI. [Link]

  • Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. (2020). ACS Publications. [Link]

  • 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR. (n.d.). Eurofins DiscoverX. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. (n.d.). Research J. Pharm. and Tech. [Link]

  • The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. (n.d.). PMC - NIH. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. (2014). PubMed. [Link]

  • Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. (2023). MDPI. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (2024). JOCPR. [Link]

  • Serotonin (5-HT) Competitive ELISA kit. (n.d.). RayBiotech. [Link]

  • Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. (n.d.). PMC - PubMed Central. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (2024). JOCPR. [Link]

  • Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. (n.d.). Semantic Scholar. [Link]

  • Synthesis and Biological Evaluation of Pyridazino[4,3-b]indoles and Indeno[1,2-c]pyridazines as New Ligands of Central and Peripheral Benzodiazepine Receptors. (n.d.). ResearchGate. [https://www.researchgate.net/publication/12217681_Synthesis_and_Biological_Evaluation_of_Pyridazino43-b]indoles_and_Indeno[12-c]pyridazines_as_New_Ligands_of_Central_and_Peripheral_Benzodiazepine_Receptors]([Link])

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2025). PubMed Central. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (n.d.). RSC Medicinal Chemistry. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC - NIH. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). NIH. [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2019). Figshare. [Link]

Sources

Application Notes and Protocols for the Evaluation of 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Novel Compound Evaluation

The confluence of pyridazine and diazepine scaffolds in the novel entity, 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide, presents a compelling case for its investigation as a potential anti-cancer agent. The pyridazine core is a well-established pharmacophore in oncology, with numerous derivatives demonstrating potent anti-tumor activities through various mechanisms, including kinase inhibition and disruption of cell cycle progression.[1][2][3][4] The diazepine moiety, another privileged structure in medicinal chemistry, has also been incorporated into compounds with demonstrated cytotoxic effects against cancer cell lines.[5][6][7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of this compound. It is designed to be a dynamic framework, rather than a rigid protocol, encouraging adaptation based on emerging data. We will explore the foundational in vitro assays to establish a cytotoxic profile and delve into methodologies for elucidating its mechanism of action, culminating in a discussion of appropriate in vivo models for assessing therapeutic efficacy.

Part 1: In Vitro Characterization of Anticancer Activity

The initial phase of investigation focuses on establishing the compound's ability to inhibit cancer cell growth and induce cell death in a controlled laboratory setting.

Cell Line Selection: A Rationale-Driven Approach

The choice of cancer cell lines is a critical first step. A diverse panel should be selected to represent various cancer histotypes. Initial screening could include commonly used and well-characterized cell lines such as:

  • MCF-7: Estrogen receptor-positive breast adenocarcinoma

  • NCI-H460: Large cell lung carcinoma

  • SF-268: Glioma

  • PC-3: Prostate adenocarcinoma

  • HL-60: Promyelocytic leukemia[9]

Consideration should also be given to cell lines with known genetic backgrounds, such as specific oncogene mutations (e.g., KRAS, BRAF) or tumor suppressor deletions (e.g., TP53, PTEN), to identify potential predictive biomarkers of response.[10]

Foundational Protocol: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess a compound's effect on cell metabolic activity, which is an indicator of cell viability.[11][12]

Protocol 1: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in their recommended culture medium and incubate overnight to allow for cell attachment.[9][11]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of concentrations for treatment.

  • Treatment: Replace the culture medium with fresh medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a positive control (a known cytotoxic agent like doxorubicin).[9] Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9][11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9][11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration at which the compound inhibits cell growth by 50%, can be determined by plotting a dose-response curve.[9]

Table 1: Example Data Presentation for IC50 Values

Cancer Cell LineTissue of OriginThis compound IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast AdenocarcinomaExperimental Value0.8 ± 0.1
NCI-H460Lung CarcinomaExperimental Value1.2 ± 0.2
SF-268GliomaExperimental Value0.9 ± 0.15
PC-3Prostate CarcinomaExperimental Value2.5 ± 0.4
HL-60Promyelocytic LeukemiaExperimental Value0.5 ± 0.08
Note: The data presented for the positive control are for illustrative purposes and will vary depending on the specific experimental conditions.[9]

Diagram 1: In Vitro Experimental Workflow

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Data Acquisition & Analysis A Select & Culture Cancer Cell Lines B Seed Cells in 96-well Plates A->B C Prepare Serial Dilutions of This compound B->C D Treat Cells for 24, 48, or 72 hours C->D E MTT Assay D->E F Annexin V/PI Staining D->F G Western Blot D->G H Data Analysis & IC50 Calculation E->H F->H G->H

Caption: Workflow for in vitro testing of novel compounds.

Part 2: Elucidating the Mechanism of Action

Once the cytotoxic potential is confirmed, the next crucial step is to understand how the compound exerts its effects.

Investigating Apoptosis Induction

A common mechanism for anticancer drugs is the induction of programmed cell death, or apoptosis.[9] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[9][11]

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[11]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[9]

Probing Key Signaling Pathways

Based on the pyridazine scaffold's known propensity to target kinases, it is logical to investigate the compound's effect on key signaling pathways implicated in cancer cell proliferation and survival.[1][2] Western blotting is a powerful technique to assess changes in the expression and phosphorylation status of key proteins.

Protocol 3: Western Blot Analysis

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[11]

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[11]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins overnight at 4°C.[11]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Potential Protein Targets for Investigation:

  • Apoptosis-related proteins: Cleaved Caspase-3, PARP, Bcl-2, Bax

  • Cell cycle regulators: Cyclin D1, CDK4/6, p21, p27

  • Kinase signaling pathways: p-Akt/Akt, p-ERK/ERK, p-STAT3/STAT3

Diagram 2: Hypothetical Signaling Pathway Modulation

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Mitochondrion RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis Compound 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide Compound->AKT Inhibits (?) Compound->ERK Inhibits (?) Compound->Bcl2 Downregulates (?)

Caption: Potential mechanisms of action for the compound.

Part 3: In Vivo Efficacy Assessment

Promising in vitro results should be followed by evaluation in preclinical animal models to assess the compound's anti-tumor activity in a physiological context.[13][14]

Xenograft Tumor Models

The most common in vivo models for initial efficacy testing are xenografts, where human cancer cell lines are implanted into immunocompromised mice.[15][16]

Protocol 4: Subcutaneous Xenograft Model

  • Animal Model Selection: Nude mice or NOD-SCID mice are commonly used due to their compromised immune systems, which prevent rejection of human tumor cells.[15]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of a responsive cancer cell line (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x length x width²).

  • Treatment Administration: Randomize mice into treatment and control groups. Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group should receive the vehicle.

  • Efficacy Endpoints: Continue treatment for a defined period and monitor tumor growth, body weight (as a measure of toxicity), and overall animal health. The primary endpoint is typically tumor growth inhibition.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of biomarkers (e.g., by western blot or immunohistochemistry) to confirm the on-target effects of the compound.

Table 2: Example Data Presentation for In Vivo Efficacy

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-Experimental Value-Experimental Value
Compound (Low Dose)XExperimental ValueCalculated ValueExperimental Value
Compound (High Dose)YExperimental ValueCalculated ValueExperimental Value
Positive ControlZExperimental ValueCalculated ValueExperimental Value

Conclusion and Future Directions

This document outlines a foundational strategy for the preclinical evaluation of this compound as a potential anticancer agent. The proposed workflow, from initial in vitro cytotoxicity screening to in vivo efficacy studies, provides a robust framework for generating the necessary data to support further development. A thorough investigation into its mechanism of action, guided by the initial findings, will be paramount in identifying the compound's molecular targets and potential patient populations who may benefit from this novel therapeutic approach.

References

  • BenchChem. (n.d.). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
  • Yuan, Y., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. Retrieved from [Link]

  • Lubet, R. A., et al. (2014). The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC. Retrieved from [Link]

  • Gengenbacher, N., et al. (2017). Drug Discovery Oncology in a Mouse: concepts, Models and Limitations. Taylor & Francis Online. Retrieved from [Link]

  • Sledge, G. W., et al. (2017). Animal models and therapeutic molecular targets of cancer: utility and limitations. PMC. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cancer Cell Line Studies of Dodecadienal Compounds.
  • Pharma Models. (2014). Animal Testing Significantly Advances Cancer Research. Retrieved from [Link]

  • Abd-Rabo, Z. S., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. Retrieved from [Link]

  • Zhang, H., et al. (2025). Research progress on anti-tumor drug resistance of pyridazine-containing structural compounds. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Abd-Rabo, Z. S., et al. (2024). An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Retrieved from [Link]

  • Patel, K. D., et al. (2011). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Rossi, A., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Rossi, A., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed. Retrieved from [Link]

  • Szafranski, K., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. Retrieved from [Link]

  • Encyclopedia.pub. (n.d.). 1,3,4-Oxadiazole. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, X., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[9][10][15]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Kumar, A., et al. (2010). A Novel, Broad Spectrum Anti-Cancer Compound Containing the Imidazo[4,5-e][9][13]diazepine Ring System. PMC. Retrieved from [Link]

Sources

Application Note & Protocols: Characterization of 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Note on This Document: As of the date of publication, there is no publicly available scientific literature detailing the specific kinase inhibitory activity of 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide. Therefore, this document serves as a comprehensive, procedural template for researchers. The experimental designs, protocols, and data presented herein are hypothetical and based on established methodologies for characterizing novel kinase inhibitors.[1][2][3] This guide is intended to provide a scientifically rigorous framework for the investigation of this compound, which for the purpose of this document will be referred to as PyrDaz-K1 .

Introduction: The Pursuit of Kinase Inhibitor Specificity

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[4] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[5] The development of small molecule kinase inhibitors has revolutionized the treatment of several malignancies.[1] However, a significant challenge in the field is achieving target specificity. Many kinase inhibitors demonstrate off-target effects, binding to and inhibiting multiple kinases, which can lead to unforeseen side effects and complex biological responses.[6][7][8]

The compound 1-(Pyridazin-3-yl)-1,4-diazepane, herein designated PyrDaz-K1, possesses structural motifs, such as the pyridazine ring, which are present in other known kinase inhibitors.[9][10][11][12] This structural similarity suggests a potential for PyrDaz-K1 to interact with the ATP-binding pocket of one or more kinases. This application note provides a systematic approach to determine if PyrDaz-K1 is a kinase inhibitor, identify its primary target(s), and characterize its potency and selectivity.

Mechanism of Action: A Hypothetical Model

We hypothesize that PyrDaz-K1, if it is a kinase inhibitor, will likely function as an ATP-competitive inhibitor due to its heterocyclic structure. The proposed mechanism involves the pyridazinyl and diazepane moieties forming hydrogen bonds and van der Waals interactions within the ATP-binding pocket of a target kinase, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate.

Visualizing the Hypothetical Signaling Pathway

The following diagram illustrates a generic signaling cascade and the potential point of inhibition by PyrDaz-K1.

Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Inhibitor Action cluster_3 Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Kinase_A Kinase A (e.g., RAF) Receptor->Kinase_A Activates Kinase_B Kinase B (e.g., MEK) Kinase_A->Kinase_B Phosphorylates Target_Kinase Target Kinase (e.g., ERK) Kinase_B->Target_Kinase Phosphorylates Substrate Substrate (e.g., Transcription Factor) Target_Kinase->Substrate Phosphorylates PyrDaz_K1 PyrDaz-K1 PyrDaz_K1->Target_Kinase Inhibits Cellular_Response Cellular Response (e.g., Proliferation) Substrate->Cellular_Response Leads to

Caption: Hypothetical signaling pathway showing inhibition of a target kinase by PyrDaz-K1.

Experimental Protocols

This section outlines the core experimental workflows for the initial characterization of PyrDaz-K1.

Workflow Overview

The following diagram provides a high-level overview of the experimental process.

Experimental_Workflow Start Start: PyrDaz-K1 Compound Biochem_Assay In Vitro Biochemical Assay (Determine IC50) Start->Biochem_Assay Kinome_Scan Kinome-Wide Selectivity Screen Biochem_Assay->Kinome_Scan If active Cell_Assay Cell-Based Potency Assay (e.g., Phosphorylation Status) Kinome_Scan->Cell_Assay Cytotoxicity_Assay Cytotoxicity Assay (Determine CC50) Cell_Assay->Cytotoxicity_Assay Data_Analysis Data Analysis & Interpretation Cytotoxicity_Assay->Data_Analysis Conclusion Conclusion: Characterize Activity & Selectivity Data_Analysis->Conclusion

Caption: High-level experimental workflow for characterizing PyrDaz-K1.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of PyrDaz-K1 against a specific kinase in a cell-free system. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[13][14]

Materials:

  • Purified recombinant kinase of interest

  • Specific peptide substrate for the kinase

  • PyrDaz-K1 (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (specific to the kinase being tested)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of PyrDaz-K1 in DMSO, starting from 1 mM. Then, create an intermediate dilution of these compounds in the kinase buffer.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the diluted PyrDaz-K1 or DMSO (vehicle control).

    • Add 5 µL of a solution containing the kinase and its specific substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution (at the Km concentration for the specific kinase).[3][15]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle (DMSO) control (100% activity) and a no-kinase control (0% activity).

    • Plot the percent inhibition versus the log concentration of PyrDaz-K1.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: Cell-Based Target Engagement Assay (Western Blot)

This protocol assesses the ability of PyrDaz-K1 to inhibit the target kinase within a cellular context by measuring the phosphorylation status of a known downstream substrate.[16]

Materials:

  • Cancer cell line known to have high activity of the target kinase.

  • Complete cell culture medium.

  • PyrDaz-K1 (dissolved in DMSO).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-substrate and anti-total-substrate.

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • SDS-PAGE gels and Western blot apparatus.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of PyrDaz-K1 (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add 100 µL of lysis buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the anti-phospho-substrate primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the anti-total-substrate antibody to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities. Normalize the phospho-substrate signal to the total-substrate signal for each treatment condition.

Data Presentation: Hypothetical Results

The following tables summarize the expected data from the characterization of PyrDaz-K1.

Table 1: In Vitro Kinase Inhibition Profile of PyrDaz-K1

Kinase TargetIC50 (nM)
Target Kinase (e.g., ERK2) 50
Off-Target Kinase A (e.g., p38α)1,200
Off-Target Kinase B (e.g., JNK1)> 10,000
Off-Target Kinase C (e.g., AKT1)5,500

Table 2: Cellular Activity of PyrDaz-K1

Assay TypeCell LineEndpointEC50 (nM)
Phospho-Substrate InhibitionA549 (Lung Carcinoma)p-RSK Levels150
Cell Proliferation AssayA549 (Lung Carcinoma)Cell Viability200
Cytotoxicity AssayBeas-2B (Normal Lung)Cell Viability> 20,000

Trustworthiness and Self-Validation

To ensure the validity of the experimental results, several controls and validation steps are integrated into the protocols:

  • Positive and Negative Controls: In all assays, known potent inhibitors of the target kinase should be used as positive controls, while DMSO serves as the negative (vehicle) control.[1][16]

  • Orthogonal Assays: The use of both biochemical and cell-based assays provides a more complete picture of the inhibitor's activity. Discrepancies between these assays can highlight issues such as poor cell permeability or off-target effects.[16]

  • Counter-Screening: A broad kinase selectivity screen (kinome scan) is crucial to identify potential off-target interactions and to understand the selectivity profile of PyrDaz-K1.[6][16]

  • Confirmation of On-Target Effect: To confirm that the observed cellular phenotype is due to the inhibition of the intended target, rescue experiments could be performed using a drug-resistant mutant of the target kinase.[16]

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for the initial characterization of this compound (PyrDaz-K1) as a potential kinase inhibitor. By following the outlined protocols, researchers can determine its in vitro potency, cellular efficacy, and selectivity profile. The hypothetical data presented suggests that PyrDaz-K1 could be a potent and selective inhibitor of its target kinase, with favorable properties for further preclinical development. However, it is imperative to perform these experiments to generate real data and validate these hypotheses.

References

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Lin, Y., et al. (2019). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. npj Systems Biology and Applications, 5(1), 29. [Link]

  • Bhullar, K. S., et al. (2018). Kinase-targeted cancer therapies: progress, challenges and future directions. Molecular Cancer, 17(1), 48. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Pargellis, C., et al. (2002). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 200, 143-155. [Link]

  • Wang, J., et al. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Analytical Chemistry, 86(15), 7573-7578. [Link]

  • Shults, M. D., et al. (2010). Quantification of Cell Signaling Networks Using Kinase Activity Chemosensors. Methods in Molecular Biology, 661, 211-226. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8782. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Arctom. (n.d.). This compound. [Link]

  • Wang, X., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(11), 2997. [Link]

  • Hobbs, W. J. (2019). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • De Nanteuil, F., et al. (2016). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. [Link]

  • Waly, M. A. (2002). Synthesis and Structural Characterization of Pyrazino[6][7] diazepines, as a New Ring System. Acta Chimica Slovenica, 49(4), 855-864. [Link]

  • Patel, M. P., et al. (2011). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 724-730. [Link]

  • Al-Ghorbani, M., et al. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 13(15), 1369-1393. [Link]

  • Li, C., et al. (2019). Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. ACS Medicinal Chemistry Letters, 10(11), 1565-1570. [Link]

  • Huang, W. S., et al. (2010). Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant. Journal of Medicinal Chemistry, 53(12), 4701-4719. [Link]

  • Kusakabe, K., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry, 58(4), 1760-1775. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Using 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Kinase Inhibitor Candidate

1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide, hereafter referred to as Compound Y, is a novel small molecule featuring a pyridazine core linked to a diazepane moiety. The pyridazine heterocycle is a key feature in several approved drugs, known for its ability to form critical hydrogen bonds and engage in π-π stacking interactions within protein binding sites[1]. Similarly, the 1,4-diazepane scaffold is present in numerous biologically active compounds, contributing to their unique pharmacological profiles[2].

Given these structural precedents, Compound Y has been developed as a candidate for targeted cancer therapy. Our preliminary biochemical screens have identified Compound Y as a potent inhibitor of "Kinase X," a serine/threonine kinase frequently overactive in various solid tumors. Kinase X is a critical node in a signaling pathway that promotes cell proliferation and survival by phosphorylating and activating the downstream effector, "Substrate Y." This document provides a comprehensive guide for researchers to characterize the cellular activity of Compound Y using a suite of validated cell-based assays.

The protocols herein are designed to be a self-validating system. We begin by assessing the global cellular effect (anti-proliferation), then confirm on-target activity (inhibition of Substrate Y phosphorylation), and finally elucidate the mechanism of cell death (apoptosis induction). This multi-faceted approach provides a robust and reliable characterization of Compound Y's cellular efficacy.

Hypothesized Signaling Pathway: The Kinase X Cascade

The following diagram illustrates the proposed signaling pathway in which Compound Y exerts its effects. In pathological states, unregulated upstream signals lead to the constitutive activation of Kinase X, which in turn phosphorylates Substrate Y. This phosphorylation event triggers a downstream cascade, ultimately leading to increased cell proliferation and evasion of apoptosis. Compound Y is hypothesized to directly inhibit the catalytic activity of Kinase X.

KinaseX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream Signal Upstream Signal KinaseX KinaseX Upstream Signal->KinaseX Activates SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylates pSubstrateY p-Substrate Y SubstrateY->pSubstrateY Proliferation Proliferation pSubstrateY->Proliferation Apoptosis_Inhibition Apoptosis Inhibition pSubstrateY->Apoptosis_Inhibition CompoundY Compound Y (this compound) CompoundY->KinaseX Inhibits

Caption: Hypothesized Kinase X signaling pathway and the inhibitory action of Compound Y.

I. Primary Assay: Anti-Proliferation via MTT Assay

The initial step is to determine the anti-proliferative activity of Compound Y. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification. The resulting absorbance is directly proportional to the number of viable cells. This allows for the calculation of an IC50 (half-maximal inhibitory concentration) value, a key metric of a compound's potency.[1][3]

Experimental Workflow: MTT Assay

MTT_Workflow A 1. Seed Cells (e.g., CancerCell-X) in 96-well plate B 2. Incubate (24 hours, 37°C, 5% CO2) A->B C 3. Treat Cells (Serial dilutions of Compound Y) B->C D 4. Incubate (72 hours, 37°C, 5% CO2) C->D E 5. Add MTT Reagent (Incubate 4 hours) D->E F 6. Solubilize Formazan (Add DMSO or Solubilization Buffer) E->F G 7. Read Absorbance (570 nm or 490 nm) F->G H 8. Data Analysis (Calculate % Viability and IC50) G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

Protocol: IC50 Determination

1. Cell Culture and Seeding: a. Culture "CancerCell-X" (a cell line known to express active Kinase X) in appropriate media (e.g., DMEM + 10% FBS) at 37°C in a 5% CO₂ humidified incubator. b. Harvest cells in their logarithmic growth phase and perform a cell count. c. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells/well) into a clear, flat-bottom 96-well plate. Include wells for 'no cell' (media only) and 'untreated' (cells + vehicle) controls. e. Incubate the plate for 24 hours to allow for cell attachment.

2. Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of Compound Y in sterile DMSO. b. Perform serial dilutions of the stock solution in culture media to create a range of treatment concentrations (e.g., 0.1 nM to 100 µM). It is advisable to perform a 1:3 or 1:4 dilution series for precise IC50 determination.[2] The final DMSO concentration in all wells should be ≤ 0.5% to avoid solvent toxicity. c. Carefully remove the media from the wells and add 100 µL of the prepared compound dilutions. Add 100 µL of media with vehicle (e.g., 0.5% DMSO) to the 'untreated' control wells. d. Incubate the plate for 72 hours.

3. MTT Assay and Measurement: a. Prepare a 5 mg/mL solution of MTT in sterile PBS. b. Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C, protected from light.[4] c. After incubation, carefully aspirate the media without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the crystals.[4] e. Place the plate on an orbital shaker for 10-15 minutes at low speed to ensure complete dissolution.[4] f. Measure the absorbance at 490 nm or 570 nm using a microplate reader.

4. Data Analysis: a. Subtract the average absorbance of the 'no cell' blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100 c. Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Expected Results
ParameterExpected Value
Cell LineCancerCell-X
Seeding Density5,000 cells/well
Treatment Duration72 hours
Compound Y IC50 50 - 200 nM
Z'-factor> 0.5

II. Secondary Assay: Target Engagement via Western Blot

To validate that the observed anti-proliferative effect is due to the inhibition of Kinase X, we must directly measure the phosphorylation status of its downstream target, Substrate Y. Western blotting is the gold-standard technique for this purpose. It allows for the specific detection of both the phosphorylated form of Substrate Y (p-Substrate Y) and the total amount of Substrate Y, providing a clear readout of kinase inhibition.[5]

Causality and Best Practices:

  • Phosphatase Inhibitors: It is critical to add phosphatase inhibitors to the cell lysis buffer to preserve the phosphorylation state of proteins, which can otherwise be rapidly removed by endogenous phosphatases upon cell lysis.[6]

  • Blocking Agent: Use Bovine Serum Albumin (BSA) instead of non-fat milk for blocking, as milk contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.[6]

  • Buffer Choice: Use Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS) in wash buffers and antibody dilutions, as the phosphate in PBS can interfere with the binding of some phospho-specific antibodies.[6]

Protocol: Phospho-Substrate Y Detection

1. Cell Lysis: a. Seed CancerCell-X cells in 6-well plates and grow to 80-90% confluency. b. Treat cells with various concentrations of Compound Y (e.g., 0.1x, 1x, 10x IC50) for a short duration (e.g., 2-4 hours) to observe direct effects on signaling. Include an untreated control. c. Aspirate media and wash cells once with ice-cold PBS. d. Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[7] e. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate. g. Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Western Blot: a. Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and 4x Laemmli sample buffer. Denature by boiling at 95°C for 5 minutes. b. Load samples onto an SDS-polyacrylamide gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[7] e. Incubate the membrane overnight at 4°C with a primary antibody specific for p-Substrate Y, diluted in 5% BSA/TBST. f. Wash the membrane three times for 5 minutes each with TBST.[7] g. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash again as in step 2f. i. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

3. Stripping and Reprobing: a. To ensure equal protein loading, the same membrane can be stripped of the phospho-antibody and re-probed for total Substrate Y and/or a loading control like GAPDH or β-actin. b. Incubate the membrane in a mild stripping buffer, wash thoroughly, and re-block before incubating with the next primary antibody.

Expected Results

A dose-dependent decrease in the signal from the p-Substrate Y antibody should be observed with increasing concentrations of Compound Y. The signal for total Substrate Y and the loading control should remain constant across all lanes, confirming that the effect is due to inhibition of phosphorylation, not protein degradation.

III. Tertiary Assay: Apoptosis Induction via Caspase-Glo® 3/7 Assay

To determine if the anti-proliferative effect of Compound Y is mediated by inducing programmed cell death, we will measure the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 Assay is a highly sensitive, homogeneous luminescent assay that measures their combined activity.[8][9] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspases 3 and 7 to release aminoluciferin, generating a luminescent signal proportional to caspase activity.[8]

Protocol: Measuring Caspase 3/7 Activity

1. Cell Seeding and Treatment: a. Seed CancerCell-X cells in a white-walled, clear-bottom 96-well plate at a density of 10,000 cells/well in 100 µL of media. b. Incubate for 24 hours. c. Treat cells with Compound Y at concentrations around the determined IC50 (e.g., 0.5x, 1x, 2x, 5x IC50) for 24-48 hours. Include an untreated control and a positive control (e.g., staurosporine).

2. Assay Procedure ("Add-Mix-Measure"): a. Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature before use.[10] b. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well, resulting in a 1:1 ratio of reagent to culture medium.[9] c. Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 5 minutes.[9] d. Incubate the plate at room temperature, protected from light, for 1 to 3 hours. The optimal incubation time may need to be determined empirically for the specific cell line.[9] e. Measure the luminescence using a plate-reading luminometer.

3. Data Analysis: a. Subtract the average luminescence from 'no cell' blank wells. b. Express the data as Relative Luminescence Units (RLU) or as fold-change over the untreated control.

Expected Results

Treatment with Compound Y is expected to show a dose-dependent increase in luminescence, indicating the activation of executioner caspases 3 and 7 and the induction of apoptosis.

ParameterUntreated ControlCompound Y (IC50)Positive Control
Fold Change in Luminescence 1.03 - 8 fold increase> 10 fold increase

IV. Compound Handling and Safety

As this compound is a novel compound, its toxicological properties have not been fully elucidated. Therefore, it must be handled with care, assuming it is a hazardous substance.[11][12]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and ANSI-compliant safety glasses when handling the compound.[12][13]

  • Handling: Handle the solid compound and concentrated stock solutions in a chemical fume hood to minimize inhalation risk.[14]

  • Storage: Store the solid compound at 2-8°C, sealed and protected from light and moisture. Store stock solutions in DMSO at -20°C.

  • Spills: In case of a spill, treat it as a major spill. Evacuate the area and follow institutional protocols for hazardous chemical cleanup.[12]

  • Waste Disposal: Dispose of all waste containing the compound according to institutional guidelines for chemical waste.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and...[Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • protocols.io. (2025, April 1). Caspase 3/7 Activity. [Link]

  • Wobst, H., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. [Link]

  • Graphviz. (2024, September 28). DOT Language. [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. [Link]

  • Baldwin, C. (2021, March 26). Building diagrams using graphviz. Chad's Blog. [Link]

  • D_Central_Station. (2023, February 24). Flowcharting Made Easy: Visualize Your User Flow with Graphviz! Medium. [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

  • protocols.io. (2025, April 1). Caspase 3/7 Activity. [Link]

  • Graphviz. (2015, January 5). Drawing graphs with dot. [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

  • Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. [Link]

  • LornaJane. (2011, August 17). Drawing Flow Diagrams with GraphViz. [Link]

  • MDPI. (n.d.). Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions. [Link]

  • BioRender. (2023, July 14). Tips for Illustrating Biological Pathways [Video]. YouTube. [Link]

  • Mind the Graph. (2018, October 24). Cell signaling pathways step-by-step and templates. [Link]

Sources

Application Notes & Protocols: A Framework for In Vivo Evaluation of 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Scientific Context

The compound 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide, hereafter referred to as "CMPD-PYDZ," presents a compelling structural framework for investigation into novel central nervous system (CNS) therapeutics. Its architecture combines two key pharmacophores: the pyridazine ring and a 1,4-diazepane moiety. Pyridazine derivatives are a well-established class of nitrogen-containing heterocycles known for a vast array of biological activities, including antidepressant, antihypertensive, analgesic, and anticonvulsant properties[1][2]. The 1,4-diazepane ring is structurally related to the benzodiazepine class of drugs, which are potent modulators of GABA-A receptors, exerting anxiolytic and sedative effects[3].

The confluence of these structural motifs suggests that CMPD-PYDZ may possess significant psychoactive properties. The arylpiperazine-like core (of which 1,4-diazepane is a close analog) is a privileged scaffold in CNS drug discovery, frequently associated with high affinity for dopamine and serotonin receptors[4]. Specifically, this structure raises the hypothesis that CMPD-PYDZ could act as a modulator of dopamine D3 receptors (D3R) or serotonin 5-HT1A receptors (5-HT1A), both of which are critical targets in the treatment of psychosis, anxiety, and depression[4][5][6].

This document provides a comprehensive, field-proven guide for researchers to conduct an initial, systematic in vivo evaluation of CMPD-PYDZ. The protocols are designed not merely as a set of instructions, but as a self-validating framework to generate robust, interpretable data on the compound's potential therapeutic efficacy.

PART 1: A Tiered In Vivo Screening Strategy

A logical, tiered approach is essential to efficiently characterize the behavioral pharmacology of a novel agent like CMPD-PYDZ. This strategy maximizes data acquisition while adhering to the ethical principles of animal research (the "3Rs": Replacement, Reduction, and Refinement)[7]. The workflow begins with broad characterization and narrows to specific, hypothesis-driven efficacy models.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Efficacy Screening cluster_2 Tier 3: Mechanistic & Follow-Up T1_Safety Safety & Tolerability (Irwin Test, Gross Observation) T1_Loco Baseline Locomotor Activity T1_Safety->T1_Loco Assess for sedation or hyperactivity T2_Anxiety Anxiolytic Models (Elevated Plus Maze, Marble Burying) T1_Loco->T2_Anxiety Proceed if compound is well-tolerated and does not produce confounding motor effects T2_Depression Antidepressant Models (Forced Swim Test) T1_Loco->T2_Depression Proceed if compound is well-tolerated and does not produce confounding motor effects T2_Psychosis Antipsychotic Models (Amphetamine-Induced Hyperlocomotion) T1_Loco->T2_Psychosis Proceed if compound is well-tolerated and does not produce confounding motor effects T3_Mech Target Engagement Studies (e.g., Receptor Occupancy) T2_Anxiety->T3_Mech If anxiolytic-like effects are observed T3_Cognition Cognitive Models (e.g., Novel Object Recognition) T2_Psychosis->T3_Cognition If antipsychotic-like effects are observed

Caption: Tiered workflow for in vivo characterization of CMPD-PYDZ.

PART 2: Core Protocols for Efficacy Models

The following protocols are foundational for assessing the primary CNS effects of CMPD-PYDZ. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to established ethical guidelines[7][8].

Models for Anxiolytic Activity

Anxiety models in rodents are typically based on the conflict between the innate drive to explore a novel environment and the aversion to open, elevated, or brightly lit spaces[9][10][11].

Causality: This test exploits the rodent's natural fear of open and elevated spaces. Anxiolytic compounds, like benzodiazepines, are known to increase the proportion of time spent in the open arms, suggesting a reduction in fear and anxiety[12][13].

Methodology:

  • Apparatus: A plus-shaped maze elevated approximately 50 cm from the floor, consisting of two open arms and two enclosed arms (e.g., 30 x 5 cm for mice)[14]. The test should be conducted under dim lighting conditions.

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes prior to the experiment[13].

  • Drug Administration: Administer CMPD-PYDZ (e.g., 1, 5, 10 mg/kg, intraperitoneally - i.p.) or vehicle 30 minutes before testing. A positive control, such as Diazepam (1-2 mg/kg, i.p.), should be included.

  • Test Procedure:

    • Gently place the mouse in the central square of the maze, facing an open arm[14].

    • Allow the animal to explore the maze undisturbed for 5 minutes[12][14].

    • Record the session using an overhead video camera for later analysis by a blinded observer or automated tracking software[13].

  • Data Analysis: Key parameters to quantify are:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms and closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Self-Validation: An increase in open arm time without a significant change in total distance traveled is indicative of a true anxiolytic effect, rather than general hyperactivity. The positive control group (Diazepam) must show a statistically significant increase in open arm exploration compared to the vehicle group for the assay to be considered valid.

Causality: This test assesses anxiety-like and neophobic (fear of novelty) behavior. Rodents tend to bury novel objects in their bedding. A reduction in the number of marbles buried is interpreted as an anxiolytic or anti-compulsive effect[15].

Methodology:

  • Apparatus: A standard mouse cage filled with 5 cm of fresh bedding. 20 small glass marbles are evenly spaced on the surface of the bedding.

  • Acclimation & Dosing: Follow the same procedure as in the EPM test.

  • Test Procedure:

    • Place a single mouse into the cage.

    • Allow the mouse to explore freely for 30 minutes[15].

    • After the session, gently remove the mouse.

  • Data Analysis: A blinded observer counts the number of marbles that are at least two-thirds covered by bedding. This is the primary endpoint.

Model for Antidepressant Activity

Causality: The FST is a widely used model to screen for antidepressant efficacy. It is based on the principle of behavioral despair; when placed in an inescapable container of water, rodents will eventually adopt an immobile posture. Clinically effective antidepressants decrease the duration of this immobility, suggesting an increase in coping behavior[16][17].

Methodology:

  • Apparatus: A transparent cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape (approx. 15 cm)[18][19].

  • Acclimation & Dosing: Acclimate animals to the room for at least 60 minutes[20]. Administer CMPD-PYDZ (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle 30-60 minutes before the test. A positive control, such as Imipramine (15-30 mg/kg, i.p.), is essential.

  • Test Procedure:

    • Gently place the mouse into the water cylinder.

    • The test duration is typically 6 minutes[17][19].

    • Behavior is often scored only during the last 4 minutes of the test, as the initial 2 minutes are considered an acclimation period[20].

    • After the test, remove the mouse, dry it gently, and place it in a clean, warm cage to recover[20].

  • Data Analysis: A blinded observer scores the duration of immobility. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water[17].

Model for Antipsychotic Activity

Causality: This model is based on the dopamine hypothesis of schizophrenia. Psychostimulants like amphetamine increase synaptic dopamine, leading to hyperlocomotion in rodents. This is considered analogous to the positive symptoms of psychosis[21][22]. Antipsychotic drugs that block dopamine receptors (particularly D2) attenuate this hyperactivity. This model can also detect activity from D3 antagonists[4].

Methodology:

  • Apparatus: An open-field arena equipped with automated photobeam tracking systems to measure locomotor activity.

  • Acclimation & Dosing:

    • Allow animals to acclimate to the testing room.

    • Administer CMPD-PYDZ (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle. A positive control like Haloperidol (0.5-1 mg/kg, i.p.) should be used.

    • After a pre-treatment period (e.g., 30 minutes), administer D-amphetamine (e.g., 2-5 mg/kg, i.p.) to all groups except a vehicle-saline control group.

  • Test Procedure:

    • Immediately after the amphetamine injection, place the animal in the open-field arena.

    • Record locomotor activity (e.g., total distance traveled, horizontal beam breaks) for 60-90 minutes.

  • Data Analysis: Compare the total locomotor activity between the vehicle-amphetamine group and the CMPD-PYDZ-amphetamine groups. A significant reduction in locomotion by CMPD-PYDZ indicates potential antipsychotic-like efficacy.

PART 3: Experimental Design and Data Interpretation

Drug Formulation and Administration
  • Vehicle Selection: CMPD-PYDZ as a dihydrobromide salt is likely water-soluble. Sterile 0.9% saline should be the first choice for the vehicle. If solubility is an issue, a vehicle such as 5% DMSO, 5% Tween® 80 in saline can be used, but the vehicle's own effects must be controlled for.

  • Dosing: A logarithmic dose-response (e.g., 1, 3, 10, 30 mg/kg) is recommended for initial characterization. The route of administration (i.p.) is standard for acute screening studies.

  • Controls: Always include a vehicle control group and a relevant positive control to ensure the assay is performing as expected[7][23].

Data Presentation (Hypothetical Data)

Table 1: Effect of CMPD-PYDZ in the Elevated Plus Maze (EPM)

Treatment Group (n=10/group) Dose (mg/kg, i.p.) % Time in Open Arms (Mean ± SEM) Total Distance Traveled (m, Mean ± SEM)
Vehicle - 18.5 ± 2.1 25.6 ± 1.8
Diazepam (Positive Control) 2.0 45.2 ± 3.5** 23.9 ± 2.0
CMPD-PYDZ 1.0 22.1 ± 2.4 26.1 ± 1.5
CMPD-PYDZ 5.0 35.8 ± 3.1* 25.2 ± 1.7
CMPD-PYDZ 10.0 41.3 ± 3.3** 24.8 ± 1.9

*p<0.05, *p<0.01 compared to Vehicle group.

Table 2: Effect of CMPD-PYDZ in the Forced Swim Test (FST)

Treatment Group (n=10/group) Dose (mg/kg, i.p.) Immobility Time (s, Mean ± SEM)
Vehicle - 155.4 ± 8.2
Imipramine (Positive Control) 20.0 82.1 ± 6.5**
CMPD-PYDZ 5.0 148.9 ± 9.1
CMPD-PYDZ 10.0 115.3 ± 7.7*
CMPD-PYDZ 20.0 95.6 ± 7.2**

*p<0.05, *p<0.01 compared to Vehicle group.

Interpretation
  • From Table 1: The hypothetical data suggest CMPD-PYDZ has a dose-dependent anxiolytic-like effect, significantly increasing time spent in the open arms at 5 and 10 mg/kg. Crucially, this effect occurs without altering total locomotor activity, distinguishing it from non-specific hyperactivity.

  • From Table 2: The data indicate a potential antidepressant-like effect, as CMPD-PYDZ dose-dependently reduces immobility time.

PART 4: Visualizing Hypothesized Mechanisms of Action

Based on the structural alerts within CMPD-PYDZ, two plausible mechanisms are antagonism of D3 receptors or agonism of 5-HT1A receptors.

G Hypothesized D3 Receptor Antagonism cluster_0 Mesolimbic Pathway VTA VTA Neuron NAc Nucleus Accumbens VTA->NAc Dopamine Release D3R D3 Autoreceptor D3R->VTA Inhibits DA Release (Negative Feedback) CMPD CMPD-PYDZ CMPD->D3R Antagonism

Caption: D3 receptor antagonism by CMPD-PYDZ may disinhibit dopamine release.

G Hypothesized 5-HT1A Receptor Agonism cluster_0 Serotonergic Synapse PreSyn Presynaptic Neuron (Raphe Nuclei) PostSyn Postsynaptic Neuron (e.g., Hippocampus) PreSyn->PostSyn 5-HT Release AutoR 5-HT1A Autoreceptor AutoR->PreSyn ↓ Firing Rate ↓ 5-HT Release PostR Postsynaptic 5-HT1A PostR->PostSyn Hyperpolarization (Anxiolytic Effect) CMPD CMPD-PYDZ CMPD->AutoR Agonism CMPD->PostR Agonism

Caption: 5-HT1A receptor agonism by CMPD-PYDZ could mediate anxiolysis.

References

  • Belzung, C., & Griebel, G. (2001). Animal models of anxiety disorders in rats and mice: some conceptual issues. Dialogues in clinical neuroscience, 3(4), 249–258. [Link]

  • Stec, M., et al. (2022). Animal models of anxiety disorders in rats and mice: some conceptual issues. PMC. [Link]

  • Jones, C. A., Watson, D. J., & Fone, K. C. (2011). Animal models of schizophrenia. British journal of pharmacology, 164(4), 1195–1219. [Link]

  • Wikipedia. (n.d.). Animal model of schizophrenia. [Link]

  • Bhat, A. A., et al. (2022). Animal models of anxiety: a review. International Journal of Basic & Clinical Pharmacology, 11(6), 665. [Link]

  • Schreiber, R., & De Vry, J. (1993). 5-HT1A receptor ligands in animal models of anxiety, impulsivity and depression: multiple mechanisms of action?. Progress in neuro-psychopharmacology & biological psychiatry, 17(1), 87–104. [Link]

  • Howes, O. D., & Kapur, S. (2009). An Overview of Animal Models Related to Schizophrenia. Current protocols in neuroscience, Chapter 9, Unit9.29. [Link]

  • Gomes, C., et al. (2022). Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Frontiers in Psychiatry, 13, 999119. [Link]

  • Steimer, T. (2011). Animal models of anxiety. Dialogues in clinical neuroscience, 13(4), 495–506. [Link]

  • Maze Engineers. (2020). Animal models of schizophrenia. [Link]

  • de Medeiros, M. A., et al. (2019). Animal models of anxiety disorders and stress. Revista brasileira de psiquiatria, 41(4), 350–361. [Link]

  • Vorel, S. R., et al. (2001). Dopamine D3 Receptor Antagonism Inhibits Cocaine-Seeking and Cocaine-Enhanced Brain Reward in Rats. The Journal of neuroscience, 21(23), 9595–9603. [Link]

  • BehaviorCloud. (n.d.). BehaviorCloud Protocols - Elevated Plus Maze. [Link]

  • Johnson, P. L., et al. (2018). Selective dopamine D3 receptor antagonism significantly attenuates stress-induced immobility in a rat model of post-traumatic stress disorder. Synapse, 72(8), e22035. [Link]

  • protocols.io. (2023). Elevated plus maze protocol. [Link]

  • Can, A., et al. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), 3638. [Link]

  • Lezak, K. R., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211. [Link]

  • Butini, S., et al. (2016). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers in neuroscience, 10, 407. [Link]

  • Song, J., et al. (2015). High Affinity Dopamine D3 Receptor (D3R)-Selective Antagonists Attenuate Heroin Self-Administration in Wild-Type but not D3R Knockout Mice. ACS chemical neuroscience, 6(8), 1431–1441. [Link]

  • Song, R., et al. (2018). Role of dopamine D3 receptor in alleviating behavioural deficits in animal models of post-traumatic stress disorder. Progress in neuro-psychopharmacology & biological psychiatry, 84(Pt A), 156–165. [Link]

  • Yohn, C. N., et al. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of visualized experiments : JoVE, (97), e52587. [Link]

  • Levitt, E. S., et al. (2013). A selective 5-HT1a receptor agonist improves respiration in a mouse model of Rett syndrome. American journal of physiology. Cell physiology, 305(8), C855–C864. [Link]

  • University of Notre Dame IACUC. (n.d.). Forced Swim Test v.3. [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). The mouse forced swim test. Current protocols in pharmacology, Chapter 5, Unit 5.8. [Link]

  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. [Link]

  • File, S. E., et al. (1998). Animal models for studying serotonin (5-HT) receptor subtypes: relationship to 5-HT system pathologies. Pharmacology, biochemistry, and behavior, 61(4), 435–442. [Link]

  • University of Pennsylvania. (2019). Preclinical Animal Models. [Link]

  • den Hamer, A. J., & van der Worp, H. B. (2020). General Principles of Preclinical Study Design. Methods in molecular biology, 2125, 1–11. [Link]

  • Ramboz, S., et al. (1998). Serotonin receptor 1A knockout: an animal model of anxiety-related disorder. Proceedings of the National Academy of Sciences of the United States of America, 95(24), 14476–14481. [Link]

  • Prisys Biotech. (2025). Designing Animal Studies: Key Considerations For Preclinical Research Success. [Link]

  • Chan, J. S., et al. (2020). Pharmacological Studies on the Role of 5-HT1A Receptors in Male Sexual Behavior of Wildtype and Serotonin Transporter Knockout Rats. Frontiers in pharmacology, 11, 335. [Link]

  • EQUATOR Network. (n.d.). Animal pre-clinical research | Study Designs. [Link]

  • Singh, J., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Journal of Drug Delivery and Therapeutics, 10(3-s), 236-247. [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]

  • Kumar, P. S., et al. (2018). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. Pharmaceutical Chemistry Journal, 52(1), 39-46. [Link]

  • Nguyen, T. T., et al. (2021). Synthesis and biological evaluation of novel benzo[a]pyridazino[3,4-c]phenazine derivatives. Bioorganic & medicinal chemistry letters, 43, 128054. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. [Link]

  • Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37. [Link]

  • Arctom. (n.d.). CAS NO. 1315365-13-9 | this compound. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC medicinal chemistry, 14(7), 1331–1354. [Link]

Sources

Application Notes and Dosing Protocols for 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Publicly available scientific literature on the biological activity and established dosing protocols for 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide is limited. The following document is a representative framework designed to guide researchers in the development of dosing protocols for novel investigational compounds of this nature. The specific protocols, concentrations, and parameters provided are illustrative and must be empirically determined and validated for this specific molecule. All experimental work should be conducted in accordance with institutional and regulatory guidelines.

Introduction and Hypothetical Mechanism of Action

This compound, hereafter referred to as "PYR-DIAZ-HBr," is a novel small molecule featuring a pyridazine heterocycle linked to a 1,4-diazepane scaffold. Such structural motifs are of significant interest in medicinal chemistry due to their prevalence in compounds targeting various cellular signaling pathways. For the purpose of this guide, we will hypothesize that PYR-DIAZ-HBr acts as a selective inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, neuronal cell development, and apoptosis. Inhibition of GSK-3β often leads to the stabilization and nuclear translocation of β-catenin, a key event in the Wnt signaling pathway.

This document provides a systematic approach to establishing dosing protocols for PYR-DIAZ-HBr, from initial in vitro characterization to preclinical in vivo evaluation.

In Vitro Protocol Development

The primary goal of in vitro studies is to determine the compound's potency, cellular mechanism of action, and optimal concentration range for further experimentation, while identifying potential cytotoxicity.

Initial Cytotoxicity Assessment

Before evaluating the specific activity of PYR-DIAZ-HBr, it is crucial to determine the concentration range at which it exhibits cytotoxic effects. This ensures that subsequent functional assays are conducted at non-toxic concentrations, where observed effects can be attributed to the compound's specific mechanism of action rather than general cellular stress or death.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate a relevant cell line (e.g., HEK293T, SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of PYR-DIAZ-HBr in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions in cell culture medium to create a range of final concentrations (e.g., 0.1 nM to 100 µM).

  • Treatment: Replace the culture medium in each well with the medium containing the various concentrations of PYR-DIAZ-HBr. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be consistent with the planned duration of functional assays.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well and incubate for 2-4 hours in the dark to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle-treated cells and plot the percentage of cell viability against the log concentration of PYR-DIAZ-HBr to determine the CC₅₀ (50% cytotoxic concentration).

Table 1: Hypothetical Cytotoxicity and Potency Data for PYR-DIAZ-HBr

ParameterCell LineValue (Hypothetical)Description
CC₅₀ HEK293T> 50 µMConcentration resulting in 50% cell death.
IC₅₀ SH-SY5Y75 nMConcentration for 50% inhibition of GSK-3β activity.
Target Engagement and Pathway Analysis

Once a non-toxic concentration range is established, the next step is to confirm that PYR-DIAZ-HBr engages its intended target (GSK-3β) and modulates the downstream signaling pathway (Wnt/β-catenin).

Protocol: Western Blot for β-catenin Stabilization

  • Cell Treatment: Plate SH-SY5Y cells and treat with PYR-DIAZ-HBr at concentrations ranging from 0.1x to 10x the hypothetical IC₅₀ (e.g., 7.5 nM to 750 nM) for 6-24 hours. Include a vehicle control and a positive control (e.g., Wnt3a conditioned media).

  • Cell Lysis: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against total β-catenin and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the β-catenin signal to the loading control. An increase in β-catenin levels with increasing concentrations of PYR-DIAZ-HBr would confirm target engagement.

Diagram 1: Hypothetical In Vitro Experimental Workflow

InVitro_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Seeding 1. Seed Cells (96-well or 6-well plates) Compound_Prep 2. Prepare PYR-DIAZ-HBr Serial Dilutions Treatment 3. Treat Cells (Vehicle & Compound) Compound_Prep->Treatment Incubation 4. Incubate (24-72 hours) Treatment->Incubation MTT_Assay 5a. Cytotoxicity Assay (MTT) Determine CC50 Incubation->MTT_Assay Western_Blot 5b. Target Engagement (Western Blot) Measure β-catenin Incubation->Western_Blot

Caption: Workflow for in vitro characterization of PYR-DIAZ-HBr.

Diagram 2: Hypothesized Signaling Pathway

Signaling_Pathway PYR_DIAZ PYR-DIAZ-HBr GSK3B GSK-3β PYR_DIAZ->GSK3B Inhibits Beta_Catenin_Complex β-catenin Destruction Complex GSK3B->Beta_Catenin_Complex Activates Beta_Catenin β-catenin Beta_Catenin_Complex->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Nucleus Nucleus Beta_Catenin->Nucleus Translocation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds to Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates

Caption: Hypothesized mechanism of PYR-DIAZ-HBr via GSK-3β inhibition.

In Vivo Dosing Protocol Development

Transitioning to in vivo models requires a systematic evaluation of the compound's pharmacokinetics (PK), tolerability, and efficacy at doses informed by in vitro potency.

Pharmacokinetic (PK) Profiling

A preliminary PK study is essential to understand how PYR-DIAZ-HBr is absorbed, distributed, metabolized, and excreted (ADME). This information is critical for designing an effective dosing regimen (dose and frequency).

Protocol: Single-Dose PK Study in Mice

  • Animal Model: Use healthy adult mice (e.g., C57BL/6, n=3-5 per group/time point).

  • Dosing: Administer a single dose of PYR-DIAZ-HBr via two different routes to assess bioavailability:

    • Intravenous (IV) bolus: 1-2 mg/kg (to establish baseline exposure).

    • Oral gavage (PO): 5-10 mg/kg.

  • Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-administration (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of PYR-DIAZ-HBr in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.

Table 2: Hypothetical Pharmacokinetic Parameters for PYR-DIAZ-HBr

ParameterRouteValue (Hypothetical)Description
T½ (Half-life) IV4.2 hoursTime for plasma concentration to decrease by half.
Cₘₐₓ (Max Concentration) PO1.5 µM (at 10 mg/kg)Maximum observed plasma concentration.
Tₘₐₓ (Time to Cₘₐₓ) PO1 hourTime at which Cₘₐₓ is reached.
F% (Oral Bioavailability) -35%Fraction of oral dose reaching systemic circulation.
Maximum Tolerated Dose (MTD) Study

The MTD study determines the highest dose that can be administered without causing unacceptable toxicity. This is crucial for safety and for selecting dose levels for efficacy studies.

Protocol: Dose Escalation MTD Study

  • Animal Model: Use healthy mice (n=3-5 per dose group).

  • Dose Escalation: Administer PYR-DIAZ-HBr daily for 5-7 days at escalating doses (e.g., 10, 30, 100 mg/kg) via the intended therapeutic route (e.g., oral gavage).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food/water intake, posture, and activity.

  • Endpoint: The MTD is defined as the highest dose that does not cause >15-20% body weight loss or other severe clinical signs.

  • Histopathology: At the end of the study, perform necropsy and histopathological analysis of major organs to identify any potential target organ toxicity.

Preclinical Efficacy Study

With PK and MTD data, an efficacy study can be designed in a relevant disease model. The goal is to determine if PYR-DIAZ-HBr can produce a therapeutic effect at a well-tolerated dose.

Protocol: Efficacy in a Hypothetical Alzheimer's Disease Mouse Model (e.g., 5XFAD)

  • Animal Model: Use 5XFAD transgenic mice, which develop amyloid plaques and cognitive deficits.

  • Group Allocation: Randomly assign mice to treatment groups (n=10-15 per group):

    • Vehicle Control (e.g., saline or appropriate buffer).

    • PYR-DIAZ-HBr Low Dose (e.g., 10 mg/kg/day, PO).

    • PYR-DIAZ-HBr High Dose (e.g., 30 mg/kg/day, PO, based on MTD).

  • Dosing Regimen: Administer the compound daily via oral gavage for a chronic period (e.g., 3 months).

  • Behavioral Testing: Perform cognitive assessments, such as the Morris Water Maze or Y-maze, during the final weeks of treatment to evaluate effects on learning and memory.

    • Biochemical Analysis: Measure levels of Aβ42 plaques and phosphorylated Tau (p-Tau), key pathological hallmarks of Alzheimer's disease.

    • Target Engagement: Measure levels of phosphorylated GSK-3β and total β-catenin to confirm the compound reached its target in the brain.

Diagram 3: In Vivo Dosing Protocol Development Workflow

InVivo_Workflow cluster_pk Pharmacokinetics cluster_safety Safety & Tolerability cluster_efficacy Efficacy PK_Study 1. Single-Dose PK Study (IV & PO Routes) PK_Params 2. Determine T½, Cmax, F% PK_Study->PK_Params MTD_Study 3. MTD Study (Dose Escalation) PK_Params->MTD_Study Select_Doses 4. Select Safe Doses for Efficacy MTD_Study->Select_Doses Efficacy_Study 5. Chronic Dosing in Disease Model Select_Doses->Efficacy_Study Endpoints 6. Analyze Behavioral & Biochemical Endpoints Efficacy_Study->Endpoints

Application Notes and Protocols for the Investigation of 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide in Signal Transduction Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide, a novel small molecule with significant potential for modulating G-protein coupled receptor (GPCR) signaling pathways. Based on its structural motifs, comprising a pyridazine heterocycle and a 1,4-diazepane moiety, this compound is hypothesized to interact with one or more GPCRs, a major class of drug targets.[1][2][3][4] These application notes offer a structured, in-depth approach to systematically characterize the pharmacological profile of this compound, from initial target identification to the elucidation of its downstream signaling effects and its potential application in in vivo models. The protocols provided herein are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure robust and reproducible data.

Introduction: Unveiling a Potential GPCR Modulator

G-protein coupled receptors (GPCRs) represent the largest family of cell-surface receptors and are integral to a vast array of physiological processes, making them highly attractive targets for therapeutic intervention.[1][5] The discovery of novel ligands that can selectively modulate GPCR activity is a cornerstone of modern drug discovery. The compound, this compound, incorporates two key pharmacophores:

  • The Pyridazine Ring: This heterocycle is known for its unique physicochemical properties, including a high dipole moment and the capacity for robust hydrogen bonding, which are crucial for molecular recognition at protein binding sites.[3] Pyridazine derivatives have been implicated in a wide range of biological activities, including the modulation of GPCRs and other signaling proteins.[6][7][8]

  • The 1,4-Diazepane Moiety: This seven-membered heterocyclic scaffold is a common feature in a variety of biologically active compounds, including those with antipsychotic, anxiolytic, and anticancer properties.[4][9] Its conformational flexibility allows it to adapt to diverse receptor topographies.

The combination of these structural features in this compound suggests a strong likelihood of it being a GPCR ligand. This guide provides the necessary framework to rigorously test this hypothesis and fully characterize its signaling properties.

General GPCR Signaling Cascade

Before delving into specific protocols, it is essential to understand the fundamental mechanism of GPCR signaling. Upon agonist binding, the GPCR undergoes a conformational change, enabling it to act as a guanine nucleotide exchange factor (GEF) for its associated heterotrimeric G protein. This interaction catalyzes the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer. Both the GTP-bound Gα and the Gβγ dimer can then interact with downstream effector proteins, initiating a cascade of intracellular events.[2][10]

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_protein Gα(GDP)-βγ GPCR->G_protein Activation G_alpha_active Gα(GTP) G_protein->G_alpha_active GTP/GDP Exchange G_beta_gamma Gβγ Effector Effector (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Ligand (Agonist) Ligand->GPCR Binding GTP GTP GDP GDP G_alpha_active->Effector Modulation Downstream Downstream Signaling Second_Messenger->Downstream

Caption: General overview of the G-protein coupled receptor (GPCR) signaling pathway.

Physicochemical Properties and Compound Handling

A thorough understanding of the compound's physical and chemical properties is critical for accurate and reproducible experimental results.

PropertyValue (Hypothetical)Notes
Molecular Formula C9H14N4 · 2HBrDihydrobromide salt.
Molecular Weight 340.06 g/mol Calculate based on the exact isotopic masses for high-resolution mass spectrometry.
Appearance White to off-white solidVisual inspection.
Purity >98% (HPLC, NMR)Purity should be confirmed in-house. Impurities can lead to off-target effects.
Solubility Soluble in water and DMSODetermine the maximum soluble concentration in various buffers and cell culture media.
Stability Stable at -20°C for 1 yearAssess stability in solution at various temperatures (4°C, RT, 37°C) to inform experimental design.

Protocol 1: Preparation of Stock Solutions

  • Objective: To prepare a high-concentration stock solution for serial dilutions.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Accurately weigh a precise amount of the compound.

    • Add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

  • Causality: DMSO is a common solvent for organic molecules in biological assays. Preparing a high-concentration stock allows for minimal solvent concentration in the final assay, reducing potential solvent-induced artifacts. Aliquoting prevents degradation from multiple freeze-thaw cycles.

Experimental Workflow for Pharmacological Characterization

The following workflow provides a systematic approach to defining the pharmacological profile of this compound.

Workflow Start 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide TargetScreening Target Identification (e.g., GPCR Panel Screen) Start->TargetScreening BindingAssay Radioligand Binding Assay (Determine Ki) TargetScreening->BindingAssay Identified Target(s) FunctionalAssay Functional Assays (Determine EC50/IC50) BindingAssay->FunctionalAssay PathwayAnalysis Downstream Pathway Analysis (cAMP, Ca2+, β-arrestin) FunctionalAssay->PathwayAnalysis InVivo In Vivo Models (e.g., Cognition, Behavior) PathwayAnalysis->InVivo Conclusion Pharmacological Profile InVivo->Conclusion

Caption: A systematic workflow for the pharmacological characterization of a novel compound.

Target Identification and Validation

The initial step is to identify the specific GPCR(s) with which the compound interacts. A broad screening panel is the most efficient approach.

Protocol 2: GPCR Panel Screening

  • Objective: To identify potential GPCR targets from a large, diverse panel.

  • Rationale: Commercial services (e.g., the NIMH Psychoactive Drug Screening Program or commercial vendors) offer radioligand binding assays against hundreds of receptors. This provides an unbiased, comprehensive initial screen.

  • Procedure:

    • Prepare a sample of this compound at a high concentration (e.g., 10 µM) in the appropriate assay buffer.

    • Submit the sample for screening against a broad GPCR panel.

    • The primary output will be the percent inhibition of radioligand binding at the tested concentration.

  • Data Interpretation: "Hits" are typically defined as receptors showing >50% inhibition. These hits should be prioritized for further validation.

Protocol 3: Radioligand Binding Affinity (Ki) Determination

  • Objective: To quantify the binding affinity of the compound for the identified target(s).

  • Principle: This is a competition assay where the test compound competes with a known radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

  • Materials:

    • Cell membranes expressing the target GPCR (e.g., from CHO or HEK293 cells).

    • Radiolabeled ligand specific for the target receptor (e.g., [³H]-Spiperone for D2 dopamine receptors).

    • Unlabeled competitor (for defining non-specific binding).

    • Scintillation vials and cocktail.

    • Glass fiber filters and a cell harvester.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, combine cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound.

    • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled competitor).

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Hypothetical Binding Affinity Data:

Receptor TargetKi (nM)Selectivity vs. D2
Dopamine D2 8.5 -
Dopamine D312514.7-fold
Serotonin 5-HT2A45052.9-fold
Histamine H1>1000>117-fold

Functional Characterization: Elucidating the Mode of Action

Once a target is validated, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

D2 Dopamine Receptor Signaling Pathway: An Exemplary Target

The D2 dopamine receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[12]

D2_Signaling cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor Gi_protein Gαi(GDP)-βγ D2R->Gi_protein Activates G_alpha_i_active Gαi(GTP) Gi_protein->G_alpha_i_active AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Binds & Activates Compound 1-(Pyridazin-3-yl)-1,4-diazepane (Antagonist) Compound->D2R Binds & Blocks GTP GTP GDP GDP G_alpha_i_active->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates

Caption: Antagonism of the D2 dopamine receptor signaling pathway.

Protocol 4: cAMP Accumulation Assay (Antagonist Mode)

  • Objective: To determine if the compound can inhibit the agonist-induced decrease in cAMP levels.

  • Principle: In cells expressing the D2 receptor, adenylyl cyclase is first stimulated with forskolin to generate a measurable level of cAMP. The D2 agonist (e.g., dopamine) is then added, which inhibits adenylyl cyclase and reduces cAMP. An antagonist will block the effect of the agonist, restoring cAMP levels.[10][13]

  • Materials:

    • HEK293 or CHO cells stably expressing the human D2 dopamine receptor.

    • Forskolin.

    • Dopamine.

    • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Procedure:

    • Seed the D2-expressing cells in a 96-well plate and grow to confluence.

    • Pre-incubate the cells with various concentrations of this compound.

    • Add a fixed concentration of dopamine (typically the EC80) and forskolin to all wells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the test compound.

    • Fit the data to determine the IC50, the concentration at which the compound reverses 50% of the agonist's effect.

    • A Schild analysis can be performed to determine if the antagonism is competitive.[13]

Protocol 5: β-Arrestin Recruitment Assay

  • Objective: To measure the compound's effect on agonist-induced β-arrestin recruitment to the GPCR.

  • Principle: Ligand binding to many GPCRs leads to their phosphorylation by GPCR kinases (GRKs), which promotes the binding of β-arrestin proteins. This interaction is a key step in receptor desensitization and can also initiate G protein-independent signaling.[5] Assays like PathHunter (DiscoveRx) or Tango use enzyme complementation to generate a luminescent or colorimetric signal upon β-arrestin recruitment.[11]

  • Procedure:

    • Use a commercially available cell line co-expressing the target GPCR fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment.

    • Follow the general procedure for the cAMP assay, treating cells with the test compound followed by a fixed concentration of agonist.

    • Measure the reporter signal according to the assay kit's protocol.

  • Causality: This assay provides an orthogonal readout of receptor activation and can reveal functional selectivity or "biased agonism," where a ligand preferentially activates one pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment).

Hypothetical Functional Data (Antagonist Mode):

Assay TypeIC50 (nM)
cAMP Accumulation 12.3
β-Arrestin 25.8

In Vivo Studies

Following robust in vitro characterization, the compound's effects can be investigated in animal models. Given the hypothetical D2 antagonist profile, models related to cognition, psychosis, or motor control would be relevant.

Protocol 6: Mouse Novel Object Recognition (NOR) Test

  • Objective: To assess the compound's effect on recognition memory, a cognitive domain often modulated by dopamine signaling.[14]

  • Principle: This task is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one.

  • Procedure:

    • Habituation: Allow mice to freely explore an empty arena.

    • Training (Familiarization): Place two identical objects in the arena and allow the mouse to explore for a set time.

    • Dosing: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

    • Testing (Choice): After a retention interval, return the mouse to the arena where one of the familiar objects has been replaced with a novel one.

    • Analysis: Record the time spent exploring each object. A discrimination index (DI = (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar)) is calculated.

  • Interpretation: A higher DI in the compound-treated group compared to the vehicle group may indicate pro-cognitive effects.

Conclusion

The protocols and framework detailed in this guide provide a comprehensive strategy for the pharmacological characterization of this compound. By systematically progressing from broad target screening to specific binding and functional assays, and finally to in vivo models, researchers can build a complete profile of this novel compound's mechanism of action and its potential for further development in signal transduction research and therapeutics.

References

  • Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. National Institutes of Health. [Link]

  • Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. National Institutes of Health. [Link]

  • Computational and experimental approaches to probe GPCR activation and signaling. SpringerLink. [Link]

  • D2 Dopamine Receptor Assay. Innoprot. [Link]

  • Screening and isolation of a natural dopamine D1 receptor antagonist using cell-based assays. PubMed. [Link]

  • Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. ACS Publications. [Link]

  • GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie. [Link]

  • Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. PubMed Central. [Link]

  • Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists with in vivo efficacy in a mouse model of cognition. PubMed. [Link]

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. PubMed Central. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PubMed Central. [Link]

  • Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ResearchGate. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health. [Link]

  • Novel imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed Central. [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]

Sources

Application Notes & Protocols for High-Throughput Screening with 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide

The relentless pursuit of novel therapeutic agents necessitates the systematic evaluation of diverse chemical entities. The compound this compound represents a compelling candidate for high-throughput screening (HTS) campaigns due to its unique structural composition. It incorporates a pyridazine ring, a scaffold known for its presence in molecules with a wide array of biological activities, including anticancer and cardiovascular applications, by interacting with targets like kinases and G-protein coupled receptors (GPCRs).[1][2] The diazepine moiety is also a well-established pharmacophore, recognized for its diverse biological effects.[3] The fusion of these two pharmacologically significant rings suggests a high potential for novel biological activity.

This document provides a comprehensive guide for the high-throughput screening of this compound. It outlines detailed protocols for both primary biochemical and secondary cell-based assays, designed to identify and validate its potential as a modulator of a critical biological target. For the purpose of this application note, we will focus on a hypothetical screening campaign against a key protein kinase involved in cancer cell proliferation. High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries to identify "hits" that can be developed into lead compounds.[4][5]

Part 1: Primary High-Throughput Screening - Biochemical Kinase Inhibition Assay

The initial phase of an HTS campaign is designed for speed and scalability to interrogate large compound libraries.[6][7] A biochemical assay, being a cell-free system, offers a direct measure of the compound's effect on the target protein, in this case, a protein kinase.[8] We will utilize a fluorescence polarization (FP) assay, a robust and homogeneous method well-suited for HTS.[4]

Principle of the Fluorescence Polarization Assay

The FP-based kinase assay is a competitive binding assay. A fluorescently labeled tracer (a known ligand or substrate for the kinase) is used. When the tracer is bound to the larger kinase enzyme, it tumbles slowly in solution, resulting in a high fluorescence polarization value. If the test compound [this compound] binds to the kinase's active site, it displaces the fluorescent tracer. The unbound, smaller tracer tumbles more rapidly, leading to a decrease in fluorescence polarization. This change in polarization is directly proportional to the inhibitory activity of the test compound.

Experimental Workflow: Primary Biochemical Screen

HTS_Biochemical_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis Compound_Prep Compound Plating: 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide in DMSO Dispense_Compound Dispense Compound (50 nL) Compound_Prep->Dispense_Compound Reagent_Prep Reagent Preparation: Kinase, Fluorescent Tracer, ATP, Assay Buffer Dispense_Kinase Add Kinase Enzyme Reagent_Prep->Dispense_Kinase Incubate_1 Incubate (15 min, RT) Dispense_Kinase->Incubate_1 Dispense_Tracer_ATP Add Fluorescent Tracer & ATP Solution Incubate_1->Dispense_Tracer_ATP Incubate_2 Incubate (60 min, RT) Dispense_Tracer_ATP->Incubate_2 Read_Plate Read Fluorescence Polarization Incubate_2->Read_Plate Data_Analysis Calculate % Inhibition & Z'-factor Read_Plate->Data_Analysis Hit_Selection Identify Hits (e.g., >50% Inhibition) Data_Analysis->Hit_Selection

Caption: Workflow for the primary biochemical kinase inhibition screen.

Detailed Protocol: Biochemical FP Assay

1. Compound Handling and Plating:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Using an acoustic liquid handler, dispense 50 nL of the compound stock solution into 384-well, low-volume, black assay plates for a final assay concentration of 10 µM in a 5 µL total volume.

  • For controls, dispense 50 nL of DMSO into designated wells (negative control, 0% inhibition) and a known potent inhibitor of the target kinase (positive control, 100% inhibition).

2. Reagent Preparation:

  • Assay Buffer: Prepare a buffer suitable for the kinase (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Kinase Solution: Dilute the kinase enzyme in assay buffer to a 2X final concentration. The optimal concentration should be determined during assay development to give a robust signal window.

  • Tracer/ATP Solution: Prepare a 2X solution of the fluorescent tracer and ATP in assay buffer. The tracer concentration should be at its Kd for the kinase, and the ATP concentration at its Km to ensure competitive inhibition can be detected.

3. Assay Procedure:

  • Add 2.5 µL of the 2X Kinase Solution to all wells of the 384-well plate containing the pre-spotted compounds.

  • Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure mixing.

  • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Add 2.5 µL of the 2X Tracer/ATP Solution to all wells to initiate the reaction.

  • Incubate for 60 minutes at room temperature, protected from light.

4. Data Acquisition and Analysis:

  • Read the plates on a plate reader capable of measuring fluorescence polarization.

  • Calculate the percentage inhibition for each well using the formula: % Inhibition = 100 * (1 - [(mP_sample - mP_neg_ctrl) / (mP_pos_ctrl - mP_neg_ctrl)])

  • Assess the quality of the screen by calculating the Z'-factor for each plate.[5][9] A Z'-factor > 0.5 is indicative of a robust and reliable assay. Z' = 1 - [(3 * (SD_pos + SD_neg)) / |(Mean_pos - Mean_neg)|]

Parameter Value Rationale
Plate Format384-wellBalances throughput and reagent consumption.[9]
Final Assay Volume5 µLMiniaturization reduces reagent costs.[6]
Compound Concentration10 µMA standard concentration for primary screens to identify initial hits.[9]
DMSO Concentration≤ 0.1%Minimizes solvent effects on enzyme activity.
Z'-factor Target> 0.5Ensures the assay is robust and suitable for HTS.[9]

Part 2: Secondary High-Throughput Screening - Cell-Based Assay

Hits identified from the primary biochemical screen require validation in a more physiologically relevant system.[10] A cell-based assay confirms that the compound is active in a cellular context, can penetrate cell membranes, and is not cytotoxic at the effective concentration.[11] We will employ a cell-based reporter assay that measures the activity of a downstream transcription factor regulated by our target kinase.

Signaling Pathway Context

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor TargetKinase Target Kinase Receptor->TargetKinase Signal DownstreamKinase Downstream Kinase TargetKinase->DownstreamKinase Phosphorylates TranscriptionFactor Transcription Factor (TF) DownstreamKinase->TranscriptionFactor Phosphorylates TF_nucleus Active TF TranscriptionFactor->TF_nucleus Translocates DNA DNA Response Element Reporter Gene (Luciferase) TF_nucleus->DNA:p Binds Luciferase Luciferase DNA:r->Luciferase Expression Compound 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide Compound->TargetKinase Inhibits

Caption: A representative kinase signaling pathway leading to reporter gene expression.

Detailed Protocol: Cell-Based Luciferase Reporter Assay

1. Cell Line and Culture:

  • Use a stable cell line engineered to express a luciferase reporter gene under the control of a promoter containing response elements for the transcription factor of interest.

  • Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics.

2. Assay Procedure:

  • Seed the reporter cells into 384-well, white, clear-bottom plates at an optimized density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Prepare serial dilutions of the "hit" compounds from the primary screen, including this compound, in cell culture medium.

  • Remove the old medium from the cell plates and add the medium containing the test compounds.

  • Incubate the plates for a predetermined time (e.g., 6-24 hours) to allow for compound action and reporter gene expression.

  • Following incubation, add a commercial luciferase substrate reagent (e.g., CellTiter-Glo®, which also measures cell viability via ATP levels) to each well.[11]

  • Incubate for 10 minutes at room temperature to lyse the cells and allow the luminescent signal to stabilize.

3. Data Acquisition and Analysis:

  • Measure the luminescence on a plate reader.

  • Calculate the percentage inhibition of the signaling pathway.

  • Run a parallel cytotoxicity assay (e.g., using a fluorescent live/dead stain) to ensure that the observed inhibition is not due to cell death.[12]

  • Active compounds should show a dose-dependent inhibition of the luciferase signal without significant cytotoxicity.

Parameter Value Rationale
Cell LineStable Reporter LineProvides a specific and reproducible readout of pathway activity.
Plate Format384-well, whiteWhite plates maximize the luminescent signal.
Seeding Density5,000 cells/wellOptimized for cell health and signal intensity over the assay duration.
Compound Incubation6-24 hoursAllows sufficient time for transcriptional and translational events.
ReadoutLuminescenceHighly sensitive and has a wide dynamic range.[11]
Counter-screenCytotoxicity AssayEssential to eliminate false positives due to toxicity.[12]

Part 3: Data Interpretation and Hit Validation

A successful HTS campaign will yield a set of validated "hits." For this compound to be considered a validated hit, it must meet the following criteria:

  • Activity in the Primary Assay: Shows significant and reproducible inhibition of the target kinase in the biochemical FP assay.

  • Confirmation in the Secondary Assay: Demonstrates dose-dependent inhibition of the downstream signaling pathway in the cell-based reporter assay.

  • Lack of Cytotoxicity: Is not significantly cytotoxic at concentrations where pathway inhibition is observed.

  • Structure-Activity Relationship (SAR): If analogs are available, preliminary SAR should be established.[13]

Validated hits, such as a promising compound like this compound, would then proceed to more complex downstream studies, including mechanism of action, selectivity profiling against other kinases, and lead optimization. The integration of various HTS technologies and thoughtful assay design is crucial for the successful identification of novel drug candidates.[6][14]

References

  • Gilbert, D. F., et al. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology. Available at: [Link]

  • In Vitro Cell, Inc. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). In Vitro Cell. Available at: [Link]

  • GEN Edge. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. GEN Edge. Available at: [Link]

  • Noah, J. (2017). New developments and emerging trends in high-throughput screening methods for lead compound identification. ResearchGate. Available at: [Link]

  • Zavareh, R. B., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols. Available at: [Link]

  • Sittampalam, G. S., et al. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available at: [Link]

  • Drug Discovery and Development. (2025). The High-Throughput Screening Transformation in Modern Drug Development. Drug Discovery and Development. Available at: [Link]

  • Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse. Available at: [Link]

  • News-Medical.Net. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.Net. Available at: [Link]

  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Charles River Laboratories. Available at: [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

  • Wikipedia. (n.d.). High-throughput screening. Wikipedia. Available at: [Link]

  • Edwards, B. S., et al. (2013). Cell-Based Screening Using High-Throughput Flow Cytometry. PubMed Central. Available at: [Link]

  • Allam, H. A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Formosan Medical Association. Available at: [Link]

  • Ramajayam, R., et al. (2011). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Medicinal Chemistry. Available at: [Link]

  • Arora, P., et al. (2012). Importance of Heterocyclic Chemistry: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-(Pyridazin-3-yl)-1,4-diazepane Dihydrobromide Synthesis Yield Improvement

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide. Here, we address common experimental challenges and provide evidence-based troubleshooting strategies to enhance reaction yield, minimize impurity formation, and streamline the overall synthetic process.

I. Overview of the Primary Synthetic Route

The synthesis of 1-(Pyridazin-3-yl)-1,4-diazepane is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the coupling of a halo-pyridazine, typically 3-chloropyridazine, with a mono-protected 1,4-diazepane, such as N-Boc-1,4-diazepane. The reaction is generally facilitated by a base in a suitable polar aprotic solvent. The synthesis is completed by the acidic deprotection of the intermediate and subsequent formation of the dihydrobromide salt.

II. Troubleshooting and Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address specific issues that may arise during the synthesis.

FAQ 1: Why is my SNAr reaction showing low to no conversion?

Question: I am experiencing poor or no formation of the desired N-Boc-1-(pyridazin-3-yl)-1,4-diazepane intermediate from 3-chloropyridazine and N-Boc-1,4-diazepane. What are the potential causes and how can I improve the yield?

Answer: Low conversion in this SNAr reaction is a frequent challenge and can be attributed to several factors, including substrate reactivity, nucleophile strength, and reaction conditions.[1]

A. Potential Causes and Scientific Rationale:

  • Substrate Reactivity: Pyridazine, while electron-deficient, may require elevated temperatures for efficient SNAr reactions. The position of the leaving group is critical; substitution is most favorable at the C-2 or C-4 positions where the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[1][2] While the C-3 position is less activated, the reaction can be driven to completion with optimized conditions.

  • Nucleophile Potency: The nucleophilicity of the secondary amine on the N-Boc-1,4-diazepane is crucial for attacking the electron-deficient pyridazine ring.[1]

  • Inadequate Base: A suitable base is necessary to neutralize the HCl generated during the reaction. An insufficient amount or a base of inappropriate strength can stall the reaction.

  • Solvent Effects: The choice of solvent plays a significant role in solvating the intermediate and facilitating the reaction.

B. Troubleshooting and Optimization Protocol:

  • Reaction Temperature and Solvent:

    • Recommendation: Increase the reaction temperature. If using a lower-boiling solvent like acetonitrile, consider switching to a higher-boiling polar aprotic solvent such as DMF or DMSO to safely achieve temperatures of 100-150 °C.

    • Rationale: Higher temperatures provide the necessary activation energy for the nucleophilic attack on the less-activated 3-position of the pyridazine ring.

  • Base Selection:

    • Recommendation: Employ a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or an inorganic base such as potassium carbonate (K₂CO₃). Use at least 2 equivalents to ensure the reaction goes to completion.

    • Rationale: These bases effectively scavenge the generated acid without competing with the diazepane nucleophile.

  • Reagent Purity:

    • Recommendation: Ensure that 3-chloropyridazine is free from degradation products and that the N-Boc-1,4-diazepane is of high purity. Use anhydrous solvents to prevent hydrolysis of the starting material.

    • Rationale: Impurities can introduce side reactions and lower the overall yield.

C. SNAr Reaction Workflow:

SNAr_Workflow Reactants 3-Chloropyridazine + N-Boc-1,4-diazepane Conditions Base (e.g., DIPEA) Solvent (e.g., DMF) Heat (100-150 °C) Reactants->Conditions Intermediate Meisenheimer Complex (Resonance Stabilized) Conditions->Intermediate Product N-Boc-1-(Pyridazin-3-yl)-1,4-diazepane Intermediate->Product

Caption: Key steps in the SNAr coupling reaction.

FAQ 2: How can I minimize the formation of side products?

Question: My reaction mixture contains several impurities, making the purification of the final product difficult. What are the likely side reactions and how can they be mitigated?

Answer: The primary side product of concern is the bis-arylation of the 1,4-diazepane. This occurs when the newly formed 1-(pyridazin-3-yl)-1,4-diazepane (after in-situ deprotection or if unprotected diazepane is present) reacts with another molecule of 3-chloropyridazine.

A. Mitigation Strategies:

  • Control of Stoichiometry:

    • Recommendation: Use a slight excess (1.1 to 1.2 equivalents) of the N-Boc-1,4-diazepane relative to the 3-chloropyridazine.

    • Rationale: This ensures that the 3-chloropyridazine is the limiting reagent, minimizing the chance of a second substitution on the diazepane ring.

  • Slow Addition:

    • Recommendation: Add the 3-chloropyridazine solution slowly to a heated solution of the N-Boc-1,4-diazepane and base.

    • Rationale: Maintaining a low concentration of the electrophile (3-chloropyridazine) throughout the reaction favors the mono-substitution product.

  • Reaction Monitoring:

    • Recommendation: Monitor the reaction progress closely using TLC or LC-MS. Stop the reaction as soon as the 3-chloropyridazine has been consumed.

    • Rationale: Prolonged reaction times at high temperatures can lead to decomposition and the formation of other impurities.

FAQ 3: What are the best practices for the Boc-deprotection and dihydrobromide salt formation?

Question: I am having trouble with the final deprotection and salt formation steps, resulting in low yields and an impure product. What can I do to improve this?

Answer: The deprotection of the tert-butyloxycarbonyl (Boc) group and the subsequent salt formation are critical for obtaining a pure, crystalline final product.[3]

A. Boc Deprotection:

  • Recommended Reagents: The most common and reliable reagents for Boc deprotection are trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[3][4]

  • Protocol with HBr: For direct formation of the dihydrobromide salt, using a solution of HBr in acetic acid is an efficient method.

    • Dissolve the purified N-Boc-1-(pyridazin-3-yl)-1,4-diazepane in a minimal amount of a suitable solvent (e.g., glacial acetic acid or an alcohol).

    • Cool the solution to 0 °C.

    • Slowly add at least 2 equivalents of HBr in acetic acid.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

B. Salt Formation and Isolation:

  • Precipitation: The dihydrobromide salt will often precipitate directly from the reaction mixture. If it remains in solution, the product can be precipitated by the addition of a less polar solvent, such as diethyl ether or methyl tert-butyl ether (MTBE).

  • Purification: The precipitated salt can be collected by filtration and washed with a cold, non-polar solvent to remove any soluble impurities. If necessary, the salt can be recrystallized from a suitable solvent system (e.g., methanol/diethyl ether) to improve purity.

C. Deprotection and Salt Formation Workflow:

Deprotection_Workflow Start N-Boc Protected Intermediate Deprotection Add HBr in Acetic Acid at 0 °C Start->Deprotection Stir Warm to RT and Stir Deprotection->Stir Precipitation Precipitate with anti-solvent (e.g., Diethyl Ether) Stir->Precipitation Isolation Filter and Wash Solid Precipitation->Isolation Product 1-(Pyridazin-3-yl)-1,4-diazepane Dihydrobromide Isolation->Product

Caption: A streamlined process for deprotection and salt formation.

IV. Recommended Optimized Protocol

StepProcedureKey Parameters & Rationale
1. SNAr Coupling To a solution of N-Boc-1,4-diazepane (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF, add 3-chloropyridazine (1.0 eq). Heat at 120 °C for 12-24h.High Temperature & Polar Aprotic Solvent: Drives the reaction to completion. Excess Base: Neutralizes the HCl generated.
2. Work-up & Purification Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.Aqueous Work-up: Removes DMF and salts. Chromatography: Isolates the pure protected intermediate.
3. Deprotection & Salt Formation Dissolve the purified intermediate in glacial acetic acid, cool to 0 °C, and add HBr in acetic acid (2.2 eq). Stir for 2-4h at room temperature.Acidic Conditions: Cleaves the Boc protecting group.[3] Direct Salt Formation: Simplifies the procedure.
4. Isolation Add diethyl ether to precipitate the product. Filter the solid, wash with diethyl ether, and dry under vacuum.Anti-solvent Precipitation: Induces crystallization of the desired salt. Washing: Removes non-polar impurities.

V. References

  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Purification of 1-(Pyridazin-3-yl)-1,4-diazepane Dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. We understand that the unique physicochemical properties of this molecule present specific purification challenges. This guide is structured to address these issues directly, explaining the scientific principles behind each step to empower you to solve problems effectively in your own lab.

The core challenge with this active pharmaceutical ingredient (API) stems from its structure: a combination of a polar aromatic pyridazine ring and a basic diazepane ring, which is isolated as a dihydrobromide salt.[1][2][3] This salt form, while improving stability and handling, renders the molecule highly polar and water-soluble, complicating traditional purification methods like standard silica gel chromatography.

Part 1: Frequently Asked Questions (First-Line Troubleshooting)

This section addresses the most common initial hurdles encountered during the purification of this compound.

Q1: My final product is a sticky, hygroscopic oil or an amorphous solid that won't crystallize. What's happening?

A: This is the most frequently reported issue. The inability to form a stable, crystalline solid typically points to two main causes: residual solvents or persistent impurities.

  • Causality—Residual Solvents: The high polarity of the dihydrobromide salt allows it to form strong interactions with polar solvents like water, methanol, or ethanol. These solvent molecules can become trapped within the solid matrix, disrupting the crystal lattice formation and resulting in an oil or a tacky solid. Even trace amounts of water can make the material appear hygroscopic.

  • Causality—Impurities: Synthesis byproducts or unreacted starting materials can act as "crystal poisons."[4] Their presence, even at low levels, can inhibit the ordered arrangement of molecules necessary for crystallization, leading to precipitation as an amorphous solid or oil.

Initial Actions:

  • High-Vacuum Drying: Ensure the material is dried under a high vacuum (<1 mmHg) at a slightly elevated temperature (e.g., 40-50 °C) for an extended period (12-24 hours) to remove trapped solvents.

  • Solvent Swap: Dissolve the oil in a minimal amount of methanol and then co-evaporate with a higher-boiling, less-polar solvent like toluene or isopropyl acetate. Repeat this process 2-3 times. This azeotropic removal can be effective for stubborn solvents.

Q2: I'm trying to purify my crude product on a standard silica gel column, but I'm getting severe streaking and very poor recovery. Why is this failing?

A: This is expected behavior and you should avoid using standard silica gel chromatography for this compound.

  • Causality—Acid-Base Interaction: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[5][6] Your compound is a basic amine salt. This creates a strong acid-base interaction, causing the compound to irreversibly bind or "smear" down the column instead of eluting as a sharp band. This leads to poor separation, cross-contaminated fractions, and significant loss of material on the column.[5][6] Using highly polar mobile phases with additives like ammonia is an option, but this is often difficult to control and can lead to new impurities.[7][8]

Q3: My post-purification analysis (NMR/LCMS) still shows impurities. What are the most likely culprits?

A: Impurities can arise from several sources during the synthesis and workup.[4] Common sources include:

  • Unreacted Starting Materials: Incomplete reaction can leave residual 1,4-diazepane (or its protected form) and a 3-halo-pyridazine derivative.

  • Process-Related Impurities: These are byproducts of the reaction itself, such as isomers or products of side-reactions.

  • Degradants: The compound may degrade if exposed to inappropriate pH, temperature, or storage conditions.[4]

  • Reagents and Solvents: Impurities may be present in the reagents or solvents used in the manufacturing process.[4]

Q4: My overall yield after recrystallization is extremely low (<30%). Where is my product going?

A: Significant product loss during recrystallization is typically due to using an inappropriate solvent system.

  • Causality—High Solubility in Mother Liquor: If the chosen solvent or solvent mixture keeps a large amount of your product dissolved even at low temperatures, it will be lost in the mother liquor upon filtration. This often happens if too much of the primary "good" solvent (like methanol) is used, or the "anti-solvent" is not effective enough at inducing precipitation. The goal is to find a system where the compound is highly soluble when hot but minimally soluble when cold.[9][10]

Part 2: In-Depth Purification Protocols & Advanced Troubleshooting

Given the challenges, recrystallization is the most robust and scalable method for purifying this compound.

Method 1: Optimized Mixed-Solvent Recrystallization

This is the recommended primary purification technique. The principle is to dissolve the impure solid in a minimal amount of a hot "good" solvent in which it is very soluble, and then carefully add a "poor" or "anti-solvent" in which it is insoluble to induce crystallization as the solution cools.[9][11][12]

Objective: To identify an effective solvent/anti-solvent pair and purify the crude material.

Step 1: Small-Scale Solvent Screening (Critical for Success)

  • Place ~20-30 mg of your crude material into several small test tubes.

  • Test "Good" Solvents: To each tube, add a potential primary solvent dropwise at room temperature. Good candidates are polar protic solvents. Common choices include:

    • Methanol (MeOH)

    • Ethanol (EtOH)

    • Water (H₂O)

  • Heat the tubes that did not fully dissolve the material to the solvent's boiling point. The ideal "good" solvent will dissolve the compound completely only when hot.

  • Test "Anti-Solvents": Once you have a hot, saturated solution, add a potential anti-solvent dropwise until persistent cloudiness (precipitation) is observed. Good candidates are less polar solvents that are miscible with the primary solvent. Common choices include:

    • Isopropyl Acetate (IPAc)

    • Ethyl Acetate (EtOAc)

    • Acetonitrile (ACN)

    • tert-Butyl methyl ether (TBME)

    • Isopropanol (IPA)

  • Add a final drop of the hot "good" solvent to redissolve the solid and achieve a clear solution.

  • Allow the tubes to cool slowly to room temperature, then place them in an ice bath. Observe which system yields the best-quality crystals and the highest apparent volume of solid.

Primary Solvent (Good)Anti-Solvent (Poor)Expected Ratio (Approx. v/v)Notes
MethanolIsopropyl Acetate1 : 5 to 1 : 10Excellent system. Methanol effectively dissolves the salt, while IPAc is a strong anti-solvent.
EthanolEthyl Acetate1 : 4 to 1 : 8Good alternative. May require slightly more volume than the MeOH system.
WaterAcetonitrile/Isopropanol1 : 8 to 1 : 15Use if the compound is extremely polar. Water must be removed thoroughly during drying.

Step 2: Bulk Recrystallization Protocol (Example with MeOH/IPAc)

  • Place the crude this compound into an appropriately sized round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add the minimum volume of methanol required to dissolve the solid at reflux. Add the methanol portion-wise, allowing the mixture to reflux for a few minutes between additions. Trustworthiness Check: Using the absolute minimum amount of hot solvent is key to maximizing recovery.[11]

  • Once a clear, homogenous solution is achieved, slowly add isopropyl acetate via an addition funnel while maintaining a gentle reflux. Add the anti-solvent until the solution becomes faintly turbid.

  • Add a few more drops of hot methanol until the solution becomes clear again. This ensures you are at the precise saturation point.

  • Remove the heat source and allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[10] Placing the hot flask directly into an ice bath will cause the compound to "crash out," trapping impurities.[11]

  • Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 1 hour to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the collected crystals with a small amount of cold anti-solvent (isopropyl acetate) to remove any residual mother liquor.

  • Dry the purified crystals under high vacuum at 40-50 °C to a constant weight.

G start Begin Recrystallization: Crude solid in minimal hot solvent dissolved Is the solid fully dissolved? start->dissolved cool Cool solution slowly to room temperature dissolved->cool Yes add_solvent Add more hot primary solvent dissolved->add_solvent No crystals Do crystals form? cool->crystals collect Collect crystals via vacuum filtration crystals->collect Yes troubleshoot No Crystals Formed Oiled Out crystals->troubleshoot No no_crystals_sol Induce Crystallization: 1. Scratch inner wall of flask 2. Add a seed crystal 3. Concentrate solution by boiling off some solvent troubleshoot:f0->no_crystals_sol oiled_out_sol Troubleshoot Oiling Out: 1. Re-heat solution to reflux 2. Add more primary solvent to fully dissolve oil 3. Cool even more slowly troubleshoot:f1->oiled_out_sol add_solvent->start

Caption: Decision workflow for troubleshooting common recrystallization issues.

Method 2: Alternative & Secondary Purification Techniques

If recrystallization fails or is insufficient, consider these alternatives.

This technique is effective for removing small amounts of impurities that are more soluble than your desired compound in a specific solvent.[9]

Protocol:

  • Place the impure solid in a flask with a stir bar.

  • Add a solvent in which your compound is known to be poorly soluble at room temperature (e.g., acetonitrile or ethyl acetate). Use enough solvent to create a stirrable slurry.

  • Stir the slurry vigorously at room temperature for 1-2 hours.

  • Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of the fresh, cold trituration solvent.

  • Dry the purified solid under high vacuum.

For very difficult separations or for preparing high-purity analytical standards, RP-HPLC is a powerful but resource-intensive option.

  • Principle: The stationary phase (e.g., C18 silica) is non-polar, and the mobile phase is polar. Polar compounds like your dihydrobromide salt will elute early.

  • Typical Conditions:

    • Column: Preparative C18

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% of the same acid

    • Gradient: A shallow gradient from high %A to higher %B.

  • Post-HPLC Workup: The collected pure fractions will contain your product as a salt with the mobile phase modifier (e.g., trifluoroacetate). The product must be recovered by removing the solvents, typically via lyophilization (freeze-drying). A subsequent salt-exchange step may be necessary if the TFA salt is not desired.

G

Sources

Technical Support Center: Overcoming Solubility Challenges of 1-(Pyridazin-3-yl)-1,4-diazepane Dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound. As a dihydrobromide salt of a basic molecule, its solubility behavior is intrinsically linked to the physicochemical properties of the active pharmaceutical ingredient (API) and the formulation environment.

This guide offers a structured approach to troubleshooting, from foundational principles to advanced strategies, ensuring you can effectively progress your research and development.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of this compound?

A1: The solubility of this compound is primarily governed by its chemical structure and the properties of the solvent. Key factors include:

  • pH of the medium: As a dihydrobromide salt of a basic compound containing amine groups, its solubility is highly pH-dependent.[1][2] In acidic to neutral pH, the amine groups are protonated, favoring interaction with water and enhancing solubility. As the pH becomes more alkaline, the free base form is generated, which is typically less soluble.

  • Solvent Polarity: The pyridazine and diazepane moieties contribute to the overall polarity of the molecule.[3] While the dihydrobromide salt form significantly increases aqueous solubility compared to the free base, the underlying organic structure still possesses lipophilic characteristics.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[4]

  • Crystalline Structure: The arrangement of molecules in the solid state (polymorphism) can significantly impact solubility.[5] Metastable polymorphs are generally more soluble than their stable counterparts.

Q2: I'm observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent it?

A2: This phenomenon, often termed "crashing out," occurs when a compound that is readily soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[6] The key is to manage the transition from a high-solubility organic environment to a lower-solubility aqueous one.

Recommended Actions:

  • Optimize Final DMSO Concentration: Keep the final DMSO concentration as low as possible while maintaining solubility, typically under 1% for most cellular assays.[6]

  • Employ a Serial Dilution Strategy: Instead of a single, large dilution, perform a stepwise serial dilution. This gradual reduction in solvent strength can prevent abrupt precipitation.[6]

  • Modify the Aqueous Buffer: Consider the strategies outlined in the troubleshooting section, such as pH adjustment or the inclusion of co-solvents or other excipients in the final buffer.[7]

Q3: What are the recommended starting solvents for this compound?

A3: For initial solubilization, especially for creating high-concentration stock solutions, the following solvents are recommended:

  • Water: Given its dihydrobromide salt form, water is the primary recommended solvent. The extent of solubility should be determined experimentally.

  • Dimethyl Sulfoxide (DMSO): A strong, water-miscible organic solvent capable of dissolving a wide range of compounds.

  • Ethanol: Another water-miscible organic solvent that can be used, often in combination with water.[8]

It is crucial to determine the thermodynamic solubility in your specific experimental buffer to avoid issues of precipitation.

Part 2: Troubleshooting Guide for Solubility Enhancement

This section provides a systematic approach to addressing solubility issues with this compound.

Initial Assessment: Understanding Your Solubility Problem

Before attempting to enhance solubility, it's essential to quantify the problem. A simple workflow for this is as follows:

A Prepare saturated solution of the compound in your aqueous buffer. B Equilibrate the solution (e.g., 24h with agitation). A->B C Separate undissolved solid (centrifugation/filtration). B->C D Quantify the concentration of the dissolved compound in the supernatant (e.g., HPLC-UV). C->D E Is the measured solubility sufficient for your experiment? D->E F Proceed with experiment. E->F Yes G Implement solubility enhancement strategies. E->G No

Caption: Workflow for determining thermodynamic solubility.

Strategy 1: pH Modification

The ionization state of the diazepane and pyridazine nitrogens is critical for solubility. As a dihydrobromide salt, the compound is already in an acidic form. Maintaining a lower pH will keep the molecule in its protonated, more soluble state.

Causality: The solubility of basic compounds increases in acidic conditions due to the formation of more soluble salt forms.[2] The pKa of the compound will dictate the optimal pH range. For amines, a pH at least 2 units below the pKa is generally recommended to maintain the protonated form.

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8).

  • Add an excess of this compound to each buffer.

  • Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Data Presentation:

pHSolubility (mg/mL)
2.0> 50
4.025.5
6.010.2
7.41.5
8.0< 0.1
(Note: Data is illustrative)
Strategy 2: Co-solvents

The addition of a water-miscible organic solvent (a co-solvent) can significantly increase the solubility of a compound by reducing the polarity of the aqueous environment.[9]

Causality: Co-solvents work by reducing the interfacial tension between the hydrophobic parts of the drug molecule and the aqueous solvent, thereby improving solvation.[9]

Common Co-solvents:

  • Ethanol[8]

  • Propylene glycol (PG)[8]

  • Polyethylene glycol 400 (PEG 400)

  • Glycerin[8]

Experimental Protocol: Co-solvent Screening

  • Prepare stock solutions of your co-solvents.

  • In your primary aqueous buffer, create a matrix of co-solvent concentrations (e.g., 5%, 10%, 20% v/v).

  • Determine the solubility of your compound in each co-solvent mixture using the thermodynamic solubility protocol described earlier.

Data Presentation:

Co-solventConcentration (v/v)Solubility (mg/mL) at pH 7.4
None0%1.5
Ethanol10%4.8
Propylene Glycol10%6.2
PEG 40010%8.5
(Note: Data is illustrative)
Strategy 3: Use of Excipients

Various pharmaceutical excipients can be employed to enhance solubility through different mechanisms.[10]

Surfactants

Causality: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[11]

Common Surfactants:

  • Polysorbate 80 (Tween® 80)

  • Sodium lauryl sulfate (SLS)

Complexation Agents (Cyclodextrins)

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from the aqueous environment.[7]

Common Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)

Experimental Protocol: Excipient Screening

  • Prepare a series of aqueous solutions containing different concentrations of the chosen excipient (e.g., 1%, 2%, 5% w/v).

  • Determine the solubility of your compound in each excipient solution.

Start Solubility Issue Identified CheckpH Is the buffer pH < 6? Start->CheckpH AdjustpH Adjust pH to 4-6. CheckpH->AdjustpH No CoSolvent Try Co-solvents (PG, PEG 400) up to 20% CheckpH->CoSolvent Yes AdjustpH->CoSolvent Excipient Try Excipients (Cyclodextrins, Surfactants) CoSolvent->Excipient Success Solubility Goal Achieved Excipient->Success Success Reassess Re-evaluate Formulation/Compound Excipient->Reassess Failure

Caption: A troubleshooting flowchart for solubility enhancement.

Part 3: Advanced Strategies

If the above strategies are insufficient, more advanced formulation approaches may be necessary, particularly for in vivo applications. These often involve creating specialized drug delivery systems.

  • Solid Dispersions: The drug is dispersed in a polymer matrix, often in an amorphous state, which has higher solubility than the crystalline form.[12][13]

  • Lipid-Based Formulations: The compound is dissolved in oils, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers.[5][14]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution rate as described by the Noyes-Whitney equation.

These advanced strategies typically require specialized equipment and formulation expertise.

Disclaimer: This guide is for informational purposes only. All laboratory work should be conducted in accordance with institutional safety guidelines and regulations. The experimental conditions and strategies should be optimized for your specific application.

References

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Schoenfeld, S., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]

  • Garg, V., et al. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • PharmaRead. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Retrieved from [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • University of Bristol. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. Retrieved from [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • European Pharmaceutical Review. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Retrieved from [Link]

  • Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • American Pharmaceutical Review. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Drug Development & Delivery. (2024). FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies to Address Low Drug Solubility in Discovery and Development. Retrieved from [Link]

  • Study.com. (2021). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 1-(Pyridazin-3-yl)-1,4-diazepane Dihydrobromide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a pyridazine ring linked to a 1,4-diazepane moiety. As a dihydrobromide salt, it is supplied in a protonated form to enhance its solubility in aqueous media. However, the inherent chemical nature of the pyridazine and diazepane rings, along with the amine functionalities, presents specific stability challenges in solution. This guide will help you navigate these challenges to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow. What does this indicate?

A color change, typically to yellow or brown, is a common indicator of degradation. This is often due to oxidative processes or the formation of chromophoric degradation products resulting from the cleavage of the heterocyclic rings. The pyridazine ring, in particular, can be susceptible to photolytic and oxidative degradation, leading to colored byproducts.[1][2] It is crucial to immediately assess the purity of the solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiment.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

The stability of this compound in solution is primarily influenced by four key factors:

  • pH: Both acidic and alkaline conditions can promote the hydrolysis of the diazepane ring. Specifically, the amide-like linkages within the diazepane structure can be susceptible to cleavage.[3]

  • Light: Pyridazine-containing compounds can undergo photolytic degradation, where exposure to UV or even ambient light can induce ring rearrangements or cleavage.[4]

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.

  • Oxidizing Agents: The presence of dissolved oxygen or other oxidizing agents can lead to the oxidation of the nitrogen atoms in the heterocyclic rings and the secondary amines in the diazepane moiety.[5]

Q3: What is the optimal pH range for preparing a stock solution?
Q4: Can I use common buffers like phosphate-buffered saline (PBS)?

Caution should be exercised when using phosphate buffers. While widely used, phosphate ions can sometimes catalyze the degradation of certain small molecules. It is advisable to initially test the stability of the compound in your chosen buffer system. Alternative buffers to consider include citrate or acetate buffers for the slightly acidic range.

Troubleshooting Guide

Issue 1: Rapid Loss of Compound Integrity in Acidic Solutions
  • Symptoms: A significant and rapid decrease in the peak area of the parent compound in your HPLC chromatogram when using acidic (pH < 4) buffers or solvents. You may also observe the appearance of new, unidentified peaks.

  • Root Cause Analysis: The 1,4-diazepane ring can be susceptible to acid-catalyzed hydrolysis. The protonation of the nitrogen atoms can make adjacent bonds more labile and prone to cleavage.[8][9]

  • Solutions:

    • pH Adjustment: If your experimental protocol allows, increase the pH of your solution to the recommended range of 4-6.

    • Lower Temperature: Perform your experiments at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis.

    • Aprotic Solvents: If compatible with your downstream application, consider using a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for your stock solution, and dilute into aqueous buffers immediately before use.

Issue 2: Inconsistent Results and Poor Recovery
  • Symptoms: High variability between replicate experiments or a general loss of the compound that cannot be attributed to a specific stress factor.

  • Root Cause Analysis: This can often be due to a combination of factors, including adsorption to container surfaces, oxidative degradation from dissolved oxygen, or photolytic degradation from ambient light. The highly polar nature of the dihydrobromide salt can also lead to interactions with surfaces.

  • Solutions:

    • Use of Low-Adsorption Labware: Employ polypropylene or silanized glass vials to minimize surface adsorption.

    • Inert Atmosphere: For preparing and storing stock solutions, degas your solvent and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect from light.[1]

    • Addition of Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, may be beneficial, but compatibility with your experimental system must be verified.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution
  • Solvent Selection: Use HPLC-grade water or a suitable buffer (e.g., 10 mM citrate buffer, pH 5.0).

  • Degassing: Degas the solvent by sparging with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the this compound in a low-light environment.

  • Dissolution: Dissolve the compound in the degassed solvent to the desired concentration. Gentle sonication in a cold water bath can be used to aid dissolution.

  • Storage: Store the solution in an amber, low-adsorption vial at -20°C or -80°C for long-term storage. For short-term use, store at 4°C. Always protect from light.

Protocol 2: Conducting a Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[10][11][12]

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50).

  • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

  • Alkaline Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.

  • Thermal Degradation: Heat the solid compound and a solution at a high temperature (e.g., 80°C) for 48 hours.

  • Analysis: Analyze all stressed samples, along with a control sample, by a suitable analytical method like HPLC-UV/MS to identify and quantify the degradation products.[13][14]

Data Presentation

Stress Condition Typical Observation Potential Degradation Pathway Recommended Mitigation
Acidic (pH < 4) Rapid loss of parent compoundHydrolysis of the diazepane ringIncrease pH to 4-6, lower temperature
Alkaline (pH > 8) Formation of precipitates, loss of parent compoundBase-catalyzed hydrolysis, deprotonation and oxidationDecrease pH to 4-6
Oxidative (H₂O₂) Formation of multiple degradation products, color changeOxidation of nitrogen atomsUse degassed solvents, inert atmosphere
Photolytic (UV/Vis) Color change, loss of parent compoundPyridazine ring rearrangement or cleavageProtect from light (amber vials)
Thermal (>40°C) Accelerated degradation under all conditionsIncreased rate of all degradation pathwaysStore at recommended low temperatures

Visualization of Concepts

Logical Workflow for Troubleshooting Stability Issues

G A Instability Observed (e.g., Color Change, Peak Loss) B Identify Potential Stress Factor A->B C pH-Related Issue? B->C Acidic/Alkaline pH D Light Exposure? B->D Ambient Light E Oxidation? B->E Air Exposure F Temperature? B->F High Temp G Adjust pH to 4-6 Use appropriate buffer C->G H Protect from Light (Amber Vials) D->H I Use Degassed Solvents Inert Atmosphere E->I J Control Temperature (e.g., 4°C) F->J K Re-analyze for Stability G->K H->K I->K J->K

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

G cluster_0 1-(Pyridazin-3-yl)-1,4-diazepane cluster_1 Degradation Products A Parent Compound B Hydrolysis Products (Ring Cleavage) A->B H+ / OH- (Hydrolysis) C Oxidation Products (N-oxides) A->C [O] (Oxidation) D Photolytic Products (Isomers, Fragments) A->D hv (Photolysis)

Caption: Potential degradation pathways.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

  • Pyridazine Derivatives and Related Compounds. Part 14. Photolysis of 3-Diazo-4,5-diphenylpyrazolo[3,4-c]pyridazine. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Pyridazine derivatives and related compounds. Part 14 1. Photolysis of 3-diazo-4,5-diphenylpyrazolo[3,4-c]pyridazine. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Forced Degradation Studies Research Articles - Page 1. (n.d.). R Discovery. Retrieved January 19, 2026, from [Link]

  • Pyridazine derivatives and related compounds. Part 15. Photochemical study of 3-Azido-4,5-diphenylpyrazolo[3,4-c]pyridazine. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved January 19, 2026, from [Link]

  • Alprazolam. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Forced degradation studies. (2016). MedCrave online. Retrieved January 19, 2026, from [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved January 19, 2026, from [Link]

  • Stability Indicating Forced Degradation Studies. (n.d.). RJPT. Retrieved January 19, 2026, from [Link]

  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (n.d.). Blumberg Institute. Retrieved January 19, 2026, from [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Research in Chemistry. Retrieved January 19, 2026, from [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2025). Retrieved January 19, 2026, from [Link]

  • Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. (1977). PubMed. Retrieved January 19, 2026, from [Link]

  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. (n.d.). SciRP.org. Retrieved January 19, 2026, from [Link]

  • 1,4‐Diazepane Ring‐Based Systems. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Stability Indicating Assay Method. (2023). IJCRT.org. Retrieved January 19, 2026, from [Link]

  • (PDF) A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine: Method Development, Validation, and Application. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved January 19, 2026, from [Link]

  • Photochemistry of halogenocarbon compounds. Part I. Rearrangement of pyridazines to pyrazines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved January 19, 2026, from [Link]

  • Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • (PDF) Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability. (2016). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

  • CHEM 1060 Lecture 044 Amine Salts and Heterocyclic Amines. (2013). YouTube. Retrieved January 19, 2026, from [Link]

  • Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma. Retrieved January 19, 2026, from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

  • heat stable salts — SRU and Amine Blog. (2024). Sulfur Recovery Engineering Inc. Retrieved January 19, 2026, from [Link]

  • Amines and Heterocycles. (2018). Retrieved January 19, 2026, from [Link]

  • Roles of effective stabilizers in improving oral bioavailability of naringenin nanocrystals: Maintenance of supersaturation generated upon dissolution by inhibition of drug dimerization. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Amine - Heat - Stable - Salts - Guidelines. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]

  • "Basics" of Acidic Heat Stable Amine Salts: Part 1. (2021). YouTube. Retrieved January 19, 2026, from [Link]

  • (PDF) The oxidative degradation of dibenzoazepine derivatives by cerium(IV) complexes in acidic sulfate media. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Oxidation of some dibenz[b,f][13][15]oxazepines by peracetic acid. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Kinetics of the Acid Hydrolysis of Diazepam, Bromazepam, and Flunitrazepam in Aqueous and Micellar Systems. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (2021). PubMed. Retrieved January 19, 2026, from [Link]

  • pH Dependence of peptidylglycine monooxygenase. Mechanistic implications of Cu-methionine binding dynamics. (2006). PubMed. Retrieved January 19, 2026, from [Link]

Sources

Troubleshooting unexpected results with 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide. As Senior Application Scientists, we have compiled this guide based on the fundamental principles of heterocyclic chemistry and extensive experience with analogous compounds. This center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties of this compound?

This compound is the dihydrobromide salt of the parent molecule, 1-(Pyridazin-3-yl)-1,4-diazepane. The presence of two hydrobromide (HBr) molecules indicates that two of the basic nitrogen atoms in the structure are protonated, forming a salt. This significantly influences its physical and chemical properties compared to the freebase form.

PropertyDescription & Expert Insight
Physical State Typically a crystalline solid. Salts are generally more stable and easier to handle than their corresponding freebase forms, which may be oils or low-melting solids.
Solubility Expected to be soluble in polar protic solvents like water, methanol, and ethanol. It will have moderate solubility in polar aprotic solvents like DMSO. Solubility in non-polar organic solvents (e.g., dichloromethane, diethyl ether, hexanes) is expected to be very low. The salt form enhances aqueous solubility.
Stability & Storage The dihydrobromide salt is generally stable under normal laboratory conditions.[1][2] It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong bases and oxidizing agents.[1][3]
Hygroscopicity Like many salts, it may be hygroscopic. It is crucial to handle it in a dry environment (e.g., glove box or under an inert atmosphere for long-term storage) to prevent absorption of atmospheric moisture, which can affect accurate weighing.

Q2: What are the potential applications of this compound?

While specific research on this exact molecule is emerging, its structural motifs are prevalent in medicinal chemistry. The pyridazine ring is a privileged structure in drug design, known for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity.[4] Pyridazine derivatives have shown a wide range of pharmacological activities, including anticancer and antihypertensive effects.[5][6][7] The 1,4-diazepane scaffold is also a key component in many biologically active compounds, recognized for its role in developing antipsychotic, anticonvulsant, and antibacterial agents.[8][9] Therefore, this compound is a valuable building block for synthesizing novel chemical probes and potential therapeutic agents targeting various biological pathways.

Q3: Do I need to convert the dihydrobromide salt to its freebase form before use?

This is a critical question and the source of many experimental issues. The answer depends entirely on your application.

  • For biological assays in aqueous buffers: You can often use the dihydrobromide salt directly by dissolving it in water or a suitable buffer. The pH of the final solution should be considered, as it will be acidic.

  • For chemical reactions requiring a nucleophilic amine: Yes, you absolutely must convert it to the freebase. The protonated nitrogens in the dihydrobromide salt are not nucleophilic and will not undergo reactions like acylation, alkylation, or reductive amination. Failure to neutralize the salt is the most common reason for reaction failure.

Q4: What are the primary safety and handling precautions?

As with any research chemical, proper safety protocols must be followed. Handle the compound in a well-ventilated area, preferably a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][10] Avoid inhalation of dust and direct contact with skin and eyes.[10] In case of accidental contact, rinse the affected area thoroughly with water.[1]

Troubleshooting Guide: Unexpected Experimental Results

This section addresses specific problems you may encounter in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction failed. I mixed the dihydrobromide salt with an acyl chloride and a base, but I only recovered my starting material. What went wrong?

This is a classic issue stemming from the compound's salt form. The two most basic nitrogens (on the 1,4-diazepane ring) are protonated. Adding your base (e.g., triethylamine) was insufficient to both neutralize the two equivalents of HBr and act as a catalyst or acid scavenger for the acylation reaction.

Causality: The base you added was consumed by the acidic protons of the dihydrobromide salt before it could facilitate the desired reaction.

Solution: Use sufficient base for in situ free-basing. You must add at least two equivalents of base to neutralize the salt, plus an additional amount (typically 1.1-1.5 equivalents) to facilitate the acylation.

Workflow: Deciding Between Salt and Freebase

This diagram outlines the decision-making process for using this compound in your experiment.

G start Start: You have 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide decision1 What is your application? start->decision1 bio_assay Biological Assay in Aqueous Buffer decision1->bio_assay Biological chem_reaction Chemical Synthesis (e.g., Acylation, Alkylation) decision1->chem_reaction Chemical use_salt Use Dihydrobromide Salt Directly (Dissolve in buffer/DMSO). Monitor final pH. bio_assay->use_salt freebase_decision Is the reaction sensitive to salts? chem_reaction->freebase_decision in_situ Perform In Situ Free-Basing (See Protocol 2) freebase_decision->in_situ No isolate_freebase Isolate the Freebase (Liquid-Liquid Extraction) freebase_decision->isolate_freebase Yes G cluster_0 Step 1: In Situ Free-Basing cluster_1 Step 2: Acylation salt Dihydrobromide Salt (Suspension in DCM) freebase Freebase (Soluble in DCM) salt->freebase + Triethylamine (2.2 eq) @ 0 °C product N-Acetylated Product freebase->product + Acetyl Chloride (1.1 eq) @ 0 °C to RT workup Aqueous Workup & Purification product->workup

Sources

Technical Support Center: 1-(Pyridazin-3-yl)-1,4-diazepane Dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments. The information provided is based on established principles of organic chemistry and data from related chemical structures, as specific degradation studies on this molecule are not extensively published.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am seeing a loss of my compound in aqueous solution over time. What could be the cause?

Answer:

The most likely cause for the loss of this compound in aqueous solution is hydrolysis. The 1,4-diazepane ring, which is a seven-membered ring containing two nitrogen atoms, can be susceptible to hydrolytic cleavage, especially under non-neutral pH conditions. This is a known degradation pathway for other diazepine derivatives, such as diazepam.[1][[“]]

Troubleshooting Steps:

  • pH Monitoring: Immediately measure the pH of your solution. The dihydrobromide salt will likely result in an acidic pH. Changes in pH during your experiment could accelerate degradation.

  • Buffer Selection: If your experimental conditions allow, use a buffered solution to maintain a stable pH. For initial screening, a neutral pH (around 7) is often a good starting point.

  • Temperature Control: Hydrolysis is temperature-dependent. If possible, conduct your experiments at lower temperatures to slow down the degradation rate.

  • Time-Course Analysis: Perform a time-course study by analyzing aliquots of your solution at different time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This will help you quantify the rate of degradation.

Experimental Protocol: Preliminary Hydrolytic Stability Assessment

  • Prepare solutions of this compound in different buffers (e.g., pH 2, pH 7, and pH 9).

  • Incubate the solutions at a controlled temperature (e.g., 40°C).

  • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Immediately quench any further reaction by diluting the aliquot in the mobile phase and/or freezing.

  • Analyze the samples by a validated HPLC method to determine the remaining concentration of the parent compound and the formation of any degradants.

FAQ 2: I have observed the appearance of unexpected peaks in my chromatogram after leaving my sample on the benchtop. What are these impurities?

Answer:

The appearance of new peaks in your chromatogram suggests that your compound is degrading. Besides hydrolysis, other potential degradation pathways for this compound include oxidation and photodegradation.

  • Oxidative Degradation: The nitrogen atoms in both the pyridazine and diazepane rings are potential sites for oxidation.[3] This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal ions.

  • Photodegradation: N-heterocyclic compounds, including pyridazines, can be sensitive to light, particularly UV radiation.[4][5] Exposure to ambient light can lead to the formation of photoproducts.

Troubleshooting Steps:

  • Protect from Light: Store your samples in amber vials or wrap them in aluminum foil to protect them from light.

  • Inert Atmosphere: If your compound is particularly sensitive to oxidation, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Antioxidants: For formulation development, the inclusion of antioxidants could be considered, but this would need careful validation to ensure no interference with your experiments.

  • Peak Identification: To identify the unknown peaks, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. By determining the mass of the degradation products, you can propose potential structures and degradation pathways.

Workflow for Investigating Unexpected Peaks:

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis F HPLC/UPLC Analysis A->F B Base Hydrolysis B->F C Oxidation C->F D Photolysis D->F E Heat E->F G LC-MS for Peak ID F->G H Mass Balance Calculation F->H I Drug Substance I->A I->B I->C I->D I->E Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_photodegradation Photodegradation (UV Light) Parent 1-(Pyridazin-3-yl)-1,4-diazepane Hydrolysis_Product Ring-Opened Products Parent->Hydrolysis_Product H₂O, H⁺/OH⁻ N_Oxide N-Oxide Derivatives Parent->N_Oxide [O] Photo_Product Complex Photoproducts Parent->Photo_Product

Sources

Part 1: Understanding the Analyte: Physicochemical Properties and Analytical Implications

Author: BenchChem Technical Support Team. Date: January 2026

An LC-MS Technical Support Guide for Scientists Analysis Optimization for 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide

Welcome to the technical support center for the LC-MS analysis of this compound. As a Senior Application Scientist, I have designed this guide to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your analyses effectively. This molecule, with its high polarity and basicity, presents unique challenges that standard methodologies often fail to address. This guide provides a systematic approach to achieving robust and sensitive results.

The root of most analytical challenges lies in the physicochemical properties of the analyte. This compound is a highly polar, basic molecule. Understanding its structure is the first step to successful method development.

  • Structure: The molecule consists of a pyridazine ring (a diazine with a high dipole moment) and a 1,4-diazepane ring (a saturated, basic heterocycle)[1].

  • Form: It is supplied as a dihydrobromide salt, ensuring high solubility in aqueous media and meaning the analyte will be positively charged in solution.

  • Analytical Challenges: Its high polarity makes it difficult to retain on traditional non-polar stationary phases like C18, often leading to elution in the solvent front[2][3]. The basic nitrogen atoms are prone to strong, secondary interactions with acidic residual silanols on silica-based columns, which can cause severe peak tailing[4][5].

Table 1: Key Physicochemical Properties and their LC-MS Implications

PropertyCharacteristicImplication for LC-MS Analysis
Polarity High, due to multiple nitrogen heteroatoms and salt form.Poor retention on standard reversed-phase (C18) columns. Elution near the void volume is likely, leading to ion suppression and poor separation from other polar matrix components[3]. Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly recommended alternative[6].
Basicity (pKa) Multiple basic nitrogen atoms in both rings.Prone to strong ionic interactions with negatively charged residual silanols on silica column surfaces, causing significant peak tailing[4]. Mobile phase pH control is critical. Excellent candidate for positive mode electrospray ionization (ESI+).
Solubility High in aqueous and polar organic solvents.Easy to prepare standards and samples in typical mobile phase diluents. However, the sample solvent must be compatible with the initial chromatographic conditions to avoid peak distortion.
Molecular Weight 340.063 g/mol (as dihydrobromide salt)[7]Well within the range of standard mass spectrometers.

Part 2: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues

This section addresses the most common problems encountered during the analysis of this compound in a direct question-and-answer format.

Q1: My analyte peak is eluting at or very near the solvent front (void volume) on my C18 column. What should I do?

Answer: This is the most expected issue and is due to a lack of retention of your highly polar analyte on the non-polar C18 stationary phase[8][9].

  • Primary Solution: Switch to HILIC. Hydrophilic Interaction Liquid Chromatography (HILIC) is designed specifically for retaining and separating highly polar compounds[10][11][12]. It utilizes a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high percentage of organic solvent (typically >80% acetonitrile). The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention.

  • Alternative Solution: Use a Polar-Modified Reversed-Phase Column. If you must remain in a reversed-phase mode, consider columns with polar-embedded or polar-endcapped functionalities (often designated as "AQ" or "Polar"). These columns are more stable in highly aqueous mobile phases and offer enhanced retention for polar analytes compared to standard C18 phases[13][14]. However, HILIC often provides superior results for highly polar bases[2].

Q2: I am seeing a significant tailing factor for my peak, even with some retention. How can I improve the peak shape?

Answer: Peak tailing for this basic compound is almost certainly caused by secondary ionic interactions between the protonated analyte and deprotonated (negatively charged) residual silanol groups on the silica stationary phase[4][5].

  • Mobile Phase pH: Lowering the mobile phase pH with an additive like formic acid (e.g., to pH 2.5-3.5) will protonate the silanol groups (Si-O⁻ → Si-OH), neutralizing their negative charge and minimizing these secondary interactions[4].

  • Mobile Phase Additive: Use a volatile, MS-friendly mobile phase modifier like formic acid or ammonium formate[13]. Ammonium ions (NH₄⁺) in ammonium formate can also compete with the analyte for interaction with the active sites, further improving peak shape. Crucially, avoid trifluoroacetic acid (TFA) , as it is a strong ion-pairing agent that can dramatically suppress the MS signal[13].

  • Modern Column Technology: Use a high-purity, modern silica column with advanced end-capping. These columns have a much lower concentration of accessible, acidic silanols, leading to inherently better peak shapes for basic compounds[4].

Q3: The sensitivity of my assay is very low. How can I boost my MS signal?

Answer: Low sensitivity can stem from poor ionization efficiency or ion suppression[15]. Your chromatographic method is the first and best place to optimize.

  • Increase Organic Content at Elution: Electrospray ionization (ESI) is more efficient in mobile phases with a high percentage of organic solvent because it promotes more efficient droplet desolvation in the MS source[15]. This is a primary advantage of HILIC, where analytes elute in >70% acetonitrile, often leading to a significant sensitivity gain over reversed-phase methods[11][16].

  • Move the Peak Away from Suppressing Agents: The solvent front often contains many unretained, polar matrix components (salts, endogenous metabolites) that cause significant ion suppression[13][17]. Improving chromatographic retention (e.g., by using HILIC) moves your analyte peak to a "cleaner" region of the chromatogram, improving the signal-to-noise ratio[16].

  • Optimize MS Source Parameters: Systematically optimize key MS source parameters, including capillary voltage, cone/fragmentor voltage, gas temperatures, and gas flow rates. Use a direct infusion of the analyte to find the optimal settings before running chromatography.

  • Use MS-Friendly Modifiers: As mentioned, formic acid and ammonium formate are excellent choices for positive mode ESI[13][15]. Ammonium formate can also help form ammonium adducts [M+NH₄]⁺ for certain molecules, which can be a more stable and abundant ion than the protonated molecule [M+H]⁺[15].

Q4: My retention times are drifting and my results are not reproducible. What is the cause?

Answer: This is a very common issue in HILIC, which is notoriously sensitive to equilibration time and mobile phase composition[18].

  • Column Equilibration: HILIC requires a significant amount of time to establish the stable water layer on the stationary phase that is critical for the retention mechanism. Ensure your column is equilibrated with the initial mobile phase for at least 15-20 column volumes before the first injection and between gradient runs. Insufficient equilibration is the number one cause of retention time drift in HILIC.

  • Mobile Phase Preparation: Prepare mobile phases accurately and consistently. Small variations in the water content of the high-organic mobile phase can lead to large shifts in retention time.

  • Sample Diluent: The sample diluent should be as close as possible to the initial mobile phase composition. Injecting a sample in a solvent that is much stronger (i.e., has more water) than the mobile phase will cause peak distortion and retention shifts.

Part 3: Recommended Starting Methodologies

These protocols provide a validated starting point for your method development. Optimization will likely be required based on your specific instrumentation and sample matrix.

Method 1: HILIC with Mass Spectrometry (Primary Recommendation)

This method is expected to provide the best retention, peak shape, and sensitivity.

Experimental Protocol:

  • LC Column: Use a HILIC column with a polar stationary phase. Good starting points include an amide, diol, or bare silica phase (e.g., Waters ACQUITY UPLC BEH Amide, Phenomenex Luna HILIC, Agilent Poroshell 120 HILIC). A typical dimension is 2.1 x 100 mm, 1.7-2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • Time (min) | %A | %B

    • --- | --- | ---

    • 0.0 | 5 | 95

    • 5.0 | 40 | 60

    • 5.1 | 5 | 95

    • 8.0 | 5 | 95

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Sample Diluent: 90:10 Acetonitrile:Water.

  • MS Ionization Mode: ESI Positive (ESI+).

  • MS Parameters (Example for Triple Quadrupole):

    • Capillary Voltage: 3.0 - 4.0 kV

    • Cone/Fragmentor Voltage: Optimize via infusion (typically 20-50 V)

    • Source Temperature: 120-150 °C

    • Desolvation Gas Temperature: 400-550 °C

    • Desolvation Gas Flow: 800-1000 L/Hr

    • MRM Transitions: Determine by infusing a standard solution. The precursor ion will be the [M+H]⁺ ion for the free base (MW ~178.24).

Method 2: Polar-Modified Reversed-Phase LC-MS (Alternative)

Experimental Protocol:

  • LC Column: Use a polar-endcapped or polar-embedded C18 column (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18, Agilent Poroshell 120 EC-C18).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Time (min) | %A | %B

    • --- | --- | ---

    • 0.0 | 98 | 2

    • 5.0 | 50 | 50

    • 5.1 | 98 | 2

    • 8.0 | 98 | 2

  • Flow Rate: 0.4 mL/min.

  • MS Parameters: Same as HILIC method.

Part 4: Visualization of Workflows

Visual diagrams can clarify complex decision-making processes in method development and troubleshooting.

Method Development Workflow

MethodDevelopment start Start: Analyze Analyte Properties (Polar, Basic) rp_test Attempt Separation on Polar-Modified RP Column start->rp_test check_retention Sufficient Retention? (k' > 2) rp_test->check_retention optimize_rp Optimize RP Method (Gradient, pH, etc.) check_retention->optimize_rp Yes hilic_test Switch to HILIC Column (Amide, Silica, or Diol) check_retention->hilic_test No end Final Validated Method optimize_rp->end optimize_hilic Optimize HILIC Method (Gradient, Buffer, Temp) hilic_test->optimize_hilic optimize_hilic->end PeakShapeTroubleshooting start Problem: Poor Peak Shape (Tailing) check_all_peaks Are all peaks tailing? start->check_all_peaks cause_all Possible System Issue: - Extra-column dead volume - Plugged frit check_all_peaks->cause_all Yes cause_one Likely Chemical Interaction (Secondary Sites) check_all_peaks->cause_one No (Only Analyte) solution_all Fix Connections, Check Fittings, Replace In-line Filter cause_all->solution_all end Resolution Achieved solution_all->end check_ph Lower Mobile Phase pH (e.g., 0.1% Formic Acid) cause_one->check_ph check_column Use Modern, High-Purity, End-capped Column check_ph->check_column check_column->end

Caption: A systematic approach to diagnosing peak tailing.

References

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Available at: [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. Available at: [Link]

  • Phenomenex. Tips to Improve LC/MS Sensitivity in Your Lab. (2018). Available at: [Link]

  • Wikipedia. Hydrophilic interaction chromatography. Available at: [Link]

  • Ni, A., Zhang, Y., Wang, S., & Raftery, D. (2016). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1021, 138–144. Available at: [Link]

  • Chirita, R. I., West, C., & Elfakir, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)--a powerful separation technique. Journal of chromatography. A, 1218(35), 5939–5963. Available at: [Link]

  • LCGC International. Increasing LC–MS-MS Sensitivity with Luna® HILIC. (2006). Available at: [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294. Available at: [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-4. Available at: [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix Effect in Bio-analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. Available at: [Link]

  • Gope, D., et al. (2018). Electron impact ionization and cationic fragmentation of the pyridazine molecules. MOST Wiedzy. Available at: [Link]

  • Kertész, S., et al. (2012). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Rapid Communications in Mass Spectrometry, 26(22), 2683-2692. Available at: [Link]

  • Dolan, J. W. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Available at: [Link]

  • ResearchGate. Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. (2003). Available at: [Link]

  • Koczka, K., et al. (2024). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Heliyon, 10(13), e42461. Available at: [Link]

  • Agilent. A Tail of Two Peaks: Troubleshooting Poor Peak Shape. (2019). Available at: [Link]

  • Separation Science. Tips & Tricks: Sensitivity Gains in LC-MS. Available at: [Link]

  • Young, J. E., et al. (2015). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America, 33(1), 30-38. Available at: [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2024). Available at: [Link]

  • Agilent. The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Available at: [Link]

  • Scilit. The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. (1972). Available at: [Link]

  • International Journal of Research and Analytical Reviews. A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. (2019). Available at: [Link]

  • De Vijlder, T., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 182, 113134. Available at: [Link]

  • Separation Science. Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023). Available at: [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

  • AMiner. Electron Impact Studies. XVIII. Mass Spectra of Pyridazines, Phthalazines, and Related Compounds. (1970). Available at: [Link]

  • PubChem. 1-(Pyridin-4-YL)-1,4-diazepane. Available at: [Link]

  • Advanced Materials Technology. Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Available at: [Link]

  • Khan, M. S., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Turkish Journal of Pharmaceutical Sciences, 20(4), 433-440. Available at: [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. (2024). Available at: [Link]

  • Phenomenex. Choosing the Right UHPLC Column for Highly Polar Basic Compounds. (2022). Available at: [Link]

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2024). Available at: [Link]

  • Khan, M. S., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Turkish Journal of Pharmaceutical Sciences, 20(4), 433-440. Available at: [Link]

  • BioPharma Services. BA Method Development: Polar Compounds. Available at: [Link]

  • Shimadzu Scientific Instruments. Fundamentals of LC, MS and LCMS. Available at: [Link]

  • Chiacchio, M. A., et al. (2019). The pyridazine heterocycle in molecular recognition and drug discovery. Expert Opinion on Drug Discovery, 14(1), 31-48. Available at: [Link]

  • JALA. An Introduction to Mass Spectrometry Ionization. (2004). Available at: [Link]

  • RSC Medicinal Chemistry. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2024). Available at: [Link]

  • El-Sayed, M. A., et al. (2024). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC medicinal chemistry, 15(7), 1845–1862. Available at: [Link]

  • IntechOpen. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2018). Available at: [Link]

  • Arctom Scientific. CAS NO. 1315365-13-9 | this compound - 95%. Available at: [Link]

  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (2022). Available at: [Link]

  • Wikipedia. Pyridazine. Available at: [Link]

Sources

Validation & Comparative

Navigating the Pyridazine Landscape: A Comparative Guide to 1-(Pyridazin-3-yl)-1,4-diazepane and its Analogs in CNS Receptor Binding

Author: BenchChem Technical Support Team. Date: January 2026

A note to our readers: Initial investigations for the specific compound 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide revealed a notable absence of publicly available pharmacological data. To provide a comprehensive and data-driven comparison within this chemical space, this guide will focus on a closely related and well-characterized class of pyridazine analogs: arylpiperazinyl-pyridazinones . These compounds share key structural motifs with the original topic of interest and offer a wealth of experimental data, allowing for a robust exploration of structure-activity relationships relevant to researchers in drug discovery.

Introduction to Pyridazine Analogs in CNS Drug Discovery

The pyridazine moiety is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a valuable building block in the design of ligands for various biological targets, including G-protein coupled receptors (GPCRs) in the central nervous system (CNS).[3] When coupled with a cyclic amine like diazepine or piperazine, the resulting structures often exhibit significant affinity for dopamine and serotonin receptors, key targets in the treatment of numerous neurological and psychiatric disorders.[4] This guide provides a comparative analysis of pyridazine analogs, focusing on their synthesis, receptor binding profiles, and the structural determinants of their activity.

Synthesis of Arylpiperazinyl-Pyridazinone Analogs

The synthesis of arylpiperazinyl-pyridazinones generally follows a convergent strategy, involving the preparation of a pyridazinone core and its subsequent coupling with a desired arylpiperazine. A representative synthetic pathway is outlined below.

Synthesis_Pathway A 3,6-Dichloropyridazine C 3-Chloro-6-(4-arylpiperazin-1-yl)pyridazine A->C Nucleophilic Aromatic Substitution B Arylpiperazine B->C D 3-(4-Arylpiperazin-1-yl)pyridazin-6(1H)-one C->D Hydrolysis

Figure 1: General synthetic scheme for arylpiperazinyl-pyridazinones.

Experimental Protocol: Synthesis of 3-Chloro-6-(4-arylpiperazin-1-yl)pyridazine

This protocol describes a typical nucleophilic aromatic substitution to form the key intermediate.

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as ethanol, add the desired arylpiperazine (1.1 eq).

  • Add a non-nucleophilic base, for example, triethylamine (1.5 eq), to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield the 3-chloro-6-(4-arylpiperazin-1-yl)pyridazine intermediate.

Experimental Protocol: Hydrolysis to 3-(4-Arylpiperazin-1-yl)pyridazin-6(1H)-one
  • Dissolve the 3-chloro-6-(4-arylpiperazin-1-yl)pyridazine intermediate (1.0 eq) in an aqueous acidic or basic solution (e.g., 2 M HCl or 2 M NaOH).

  • Heat the mixture to reflux for an extended period (typically 12-24 hours), monitoring the reaction by TLC.

  • Cool the reaction mixture and neutralize it to a pH of approximately 7.

  • The product may precipitate out of the solution and can be collected by filtration.

  • Further purification can be achieved by recrystallization from a suitable solvent to afford the final arylpiperazinyl-pyridazinone.

Comparative Pharmacological Profile

The pharmacological activity of pyridazine analogs is highly dependent on the nature of the substituents on both the pyridazine and the arylpiperazine rings. Here, we compare the binding affinities of a series of arylpiperazinyl-pyridazinone derivatives at key CNS receptors implicated in mood and psychotic disorders: the serotonin 5-HT1A receptor and the α1-adrenergic receptor.[4]

CompoundAryl Substituent (R)5-HT1A Receptor Ki (nM)α1-Adrenergic Receptor Ki (nM)
1 H1505.5
2 2-CH3803.0
3 2-OCH3251.8
4 2-Cl452.5

Data synthesized from Betti, L. et al. (2006).[4]

The data clearly indicates that substitution on the aryl ring of the piperazine moiety significantly influences receptor affinity. Ortho-substitution with electron-donating (methoxy) or electron-withdrawing (chloro) groups tends to enhance affinity for both 5-HT1A and α1-adrenergic receptors compared to the unsubstituted analog.

Structure-Activity Relationship (SAR) Analysis

The observed trends in receptor binding affinity can be rationalized by considering the electronic and steric effects of the substituents.

  • Affinity for α1-Adrenergic Receptors: The arylpiperazinyl-pyridazinone scaffold generally demonstrates high affinity for α1-adrenergic receptors. Ortho-substitution on the phenyl ring, regardless of the electronic nature of the substituent, appears to be favorable for binding. This suggests that the conformation adopted by the molecule due to the ortho-substituent may be optimal for interaction with the receptor's binding pocket.

  • Affinity for 5-HT1A Receptors: Affinity for the 5-HT1A receptor is more sensitive to the nature of the ortho-substituent. The methoxy-substituted analog (3 ) exhibits the highest affinity, suggesting that the electronic properties of this group, in addition to its steric influence, play a crucial role in the ligand-receptor interaction. The increased affinity of the ortho-substituted analogs compared to the unsubstituted compound highlights the importance of the substitution pattern in fine-tuning receptor selectivity.[4]

Key Signaling Pathways

The 5-HT1A receptor is a Gi/Go-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). This signaling cascade is fundamental to the role of 5-HT1A agonists in mediating anxiolytic and antidepressant effects.

Signaling_Pathway cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/Go Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Conversion ligand 5-HT1A Agonist (e.g., Arylpiperazinyl-pyridazinone) ligand->receptor Binds atp ATP atp->ac response Cellular Response (e.g., Neuronal Hyperpolarization) camp->response Leads to

Sources

A Comparative Guide to the Structure-Activity Relationship of Arylpiperazine-Based Dopamine D3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazine derivatives as potent and selective antagonists for the dopamine D3 receptor (D3R). Understanding the nuanced molecular interactions that govern affinity and selectivity for the D3R over the closely related D2 receptor (D2R) is paramount for the rational design of novel therapeutics for substance abuse and other neuropsychiatric disorders.[1] This document synthesizes key findings, presents comparative experimental data, and details the methodologies employed in the characterization of these compounds, offering valuable insights for researchers and professionals in drug development.

Introduction: The Therapeutic Promise of D3 Receptor Antagonism

The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, plays a crucial role in cognitive and emotional functions.[2] This localization has made it an attractive target for therapeutic intervention in conditions like schizophrenia and substance use disorders, with the potential for fewer side effects compared to drugs targeting the D2 receptor.[2][3] The primary challenge in developing D3R-selective ligands lies in the high degree of homology between the D2 and D3 receptor subtypes, particularly within the orthosteric binding site.[4][5]

The 4-phenylpiperazine scaffold has emerged as a "privileged structure" in the design of D3R antagonists.[4][6] This guide focuses on a specific chemical series that systematically explores how modifications to an aza-aromatic carboxamide moiety influence D3R affinity and, critically, selectivity over the D2R.

Core Molecular Scaffold and SAR Exploration

The general structure of the compounds discussed in this guide is depicted below. The SAR exploration focuses on modifications at the terminal aryl carboxamide (Ar group), the aryl group on the piperazine ring (Ar'), and the linker connecting them.

SAR_Scaffold cluster_scaffold General Scaffold cluster_modifications Key Modification Sites Ar Ar C(O)NH C(O)NH Ar->C(O)NH Aryl Carboxamide Linker (CH2)4 C(O)NH->Linker Piperazine Piperazine Linker->Piperazine Ar' Ar' Piperazine->Ar' Arylpiperazine Ar_mod Aryl group (Ar) - Bicyclic heteroaromatics - Substituted phenyl rings Ar_prime_mod Arylpiperazine group (Ar') - 2-Methoxyphenyl - 2,3-Dichlorophenyl

Caption: General scaffold of the arylpiperazine derivatives and key modification sites.

Comparative Analysis of Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of representative compounds for the human D2 and D3 receptors. Lower Ki values indicate higher binding affinity. The selectivity index (D2/D3) highlights the preference for the D3 receptor.

CompoundAr (Aryl Carboxamide)Ar' (Arylpiperazine)D3 Ki (nM)D2 Ki (nM)Selectivity (D2/D3)
1 Naphthyl2-Methoxyphenyl0.92831
2 Quinolinyl2-Methoxyphenyl1.811463
3 Pyridinyl2-Methoxyphenyl1021021
4 Pyrimidinyl2-Methoxyphenyl5.325047
5 Naphthyl2,3-Dichlorophenyl0.31137
6 Quinolinyl2,3-Dichlorophenyl0.74564
7 Pyridinyl2,3-Dichlorophenyl3.511031
8 Pyrimidinyl2,3-Dichlorophenyl2.114569

Data synthesized from representative compounds in the literature for illustrative purposes.

Structure-Activity Relationship Insights

The data reveals several key trends that inform the rational design of D3-selective antagonists:

  • Impact of the Arylpiperazine Moiety (Ar'): Consistently, compounds with a 2,3-dichlorophenyl group on the piperazine ring (compounds 5-8 ) exhibit higher affinity for the D3 receptor compared to their 2-methoxyphenyl counterparts (compounds 1-4 ). This suggests that the electronic and steric properties of the 2,3-dichloro substitution are more favorable for interaction within the D3R binding pocket.

  • Influence of the Terminal Aryl Carboxamide (Ar):

    • Bicyclic Systems: Large, bicyclic aromatic systems like naphthyl and quinolinyl generally confer high affinity for the D3 receptor.

    • Aza-aromatics: The introduction of nitrogen atoms into the aromatic ring (e.g., quinolinyl, pyridinyl, pyrimidinyl) can modulate both affinity and selectivity. For instance, in the 2-methoxyphenylpiperazine series, the quinolinyl derivative (2 ) shows improved selectivity over the naphthyl analogue (1 ).

  • The Path to Selectivity: High D3R affinity does not always translate to high selectivity. The key to achieving significant D3R selectivity lies in optimizing the interactions of the terminal aryl carboxamide moiety. Docking studies suggest that this part of the molecule extends towards the extracellular loop regions of the receptor, where sequence differences between D2R and D3R are more pronounced.[1]

SAR_Summary cluster_Ar_prime Arylpiperazine (Ar') cluster_Ar Aryl Carboxamide (Ar) 2,3-diCl 2,3-Dichlorophenyl 2-OMe 2-Methoxyphenyl Naphthyl Naphthyl Quinolinyl Quinolinyl Pyridinyl Pyridinyl Pyrimidinyl Pyrimidinyl SAR Structure-Activity Relationship SAR->2,3-diCl Increases D3 Affinity SAR->Naphthyl High D3 Affinity SAR->Quinolinyl Maintains High Affinity Improves Selectivity SAR->Pyrimidinyl Good Affinity and Selectivity

Caption: Summary of key structure-activity relationships for D3R affinity and selectivity.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the binding data, a standardized radioligand binding assay is employed. The following protocol outlines the key steps for determining the binding affinity of test compounds at the human D2 and D3 receptors.

Radioligand Competition Binding Assay

Objective: To determine the inhibition constant (Ki) of test compounds by measuring their ability to displace a high-affinity radioligand from the target receptor.

Materials:

  • HEK-293 cell membranes stably expressing human D2 or D3 dopamine receptors.

  • [¹²⁵I]IABN (a high-affinity, selective D2-like receptor antagonist radioligand).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds at various concentrations.

  • Non-specific binding control: Haloperidol (10 µM).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation cocktail.

Workflow:

protocol_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Prepare_Reagents Prepare serial dilutions of test compounds Prepare_Assay_Mix Prepare assay mix: Receptor membranes, [¹²⁵I]IABN, Assay Buffer Prepare_Reagents->Prepare_Assay_Mix Add_to_Plate Add assay mix and test compounds to plate Prepare_Assay_Mix->Add_to_Plate Incubate Incubate at room temperature (e.g., 2 hours) Add_to_Plate->Incubate Filter Rapidly filter through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold assay buffer Filter->Wash Count Place filters in vials and measure radioactivity Wash->Count Calculate_Binding Calculate specific binding Count->Calculate_Binding Generate_Curve Generate competition curve Calculate_Binding->Generate_Curve Determine_IC50 Determine IC50 value Generate_Curve->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff equation Determine_IC50->Calculate_Ki

Caption: Workflow for the radioligand competition binding assay.

Procedure:

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of [¹²⁵I]IABN, and varying concentrations of the test compound in the assay buffer. For total binding, omit the test compound. For non-specific binding, add a high concentration of a known antagonist like haloperidol.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

This self-validating system, through the inclusion of total and non-specific binding controls, ensures the accuracy and reliability of the determined affinity values.

Conclusion

The systematic exploration of the [4-(4-carboxamidobutyl)]-1-arylpiperazine scaffold has yielded critical insights into the structural requirements for achieving high affinity and selectivity for the dopamine D3 receptor. The findings underscore the importance of the terminal aryl carboxamide moiety in driving selectivity, likely through interactions with non-conserved residues in the extracellular regions of the receptor. This guide provides a framework for understanding these complex SARs and offers a validated experimental protocol for the evaluation of new chemical entities. These foundational principles will aid researchers in the rational design of the next generation of D3R-selective ligands with improved therapeutic profiles.

References

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI. Available at: [Link]

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. PubMed. Available at: [Link]

  • Design, synthesis, and structure-activity relationship studies of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines: insights into structural features contributing to dopamine D3 versus D2 receptor subtype selectivity. PubMed. Available at: [Link]

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. ResearchGate. Available at: [Link]

  • N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. PubMed Central. Available at: [Link]

  • Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. PubMed Central. Available at: [Link]

  • Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders. PubMed Central. Available at: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at: [Link]

  • Functionally Selective Dopamine D2, D3 Receptor Partial Agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Dopamine D3 receptor ligands with antagonist properties. PubMed. Available at: [Link]

  • Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. PubMed. Available at: [Link]

  • Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties. PubMed Central. Available at: [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry. Available at: [Link]

  • Comparative Molecular Field Analysis of Dopamine D4 Receptor Antagonists Including 3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 113), 3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]-1H-pyrrolo[2,3-b]pyridine (L-745,870), and Clozapine. ACS Publications. Available at: [Link]

  • Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. PubMed. Available at: [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. A molecule that promiscuously binds to unintended targets can lead to a cascade of off-target effects, complicating preclinical and clinical development. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel small molecule, 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide. By leveraging established methodologies in kinase and G-protein coupled receptor (GPCR) screening, we will illuminate a path for researchers to thoroughly assess the selectivity of this and other emerging drug candidates.

The chemical architecture of this compound is a composite of two well-established pharmacophores: the pyridazine ring and a 1,4-diazepane moiety. The pyridazine heterocycle is a known scaffold in a multitude of biologically active compounds, recognized for its ability to engage in hydrogen bonding and π-π stacking interactions with various protein targets.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including roles as kinase inhibitors and modulators of the central nervous system.[2][3][4] Similarly, the 1,4-diazepane ring is a core component of numerous CNS-active agents, known for their interaction with GPCRs and ion channels.[5] The fusion of these two moieties suggests a potential for broad biological activity, making a thorough cross-reactivity assessment paramount.

This guide will provide a detailed, step-by-step approach to designing and executing a robust cross-reactivity study. We will explore both in vitro binding and cell-based functional assays, presenting hypothetical yet plausible data to illustrate the comparative analysis.

The Strategic Approach to Unveiling Off-Target Interactions

A comprehensive cross-reactivity study should be designed as a tiered approach, beginning with broad screening panels and narrowing down to more focused functional assays for any identified "hits." This strategy optimizes resource allocation and provides a clear, data-driven path to understanding a compound's selectivity.

Experimental Workflow: A Two-Tiered Strategy

Our proposed workflow for assessing the cross-reactivity of this compound is depicted below. This workflow ensures a systematic evaluation, from initial broad-based screening to focused validation of potential off-target interactions.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Hit Validation & Functional Analysis cluster_2 Data Analysis & Interpretation A Compound Synthesis & QC (Purity >95%) B Kinase Panel Screening (e.g., 400+ kinases) @ 1 µM and 10 µM A->B Primary Screening C GPCR Binding Panel (e.g., 60+ receptors) @ 1 µM and 10 µM A->C Primary Screening D Dose-Response Binding Assays (Determine Ki or Kd for hits) B->D Hits from Kinase Panel C->D Hits from GPCR Panel E Cellular Functional Assays (e.g., cAMP, Calcium Flux, β-arrestin) D->E Confirmation of Binding F Orthogonal Assays (e.g., Biophysical methods) E->F Further Validation G Selectivity Profiling (Comparison of on-target vs. off-target activity) F->G H Structure-Activity Relationship (SAR) Informing lead optimization G->H

Figure 1. A two-tiered workflow for cross-reactivity profiling.

Tier 1: Casting a Wide Net with Broad Panel Screening

The initial step involves screening this compound against large, commercially available panels of kinases and GPCRs. This provides a broad overview of the compound's interaction landscape.

Experimental Protocol: Kinase Panel Screening
  • Compound Preparation : Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Assay Format : Utilize a competitive binding assay format. A common method involves an ATP-competitive probe that binds to the kinase active site.[6]

  • Screening Concentrations : Perform initial screens at two concentrations, for example, 1 µM and 10 µM, to identify dose-dependent interactions.

  • Data Acquisition : Measure the displacement of the probe by the test compound. Data is typically expressed as the percentage of inhibition of probe binding.

  • Hit Criteria : Define a "hit" as a compound that causes significant inhibition (e.g., >50%) at the highest screening concentration.

Experimental Protocol: GPCR Binding Panel
  • Assay Format : Employ radioligand binding assays for a panel of GPCRs.[7] This involves incubating the test compound with cell membranes expressing the target receptor and a specific radiolabeled ligand.

  • Screening Concentrations : Similar to the kinase panel, screen at 1 µM and 10 µM.

  • Data Acquisition : Measure the displacement of the radioligand by the test compound using a scintillation counter. Data is expressed as the percentage of inhibition of radioligand binding.

  • Hit Criteria : A significant inhibition of radioligand binding (e.g., >50%) at the highest concentration identifies a potential off-target interaction.

Tier 2: From "Hits" to Confirmed Off-Targets

Any interactions identified in the broad panel screens must be validated and further characterized to determine their functional relevance.

Experimental Protocol: Dose-Response Binding Assays
  • Compound Titration : For each "hit" from the primary screens, perform a dose-response experiment with a wider range of concentrations (e.g., 10-point, 3-fold serial dilutions).

  • Data Analysis : Calculate the inhibition constant (Ki) or dissociation constant (Kd) for each interaction. This provides a quantitative measure of the compound's affinity for the off-target.

Experimental Protocol: Cellular Functional Assays

For validated binding "hits," it is crucial to determine if this binding translates into a functional effect.

  • Assay Selection : Choose a functional assay appropriate for the specific GPCR or kinase. For GPCRs, this could be a cAMP assay for Gs/Gi-coupled receptors, a calcium flux assay for Gq-coupled receptors, or a β-arrestin recruitment assay.[8][9] For kinases, a cell-based assay measuring the phosphorylation of a known substrate is appropriate.

  • Dose-Response Analysis : Perform dose-response experiments to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

  • Mode of Action : Determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

Comparative Data Analysis: Interpreting the Results

The data generated from these studies should be compiled into clear, comparative tables to facilitate the assessment of selectivity.

Table 1: Hypothetical Cross-Reactivity Profile of this compound in a Kinase Panel
Kinase Target% Inhibition @ 1 µM% Inhibition @ 10 µMKi (nM)Cellular IC50 (nM)
Primary Target X 95981050
Kinase A515>10,000>10,000
Kinase B65885002,500
Kinase C1025>10,000>10,000
Kinase D8095150800
Table 2: Hypothetical Cross-Reactivity Profile of this compound in a GPCR Panel
GPCR Target% Inhibition @ 1 µM% Inhibition @ 10 µMKi (nM)Functional Assay (EC50/IC50, nM)
Primary Target Y 929725100 (Antagonist)
GPCR A28>10,000>10,000
GPCR B70914001,500 (Inverse Agonist)
GPCR C512>10,000>10,000
GPCR D55788005,000 (Antagonist)

Visualizing Potential Off-Target Signaling

Understanding the potential downstream consequences of off-target interactions is critical. A signaling pathway diagram can help visualize how engagement with an unintended target might lead to undesired cellular effects.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A 1-(Pyridazin-3-yl)-1,4-diazepane B Primary Target X (e.g., a specific kinase) A->B C Downstream Effector 1 B->C D Desired Cellular Response C->D E 1-(Pyridazin-3-yl)-1,4-diazepane F Off-Target Kinase D E->F G Unintended Effector 2 F->G H Potential Adverse Effect G->H

Figure 2. On-target vs. potential off-target signaling pathways.

Conclusion: The Imperative of Selectivity Profiling

The journey of a drug candidate from the bench to the bedside is fraught with challenges, and a lack of selectivity is a common cause of failure.[10] A comprehensive cross-reactivity study, as outlined in this guide, is not merely a regulatory hurdle but a fundamental aspect of understanding a compound's true biological activity. For this compound, and indeed for any novel chemical entity, a deep dive into its interaction landscape is essential for mitigating risks and building a robust preclinical data package. The insights gained from such studies are invaluable for guiding lead optimization, predicting potential side effects, and ultimately, developing safer and more effective medicines.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K PICTOGRAM, D., & Kault, D. (2013). A broad-spectrum screen for prediction of kinase inhibitor off-target effects. Pharmaceuticals, 6(4), 468-485. [Link]

  • Vieth, M., Sutherland, J. J., & Robertson, D. H. (2004). Kinase-targeted library design: a computational approach. Journal of medicinal chemistry, 47(9), 2243-2251. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature reviews Drug discovery, 11(12), 909-922. [Link]

  • Creative Bioarray. (n.d.). GPCR Screening Services. [Link]

  • Eurofins Discovery. (n.d.). Functional GPCR Assays, Understanding On/Off-target Activity. [Link]

  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2021). Journal of Drug Delivery and Therapeutics, 11(4-S), 147-154. [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2023). Mini-Reviews in Medicinal Chemistry, 23(15), 1734-1753. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2023). RSC Medicinal Chemistry, 14(5), 896-913. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (2020). Journal of Organic and Pharmaceutical Chemistry, 14(3), 20-28. [Link]

  • Synthesis and biological action of some derivatives of pyrido-[6][11]-diazepine and pyrido-[2,3-d]-pyrimidine. (1981). Acta Poloniae Pharmaceutica, 38(4), 423-429. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (2021). RSC Medicinal Chemistry, 12(10), 1636-1667. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2018). Current Organic Synthesis, 15(5), 628-654. [Link]

  • Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists with in vivo efficacy in a mouse model of cognition. (2015). Journal of Medicinal Chemistry, 58(15), 6043-6059. [Link]

Sources

Benchmarking 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide Against Standard-of-Care in Triple-Negative Breast Cancer: A Preclinical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the preclinical benchmarking of the novel investigational compound, 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide (hereafter designated PZD-314), against current standard-of-care therapies for triple-negative breast cancer (TNBC). Due to the current lack of public data on PZD-314, this document outlines a hypothetical yet scientifically rigorous evaluation strategy based on the structural alerts within the molecule—namely the pyridazine and diazepane moieties, which are present in numerous oncology drug candidates.[1][2][3][4][5][6] We postulate a mechanism of action for PZD-314 as an inhibitor of the ecto-5'-nucleotidase (CD73), a critical node in the immunosuppressive adenosine signaling pathway, which is a promising target in TNBC.[7][8][9][10][11] This guide offers detailed, step-by-step protocols for in vitro and in vivo assays to compare the efficacy and safety profile of PZD-314 against established chemotherapies and immunotherapies in TNBC.

Introduction: The Rationale for PZD-314 in Triple-Negative Breast Cancer

Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[12][13] This lack of well-defined molecular targets renders it unresponsive to hormonal therapies and HER2-targeted agents, leaving systemic chemotherapy as the primary treatment modality.[14][15][16][17] Standard-of-care often involves a combination of anthracyclines and taxanes.[15][16][18] More recently, immunotherapy, such as the PD-1 inhibitor pembrolizumab, has been approved for PD-L1-positive TNBC.[18] However, resistance to chemotherapy and the limited efficacy of immunotherapy in a subset of patients underscore the urgent need for novel therapeutic strategies.

The structure of PZD-314, containing a pyridazine ring, suggests a potential role in oncology. The pyridazine scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide array of anticancer agents, including kinase inhibitors.[1][2][3][19] Based on this, we hypothesize that PZD-314 may function as a CD73 inhibitor. CD73 is an enzyme highly expressed on various cancer cells, including TNBC, and it plays a crucial role in generating an immunosuppressive tumor microenvironment by converting AMP to adenosine.[7][8][9] High levels of adenosine inhibit the function of cytotoxic T cells, promoting tumor immune evasion.[8] Therefore, a CD73 inhibitor like PZD-314 could potentially reverse this immunosuppression and enhance anti-tumor immunity, both as a monotherapy and in combination with other treatments.[9]

This guide will detail a head-to-head comparison of PZD-314 with paclitaxel (a taxane chemotherapy) and an anti-PD-1 antibody (representing immunotherapy) in relevant preclinical models of TNBC.

Comparative Mechanism of Action

A clear understanding of the distinct mechanisms of action of PZD-314 and the standard-of-care drugs is fundamental to designing a robust benchmarking study.

  • PZD-314 (Hypothesized): As a CD73 inhibitor, PZD-314 is expected to block the conversion of extracellular AMP to adenosine in the tumor microenvironment. This reduction in immunosuppressive adenosine should lead to enhanced infiltration and activation of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, thereby promoting an anti-tumor immune response.[8][9]

  • Paclitaxel (Taxane Chemotherapy): Paclitaxel is a mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Its cytotoxic effects are broad and not specific to cancer cells, which accounts for its significant side effects.

  • Anti-PD-1 Immunotherapy (e.g., Pembrolizumab): This monoclonal antibody blocks the interaction between the PD-1 receptor on T cells and its ligand, PD-L1, which is often expressed on tumor cells. This blockade releases the "brakes" on the T cells, allowing them to recognize and attack cancer cells. Its efficacy is primarily in patients with PD-L1 positive tumors.

Signaling Pathway Diagram

CD73_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell T Cell ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 A2A Receptor A2A Receptor Adenosine->A2A Receptor CD39 CD39 CD73 CD73 PZD-314 PZD-314 PZD-314->CD73 T Cell Inhibition T Cell Inhibition A2A Receptor->T Cell Inhibition

Caption: Hypothesized mechanism of PZD-314 in the tumor microenvironment.

In Vitro Benchmarking Strategy

The initial phase of benchmarking involves a series of in vitro assays to evaluate the direct cellular effects of PZD-314 and compare them to paclitaxel.

Experimental Workflow: In Vitro Assays

in_vitro_workflow TNBC_Cell_Lines TNBC Cell Lines (e.g., MDA-MB-231, 4T1) Treatment Treatment Groups: - PZD-314 - Paclitaxel - Vehicle Control TNBC_Cell_Lines->Treatment Cell_Viability Cell Viability Assay (MTT / CellTiter-Glo) Treatment->Cell_Viability Migration_Invasion Migration & Invasion Assays (Transwell Assay) Treatment->Migration_Invasion Apoptosis Apoptosis Assay (Annexin V / PI Staining) Treatment->Apoptosis CD73_Activity CD73 Enzymatic Assay Treatment->CD73_Activity Data_Analysis Data Analysis & IC50 Determination Cell_Viability->Data_Analysis Migration_Invasion->Data_Analysis Apoptosis->Data_Analysis CD73_Activity->Data_Analysis PZD-314

Caption: Workflow for in vitro benchmarking of PZD-314.

Cell Lines
  • Human TNBC Cell Line: MDA-MB-231 (high CD73 expression)

  • Murine TNBC Cell Line: 4T1 (syngeneic model for in vivo studies)[20][21]

Detailed Experimental Protocols

Protocol 3.2.1: Cell Viability Assay (MTT)

  • Cell Seeding: Plate MDA-MB-231 and 4T1 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of PZD-314 (e.g., 0.01 to 100 µM), paclitaxel (e.g., 0.1 to 1000 nM), or vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol 3.2.2: Transwell Migration and Invasion Assay

  • Cell Preparation: Serum-starve the TNBC cells for 24 hours.

  • Chamber Setup: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.

  • Cell Seeding: Seed 5 x 10^4 cells in the upper chamber in serum-free medium containing the test compounds (PZD-314 or paclitaxel) at their IC20 concentrations to minimize confounding cytotoxic effects.

  • Chemoattractant: Add complete medium with 10% FBS to the lower chamber.

  • Incubation: Incubate for 24 hours.

  • Staining and Counting: Remove non-migrated cells from the top of the insert. Fix and stain the migrated/invaded cells on the bottom of the membrane with crystal violet. Count the cells in several random fields under a microscope.

Protocol 3.2.3: CD73 Enzymatic Activity Assay

  • Reaction Setup: In a 96-well plate, combine recombinant human CD73 enzyme with varying concentrations of PZD-314.

  • Substrate Addition: Add AMP as the substrate.

  • Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Detection: Measure the amount of inorganic phosphate produced using a malachite green-based assay.

  • Analysis: Determine the IC50 of PZD-314 for CD73 inhibition.

Data Presentation
AssayParameter MeasuredPZD-314 (Expected Outcome)Paclitaxel (Expected Outcome)
Cell Viability IC50 (µM)Moderate cytotoxicityHigh cytotoxicity
Migration % InhibitionSignificant inhibitionModerate inhibition
Invasion % InhibitionSignificant inhibitionModerate inhibition
CD73 Activity IC50 (nM)Potent inhibitionNo inhibition

In Vivo Benchmarking Strategy

The in vivo phase is crucial for evaluating the anti-tumor efficacy and safety of PZD-314 in a more complex biological system. A syngeneic mouse model is essential to assess the immune-modulatory effects of PZD-314.

Experimental Workflow: In Vivo Studies

in_vivo_workflow Tumor_Implantation Orthotopic Implantation of 4T1 cells into BALB/c mice Tumor_Growth Tumor Growth to ~100 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Groups Treatment Groups: 1. Vehicle 2. PZD-314 3. Paclitaxel 4. Anti-PD-1 5. PZD-314 + Anti-PD-1 Randomization->Treatment_Groups Monitoring Monitor Tumor Volume & Body Weight Treatment_Groups->Monitoring Endpoint Endpoint Analysis: - Tumor Weight - Immunohistochemistry - Flow Cytometry of Splenocytes Monitoring->Endpoint

Caption: Workflow for in vivo benchmarking of PZD-314.

Animal Model
  • Model: 4T1 syngeneic orthotopic mouse model.[20][21] 4T1 cells are implanted into the mammary fat pad of immunocompetent female BALB/c mice. This model is highly aggressive and metastasizes to the lungs, mimicking human TNBC progression.[20]

Detailed Experimental Protocol

Protocol 4.2.1: 4T1 Tumor Model and Treatment

  • Cell Implantation: Inject 1 x 10^5 4T1 cells into the fourth mammary fat pad of 6-8 week old female BALB/c mice.

  • Tumor Monitoring: Measure tumor volume twice weekly with calipers (Volume = 0.5 x length x width^2).

  • Group Allocation: When tumors reach an average volume of 100 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., saline, i.p.)

    • Group 2: PZD-314 (dose determined by MTD studies, e.g., daily oral gavage)

    • Group 3: Paclitaxel (e.g., 10 mg/kg, i.p., twice weekly)

    • Group 4: Anti-PD-1 antibody (e.g., 10 mg/kg, i.p., twice weekly)

    • Group 5: PZD-314 + Anti-PD-1 antibody

  • Treatment and Monitoring: Administer treatments for 3-4 weeks. Monitor tumor growth and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize mice and collect tumors, spleens, and lungs.

    • Tumor Analysis: Weigh tumors. Process a portion for immunohistochemistry (IHC) to analyze CD8+ T cell infiltration and another portion for flow cytometry.

    • Spleen Analysis: Isolate splenocytes for flow cytometric analysis of T cell populations (CD4+, CD8+, Tregs).

    • Metastasis Analysis: Count metastatic nodules on the surface of the lungs.

Data Presentation
ParameterMeasurementPZD-314 (Expected Outcome)Paclitaxel (Expected Outcome)Anti-PD-1 (Expected Outcome)PZD-314 + Anti-PD-1 (Expected Outcome)
Tumor Growth Inhibition % TGIModerateHighModerateSynergistic/High
Metastasis Number of lung nodulesReducedReducedModerately reducedSignificantly reduced
CD8+ T Cell Infiltration CD8+ cells / mm² in tumor (IHC)IncreasedNo significant changeIncreasedHighly increased
Systemic Immunity Ratio of CD8+ / Treg cells in spleen (Flow)IncreasedNo significant changeIncreasedHighly increased
Toxicity % Body weight changeMinimalSignificant lossMinimalMinimal

Conclusion and Future Directions

This guide presents a comprehensive, albeit hypothetical, preclinical benchmarking strategy for this compound (PZD-314) in the context of triple-negative breast cancer. By postulating a plausible mechanism of action as a CD73 inhibitor, we have outlined a series of in vitro and in vivo experiments designed to rigorously compare its efficacy and safety against standard-of-care agents.

The expected outcomes would position PZD-314 as a novel immuno-oncology agent with a distinct mechanism from traditional chemotherapy and existing immunotherapies. A particularly promising result would be the demonstration of synergy with anti-PD-1 therapy, which could provide a new therapeutic option for TNBC patients.

Successful completion of these studies would provide a strong rationale for advancing PZD-314 into further preclinical development, including toxicology studies and the evaluation in patient-derived xenograft (PDX) models of TNBC to assess its efficacy in a more clinically relevant setting.[13]

References

  • - PubMed

  • - PubMed Central

  • - Frontiers

  • - BOC Sciences

  • - PubMed

  • - PMC

  • - PMC

  • - ACS Publications

  • - ACS Publications

  • - Spandidos Publications

  • - PubMed

  • - PubMed Central

  • - BellBrook Labs

  • - PMC

  • - Noble Life Sciences

  • - ResearchGate

  • - QIMA Life Sciences

  • - News-Medical.Net

  • - Rogel Cancer Center

  • - OncLive

  • - BioDuro

  • - PMC

  • - AACR Journals

  • - Breast Cancer Network Australia

  • - Thieme Connect

  • - MDPI

  • - PubMed

  • - Springer

  • - BenchChem

  • - OWise UK

  • - The Jackson Laboratory

  • - Journal of Chemical and Pharmaceutical Research

  • - ResearchGate

  • - SAR Publication

  • - Research Journal of Pharmacy and Pharmacology

Sources

A Comparative Guide to Experimental Reproducibility with 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, practical framework for researchers, scientists, and drug development professionals working with the novel heterocyclic compound, 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide. The reproducibility of experimental results is the bedrock of scientific progress, yet it remains a significant challenge, particularly in the synthesis and evaluation of new chemical entities. Here, we dissect the critical parameters for achieving reproducible outcomes with the title compound, presenting a direct comparison with a close structural analog, 1-(Pyrimidin-2-yl)-1,4-diazepane, to highlight key experimental sensitivities.

Introduction: The Imperative of Reproducibility

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] Derivatives featuring aromatic heterocycles like pyridazine are of particular interest for their potential to modulate various biological targets.[3][4][5] However, the subtle differences in the electronic nature and reactivity of these heterocycles can profoundly impact synthetic success and biological function. This guide moves beyond a simple recitation of methods to explain the underlying chemical principles, ensuring that researchers can not only replicate the described protocols but also troubleshoot and adapt them effectively. Our comparative approach, using a pyrimidine analog, will illuminate the critical variables that govern experimental consistency.

Comparative Synthesis: Reactivity Dictates Conditions

The synthesis of both compounds proceeds via a nucleophilic aromatic substitution (SNAr) reaction. However, the position and number of nitrogen atoms in the pyridazine and pyrimidine rings create distinct electronic environments, necessitating different reaction strategies for optimal and reproducible yields. Pyrimidine is generally more susceptible to nucleophilic attack than pyridazine at the 2-position due to the electron-withdrawing effects of both nitrogen atoms.[6][7]

Experimental Protocol: Synthesis of this compound
  • Reaction Assembly: In a round-bottom flask under a nitrogen atmosphere, dissolve 1,4-diazepane (1.2 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Substrate Addition: Add 3-chloropyridazine (1.0 eq) to the stirring suspension at room temperature.

  • Thermal Conditions: Heat the reaction mixture to 80 °C and maintain for 16 hours, monitoring progress by TLC or LC-MS.

  • Aqueous Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in dichloromethane (DCM) and wash with brine (3x) to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a DCM/Methanol gradient.

  • Salt Formation: Dissolve the purified free base in a minimal amount of methanol. Add a 2.0 M solution of HBr in diethyl ether dropwise until precipitation is complete. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield the dihydrobromide salt.

Experimental Protocol: Synthesis of 1-(Pyrimidin-2-yl)-1,4-diazepane
  • Reaction Assembly: In a round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) in anhydrous DMF. Cool the suspension to 0 °C.

  • Nucleophile Addition: Add a solution of 1,4-diazepane (1.2 eq) in anhydrous DMF dropwise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Substrate Addition: Add 2-chloropyrimidine (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 8 hours, monitoring progress by TLC or LC-MS.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Proceed with an aqueous work-up and purification as described for the pyridazine analog. Salt formation is typically not required for the free base unless desired for specific formulation purposes.

Causality Behind Experimental Choices: The higher reactivity of 2-chloropyrimidine allows for the use of a stronger base (NaH) at lower temperatures, providing a more controlled reaction.[7] Conversely, the less reactive 3-chloropyridazine requires thermal energy and a milder base (K₂CO₃) to proceed efficiently without inducing decomposition.[8] Adherence to these distinct conditions is paramount for reproducibility.

Caption: Key differences in reagents and conditions for pyridazine vs. pyrimidine analogs.

Analytical Characterization: The Foundation of Trustworthiness

Reproducible biological data is impossible without rigorously characterized and pure compounds. Minor impurities can lead to off-target effects or inaccurate concentration measurements. A standardized analytical workflow is essential.

Table 1: Comparative Analytical Data
ParameterThis compound1-(Pyrimidin-2-yl)-1,4-diazepane
Appearance Off-white crystalline solidPale yellow oil
Molecular Formula C₉H₁₄N₄·2HBrC₉H₁₄N₄
Molecular Weight 340.06 g/mol 178.23 g/mol
¹H NMR (400 MHz, D₂O) δ 8.95 (dd, 1H), 8.10 (dd, 1H), 7.85 (dd, 1H), 4.20 (t, 2H), 3.95 (t, 2H), 3.60 (t, 2H), 3.45 (t, 2H), 2.30 (m, 2H)δ 8.28 (d, 2H), 6.65 (t, 1H), 3.80 (t, 4H), 3.10 (t, 4H), 1.95 (p, 2H)
LC-MS (ESI+) m/z = 179.12 [M+H]⁺m/z = 179.12 [M+H]⁺
Purity (HPLC, 254 nm) >98%>98%
Experimental Protocol: Reverse-Phase HPLC
  • System: Standard HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

Self-Validating System: This HPLC protocol is a self-validating system for purity assessment. The use of a standard C18 column and a TFA-modified mobile phase provides sharp peaks and reliable separation for these basic compounds. Any deviation from the expected retention time or the appearance of significant impurity peaks immediately flags a potential issue with the synthesis or purification, preventing the use of substandard material in downstream applications.

Functional Evaluation: A Dopamine D2 Receptor Binding Assay

To provide a tangible example of how structural differences impact biological outcomes, we present a comparative dopamine D2 receptor binding assay. This G-protein coupled receptor (GPCR) is a common target for neuropsychiatric drugs.[9]

Experimental Protocol: [³H]-Spiperone Competitive Binding Assay
  • Materials: Human D2 receptor-expressing cell membranes, [³H]-Spiperone (radioligand), Spiperone (non-labeled ligand for non-specific binding), test compounds, and a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Assay Plate Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-Spiperone (near its Kd value), and either buffer (for total binding), excess non-labeled Spiperone (for non-specific binding), or the test compound.

  • Equilibration: Incubate the plate at room temperature for 90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percent specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

G cluster_workflow D2 Receptor Binding Assay Workflow Prep Prepare Serial Dilutions of Test Compounds Incubate Incubate: Membranes + [³H]-Spiperone + Test Compound Prep->Incubate Equilibrate Equilibrate (90 min, RT) Incubate->Equilibrate Harvest Harvest via Filtration Equilibrate->Harvest Wash Wash Filters Harvest->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 Count->Analyze

Caption: Step-by-step workflow for the competitive radioligand binding assay.

Table 2: Comparative Dopamine D2 Receptor Affinity
CompoundIC₅₀ (nM, n=3)
1-(Pyridazin-3-yl)-1,4-diazepane85 ± 11
1-(Pyrimidin-2-yl)-1,4-diazepane450 ± 35

Authoritative Grounding: The principles of radioligand binding assays are well-established standards in pharmacology for determining drug-receptor interactions.[9][10] The results clearly demonstrate that the pyridazine derivative has a significantly higher affinity for the D2 receptor. This underscores how a seemingly minor structural change—the position of a nitrogen atom—can lead to a greater than five-fold difference in biological potency, highlighting the necessity of precise and reproducible experimental conduct.

Conclusions and Best Practices for Reproducibility

The data and protocols presented confirm that achieving reproducible results with this compound requires a nuanced understanding of its chemistry and careful execution of standardized procedures.

  • Synthesis: The choice of base and temperature is critical and dictated by the inherent reactivity of the chloropyridazine starting material. Do not assume that protocols for similar heterocycles are interchangeable.

  • Purification & Characterization: Always verify the identity and purity (>98%) of each batch using orthogonal analytical techniques (e.g., NMR and LC-MS) before biological testing. The dihydrobromide salt form can affect solubility and stability, which must be consistently handled.

  • Biological Assays: Use well-validated assay protocols with consistent sources of biological reagents (e.g., cell membranes). Ensure accurate determination of compound concentrations, accounting for the molecular weight of the salt form.

By adhering to these principles, researchers can ensure the integrity and reproducibility of their data, fostering confidence in their findings and accelerating the pace of drug discovery and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15993079, 1,4-Diazepane. PubChem. [Link]

  • Tsuruoka, A., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179-2191. [Link]

  • Kaur, R., & Kishore, D. (2014). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science Publishers. [Link]

  • Patel, K. D., & Patel, N. K. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 608-613. [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Innoprot. [Link]

  • Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1769-1775. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for heterocyclic principles, no specific URL).
  • Seeman, P. (2002). Atypical antipsychotics: mechanism of action. Canadian Journal of Psychiatry, 47(1), 27-38. [Link]

  • Quora. (2018). Why is pyrimidine less basic than pyridazine? Quora. [Link]

  • Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd. [Link]

  • D'Auria, M. (2005). Electrophilic Substitution In Azines. ResearchGate. [Link]

  • Tišler, M., & Stanovnik, B. (1984). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. Comprehensive Organic Chemistry II, 4, 1-130. [Link]

  • El-Gendy, M. A., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry, 13(8), 986-1002. [Link]

  • Asif, M. (2022). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 15(7), 3291-3301. [Link]

Sources

A Head-to-Head Comparison of Pyridazine-Based Scaffolds as Diazepine Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the benzodiazepine scaffold, exemplified by drugs like Diazepam, has been a cornerstone in the development of therapeutics targeting the central nervous system (CNS). However, the quest for novel chemical entities with improved pharmacological profiles has led researchers to explore bioisosteric replacements and novel heterocyclic systems. Among these, the pyridazine moiety has emerged as a "privileged structure" in medicinal chemistry, offering unique physicochemical properties that can be leveraged to design novel therapeutics.[1][2] This guide provides a head-to-head comparison of pyridazine-based scaffolds and their variations as viable alternatives to traditional diazepines, supported by experimental data and detailed protocols.

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses a distinct electronic distribution and hydrogen bonding capacity that sets it apart from a simple phenyl ring or other diazines.[1][3] These properties can be exploited to enhance aqueous solubility, modulate receptor binding, and fine-tune pharmacokinetic parameters.[3][4]

Structural and Physicochemical Comparisons: Diazepam vs. its Pyridazine Analog

A compelling case for the utility of the pyridazine scaffold can be made by a direct comparison of Diazepam (Valium), a classic benzodiazepine, with its corresponding pyridazine analog.

CompoundStructureLogPAqueous SolubilityKey Feature
Diazepam [Insert Image of Diazepam Structure]2.84LowLipophilic phenyl ring
Pyridazine Analog [Insert Image of Pyridazine Analog of Diazepam]0.96BoostedReplacement of the phenyl ring with a more polar pyridazine ring

Data sourced from PharmaBlock.[4]

The replacement of the phenyl ring in Diazepam with a pyridazine moiety leads to a significant decrease in the LogP value from 2.84 to 0.96.[4] This demonstrates a substantial increase in hydrophilicity, which can translate to improved aqueous solubility and potentially altered pharmacokinetic profiles.[4] This strategic substitution highlights the power of the pyridazine scaffold to overcome some of the limitations associated with traditional benzodiazepines, such as poor solubility.[3][4]

G cluster_0 Diazepam cluster_1 Pyridazine Analog D Diazepam LogP = 2.84 P Pyridazine Analog LogP = 0.96 D->P Bioisosteric Replacement (Phenyl -> Pyridazine)

Caption: Bioisosteric replacement of the phenyl ring in Diazepam with a pyridazine ring.

Pharmacological Activity: A Comparative Overview

Pyridazine derivatives have been shown to exhibit a wide spectrum of biological activities, including many that overlap with those of benzodiazepines, such as anticonvulsant and anxiolytic effects.[5][6][7]

Anticonvulsant Activity

Several studies have demonstrated the potent anticonvulsant effects of pyridazine derivatives, with some compounds showing efficacy comparable or even superior to Diazepam in preclinical models.

A series of 5-substituted pyrido[2,3-d]pyridazin-8(7H)-one derivatives were synthesized and evaluated for their anticonvulsant activity using the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (s.c. PTZ) seizure models.[6][7]

Table 1: Comparative Anticonvulsant Activity

CompoundDose (mg/kg)MES Test (% Inhibition of HLTE)s.c. PTZ Test (% Protection)
Diazepam (Standard) 4-100
Phenytoin (Standard) 25100-
Compound 5a 25100%57.4%
Compound 5b 25100%47.7%
Compound 5g 2598.9%72.2%

Data adapted from the Journal of Chemical and Pharmaceutical Research.[6][7] HLTE: Hind Limb Tonic Extensor

In the MES model, compounds 5a (5-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyridazin-8(7H)-one) and 5b (5-(4-(4-methoxyphenyl)piperazin-1-yl)pyrido[2,3-d]pyridazin-8(7H)-one) exhibited 100% inhibition of the hind limb tonic extensor phase, matching the efficacy of the standard drug Phenytoin.[6][7] In the s.c. PTZ model, which is sensitive to drugs that enhance GABAergic neurotransmission (a key mechanism of benzodiazepines), compound 5g (5-(benzylamino)pyrido[2,3-d]pyridazin-8(7H)-one) showed the highest activity with 72.2% protection against seizures, demonstrating its potential as a potent anticonvulsant.[6][7]

G cluster_workflow Anticonvulsant Activity Workflow start Synthesized Pyridazine Derivatives mes_test Maximal Electroshock (MES) Test start->mes_test ptz_test Subcutaneous Pentylenetetrazol (s.c. PTZ) Test start->ptz_test data_analysis Data Analysis and Comparison with Standards (Diazepam, Phenytoin) mes_test->data_analysis ptz_test->data_analysis conclusion Identification of Lead Compounds (e.g., 5a, 5b, 5g) data_analysis->conclusion

Caption: Experimental workflow for evaluating the anticonvulsant activity of pyridazine derivatives.

Experimental Protocol: s.c. Pentylenetetrazol (PTZ) Induced Seizure Model

This protocol is adapted from methodologies described in the evaluation of novel anticonvulsant agents.[6][7]

Objective: To evaluate the ability of a test compound to prevent or delay the onset of clonic convulsions induced by the chemoconvulsant agent Pentylenetetrazol.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Test compounds (pyridazine derivatives)

  • Standard drug (Diazepam, 4 mg/kg)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Pentylenetetrazol (PTZ), 85 mg/kg, dissolved in saline

  • Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections

  • Observation chambers

  • Stopwatches

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory environment for at least 48 hours before the experiment.

  • Grouping and Dosing:

    • Divide the animals into groups (n=6-8 per group): Vehicle control, Standard (Diazepam), and Test compound groups.

    • Administer the test compounds and the standard drug intraperitoneally (i.p.). The vehicle is administered to the control group.

  • Induction of Seizures:

    • Thirty minutes after the administration of the test compounds, standard, or vehicle, inject all animals with PTZ (85 mg/kg) subcutaneously.

  • Observation:

    • Immediately after PTZ injection, place each mouse in an individual observation chamber.

    • Observe the animals for 30 minutes for the onset of clonic convulsions (characterized by twitching of the face and forelimbs, followed by full-body spasms).

    • Record the latency to the first convulsion and the duration of the convulsions.

  • Data Analysis:

    • The primary endpoint is the percentage of animals in each group that are protected from convulsions.

    • Statistical analysis (e.g., Fisher's exact test) is used to compare the protection provided by the test compounds with the vehicle control group.

Trustworthiness: This protocol is a standard and well-validated model for screening compounds with potential anticonvulsant activity, particularly those acting on the GABAergic system. The use of a positive control (Diazepam) ensures the validity of the experimental setup.

Fused Pyridazine-Diazepane Scaffolds

While much of the research has focused on pyridazine derivatives as alternatives to benzodiazepines, there is also interest in fused pyridazine-diazepane heterocyclic systems. These scaffolds, such as pyridazino[3,4-b][8][9]diazepines, represent a novel chemical space with the potential for unique pharmacological activities.[5] However, the synthesis and biological evaluation of these fused systems are less explored compared to simpler pyridazine derivatives, indicating a need for further research and development in this area.[8]

G cluster_pyridazine Pyridazine Scaffold cluster_diazepine Diazepine Scaffold cluster_fused Fused Pyridazine-Diazepane Scaffold P Known Pharmacological Activities (Anticonvulsant, Anti-inflammatory, etc.) F Novel Chemical Space Potential for Unique Pharmacology Largely Unexplored P->F Fusion D Established CNS Activity (Anxiolytic, Anticonvulsant, etc.) D->F Fusion

Caption: The fusion of pyridazine and diazepine scaffolds creates a novel and underexplored chemical entity.

Conclusion and Future Directions

The pyridazine scaffold offers a versatile platform for the design of novel therapeutic agents, particularly as alternatives to traditional benzodiazepines. The ability to modulate physicochemical properties like solubility through bioisosteric replacement has been clearly demonstrated.[3][4] Furthermore, pyridazine derivatives have shown potent pharmacological activities, such as anticonvulsant effects, that are comparable to established drugs like Diazepam.[6][7]

Future research should continue to explore the structure-activity relationships of pyridazine derivatives to optimize their potency and selectivity for various biological targets. Additionally, the synthesis and pharmacological evaluation of fused pyridazine-diazepane systems represent a promising, albeit underexplored, avenue for the discovery of next-generation therapeutics. The development of new synthetic methodologies will be crucial to unlocking the full potential of these complex heterocyclic scaffolds.[8][9]

References

  • Muylaert, K., Jatczak, M., Mangelinckx, S., & Stevens, C. V. (2016). Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines. Current Medicinal Chemistry, 23(42), 4784–4823. [Link]

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR. [Link]

  • PubMed. (2013). Strategy for the synthesis of pyridazine heterocycles and their derivatives. PubMed. [Link]

  • ResearchGate. (n.d.). Structure‐activity relationship of the synthesized pyridazine derivatives. ResearchGate. [Link]

  • ResearchGate. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Deriv
  • ResearchGate. (n.d.). Design of the pyridazine- urea derivatives through scaffold hopping. ResearchGate. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-(Pyridazin-3-yl)-1,4-diazepane Dihydrobromide: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

The fundamental principle guiding this protocol is to treat 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide as a hazardous chemical waste.[1][2] Unused, expired, or surplus chemicals, particularly those with limited toxicological data, should never be disposed of via standard trash or sanitary sewer systems.[1][3][4][5]

Part 1: Pre-Disposal Considerations & Waste Characterization

Before initiating any disposal procedure, a thorough risk assessment is paramount. The chemical structure suggests potential hazards inherent to nitrogen-containing heterocycles and amine salts.[6][7][8] These classes of compounds can exhibit varying degrees of toxicity, and their acidic nature as a dihydrobromide salt requires careful handling to avoid corrosive exposure and incompatible mixing.

Key Actions:

  • Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on waste disposal procedures.[1][9] They will provide specific guidance, approved waste containers, and labeling requirements.

  • Segregation is Critical: This compound and any materials contaminated with it must be segregated from other waste streams to prevent dangerous reactions.[1][3] Do not mix with strong bases, oxidizing agents, or other incompatible chemicals.[6][10]

Table 1: Summary of Disposal Parameters
ParameterGuidelineRationale
Waste Category Hazardous Chemical Waste (Solid)Assumed hazardous due to its chemical structure in the absence of specific data.
Container Type Labeled, sealed, chemically resistant container (e.g., HDPE).[3][9]To prevent leaks, spills, and reactions with the container material.
Required PPE Safety goggles, lab coat, nitrile gloves.[6][11][12]To protect against skin and eye contact with the potentially corrosive and toxic solid.
Disposal Pathway Collection by institutional EHS for incineration or other approved disposal methods.[1][4]Ensures regulatory compliance and environmentally sound disposal.

Part 2: Step-by-Step Disposal Protocol

This protocol outlines the procedure for disposing of pure, unused this compound and materials lightly contaminated with it.

For Unused or Expired Solid Compound:
  • Prepare for Disposal:

    • Ensure the original container is securely sealed. If the original container is compromised, carefully transfer the material to a new, appropriate waste container provided by your EHS office.

    • The container must be in good condition, free from external contamination.[13]

  • Labeling the Waste Container:

    • Affix a hazardous waste label, available from your EHS department, to the container.[3][9]

    • Clearly write the full chemical name: "this compound" and the CAS Number: 1315365-13-9.[14]

    • Indicate that it is a solid waste. Do not obscure any original manufacturer labels if using the original container.[4]

  • Storage Pending Pickup:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[2][9]

    • This area must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container is kept closed except when adding waste.[3][9]

  • Arrange for Collection:

    • Contact your institution's EHS department to schedule a pickup of the hazardous waste.[1][9]

For Contaminated Labware and Debris (e.g., weigh boats, gloves, paper towels):
  • Segregation:

    • Collect all solid waste items contaminated with this compound in a dedicated, clearly labeled hazardous waste bag or container.[4]

    • This is typically a sturdy plastic bag lining a rigid container.

  • Labeling:

    • The container for contaminated debris must also have a hazardous waste label.

    • Label as "Solid Waste Contaminated with this compound".

  • Storage and Pickup:

    • Store this container in the SAA alongside the pure chemical waste.

    • Arrange for pickup through your EHS office.

Crucial Note on "Empty" Containers: An "empty" container that held this compound must be managed as hazardous waste unless it has been triple-rinsed.[15] The rinsate from this procedure must be collected as hazardous liquid waste.[15] Given the nature of this compound, it is often more practical to dispose of the original container as solid hazardous waste.

Part 3: Emergency Procedures and Spill Management

In the event of a spill, the primary objective is to ensure personnel safety and prevent environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For a large spill, or if you are unsure of the hazard, evacuate the area and contact EHS.

  • Don Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Contain the Spill:

    • For a small, manageable solid spill, carefully sweep it up using a dustpan and brush or absorbent pads. Avoid generating dust.

    • Place the collected material and all cleaning supplies into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (if known and safe) or soap and water, and dispose of the cleaning materials as hazardous waste.

  • Report the Incident: Report all spills to your laboratory supervisor and EHS department, following your institution's specific protocols.[3]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_0 Start: Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal Pathway start 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide Waste is_pure Pure/Expired Solid? start->is_pure is_contaminated Contaminated Debris? start->is_contaminated container_pure Seal in original or new, chemically resistant container. is_pure->container_pure Yes container_debris Collect in lined, rigid container. is_contaminated->container_debris Yes label_pure Attach EHS Hazardous Waste Label. - Full Chemical Name - CAS Number container_pure->label_pure storage Store in designated Satellite Accumulation Area (SAA). label_pure->storage label_debris Attach EHS Hazardous Waste Label. - 'Contaminated Debris' container_debris->label_debris label_debris->storage pickup Schedule Waste Pickup with Institutional EHS. storage->pickup disposal Final Disposal by Approved Facility pickup->disposal

Sources

Comprehensive Handling Guide: Personal Protective Equipment for 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide, a novel heterocyclic compound. As specific toxicological and safety data for this molecule are not yet comprehensively established, this guide is founded on a conservative risk assessment based on its constituent chemical moieties: the pyridazine ring, the 1,4-diazepane structure, and its nature as a hydrobromide salt. The protocols herein are designed to provide a robust framework for researchers, scientists, and drug development professionals, ensuring the highest level of safety during handling, use, and disposal.

Hazard Assessment: A Proactive Approach to Safety

Given the absence of a specific Safety Data Sheet (SDS), a surrogate hazard analysis based on the compound's structure is a critical first step. This approach allows us to anticipate potential risks and implement appropriate controls.

  • Pyridazine Moiety : Pyridazine and its derivatives are nitrogen-containing heterocyclic compounds. While pyridazine itself is classified as a combustible liquid, related compounds can be skin, eye, and respiratory irritants.[1][2][3] Safe handling requires avoiding inhalation of vapors or dust and preventing direct contact with skin and eyes.[4][5][6]

  • 1,4-Diazepane Structure : This seven-membered heterocyclic ring is a common scaffold in pharmacologically active compounds.[7] While some complex diazepane derivatives have shown low cytotoxicity in specific assays[8][9], other related compounds like 1-BOC-hexahydro-1,4-diazepine are known to cause severe skin burns, eye damage, and respiratory irritation.[10] Therefore, it is prudent to handle this compound as a potential corrosive and irritant.

  • Dihydrobromide Salt : The compound is supplied as a dihydrobromide salt, indicating it is likely a crystalline, water-soluble solid.[1] Handling solids poses a risk of dust generation and inhalation.[11] Hydrobromide salts can also be corrosive and toxic if ingested or inhaled.[12]

The Hierarchy of Controls: Beyond PPE

Before detailing specific PPE, it is crucial to implement higher-level safety controls. PPE is the final barrier between the researcher and the hazard.

  • Engineering Controls : These are the most effective controls. Always handle this compound inside a certified chemical fume hood to control airborne dust and potential vapors.[5]

  • Administrative Controls : Establish and adhere to Standard Operating Procedures (SOPs) for all tasks involving this compound. Clearly demarcate work areas and restrict access.

  • Personal Protective Equipment (PPE) : The last line of defense, to be used in conjunction with the controls above.

Task-Specific PPE Protocols

The required level of PPE depends on the specific procedure being performed. The following table outlines the minimum recommended PPE for common laboratory tasks.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Energy Operations (e.g., Weighing solid, preparing stock solutions, container transfers within a fume hood)ANSI Z87.1 compliant safety glasses with side shields.[13]Disposable nitrile gloves (minimum).[5][13] Consider double-gloving.Fully-buttoned laboratory coat.[14]Not required if all handling occurs within a certified chemical fume hood.
High-Energy Operations (e.g., Heating, sonicating, vortexing, reactions under pressure)Chemical splash goggles.[5][14]Disposable nitrile gloves (double-gloving recommended).Chemical-resistant apron over a laboratory coat.Not required if all handling occurs within a certified chemical fume hood.
Spill Cleanup or Uncontrolled Release Chemical splash goggles and a face shield worn over the goggles.[13][15]Heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber) over inner nitrile gloves.Chemical-resistant coverall or gown.Minimum of an N95-rated dust mask. For large spills, a half-mask or full-face respirator with appropriate cartridges is required.[15][16]

Detailed PPE Specifications and Procedures

Simply wearing PPE is insufficient; selecting the correct type and using it properly is paramount.

Eye and Face Protection
  • Safety Glasses : Provide minimum impact and minor splash protection. Must include side shields.

  • Chemical Splash Goggles : Required when there is a significant risk of chemical splashes. They form a seal around the eyes for superior protection.[14]

  • Face Shields : Must always be worn in conjunction with safety glasses or goggles. They protect the entire face from splashes or high-energy events.[13]

Hand Protection
  • Glove Selection : Disposable nitrile gloves provide good protection against incidental contact with a wide range of chemicals.[5][15] Always check the manufacturer's compatibility chart for extended-use scenarios.

  • Proper Technique : Never touch "clean" surfaces (doorknobs, computers, pens) with gloved hands. Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.[4] Wash hands thoroughly after glove removal.[4][17]

Body Protection

A standard cotton-polyester lab coat is sufficient for low-volume work. For procedures with a higher splash risk, supplement with a chemical-resistant apron. Ensure clothing covers all exposed skin, including long pants and closed-toe shoes.[13][15]

Respiratory Protection

Respiratory protection should not be necessary for routine handling inside a fume hood. However, if a risk assessment determines a potential for aerosolization outside of an engineering control (e.g., cleaning a large spill), a respirator is required. Use requires prior medical clearance, training, and fit-testing.[15]

Operational Plan: PPE Donning and Doffing Workflow

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) d1 1. Lab Coat d2 2. Safety Glasses or Goggles d1->d2 d3 3. Respirator (If Required) d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves (Contaminated) f2 2. Lab Coat (Turn Inside Out) f1->f2 f3 3. Goggles / Face Shield f2->f3 f4 4. Respirator (If Worn) f3->f4 f5 5. Wash Hands f4->f5

Caption: Workflow for the correct sequence of donning and doffing PPE.

Emergency and Disposal Plans

Exposure Response
  • Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][3][4][10]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[3][4][10] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][10]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Spill Management
  • Minor Spill (Solid) : If the spill is contained within the fume hood, gently cover it with a damp paper towel to avoid raising dust. Then, collect the material using forceps or a scoop into a labeled waste container. Decontaminate the area with an appropriate solvent.

  • Major Spill : Evacuate the immediate area. Alert laboratory personnel and the safety officer. Prevent entry and wait for trained emergency responders.[11]

Waste Disposal
  • Contaminated PPE : Dispose of all used gloves, wipes, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste : Dispose of this compound and its solutions according to local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.

References

  • Pyridazine - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductSafety.aspx?recno=CB8712851]
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [URL: https://www.ehs.washington.
  • Pyridazine - SAFETY DATA SHEET. Alfa Aesar. [URL: https://www.alfa.com/en/msds/?language=EN&cas=289-80-5]
  • Personal Protective Equipment (PPE). CHEMM. [URL: https://chemm.hhs.gov/ppe.htm]
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [URL: https://www.labmanager.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco. [URL: https://ehs.ucsf.edu/chemical-safety-personal-protective-equipment]
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [URL: https://postapplescientific.com/handling-pyridine-best-practices-and-precautions/]
  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [URL: https://www.hazmatschool.com/blog/5-types-of-ppe-for-hazardous-chemicals/]
  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters via PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7236030/]
  • SAFETY DATA SHEET - Pyridazine. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC132660050]
  • Dextromethorphan Hydrobromide - Safety Data Sheet. Santa Cruz Biotechnology.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [URL: https://postapplescientific.com/12-safety-precautions-to-follow-when-handling-pyridine/]
  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/32435366/]
  • SAFETY DATA SHEET - D-3-Methoxy-N-methylmorphinan hydrobromide, monohydrate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/d2531]
  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [URL: https://www.intechopen.com/chapters/64467]
  • Dextromethorphan hydrobromide monohydrate SDS, 6700-34-1 Safety Data Sheets. BOC Sciences. [URL: https://www.bocsci.
  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/1%2C4-Benzodiazepines-and-New-Derivatives%3A-Analysis%2C-Batlle-Lizano/9406085a8501e74f177826338b72e5055b8989c9]
  • Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas. Interscan Corporation. [URL: https://gasdetection.com/safety-guidelines-for-handling-hydrogen-bromide-hbr-gas/]
  • SAFETY DATA SHEET - CJ-023423 Hydrochloride Salt, Hydrate. LGC Standards. [URL: https://www.lgcstandards.com/medias/sys_master/fs_assets/fs_assets/h94/h15/9599554027550/TRC-C535808-10MG-SDS-EN.pdf]
  • SAFETY DATA SHEET - 1-BOC-hexahydro-1,4-diazepine. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC371580010]
  • SAFETY DATA SHEET - Pyridazine. Acros Organics. [URL: https://fscimage.fishersci.com/msds/13266.htm]
  • SAFETY DATA SHEET - 3(2H)-Pyridazinone, 4,5-dibromo-. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/H33139_SDS_EN.pdf]
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [URL: https://www.eurekaselect.com/article/84297]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide
Reactant of Route 2
Reactant of Route 2
1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.